Remogliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINGUMRKGRYJP-VZWAGXQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186563 | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329045-45-6 | |
| Record name | Remogliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Remogliflozin etabonate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Remogliflozin Etabonate
Introduction
This compound etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus (T2DM).[1][2] Discovered by Kissei Pharmaceutical and initially developed by GlaxoSmithKline, it represents a significant therapeutic option in the gliflozin class.[3] Unlike many other antidiabetic agents, its mechanism of action is independent of insulin, targeting the renal handling of glucose to achieve glycemic control.[2][4] This document provides a detailed technical overview of the pharmacokinetics, pharmacodynamics, and the underlying molecular mechanism of this compound etabonate, intended for researchers and drug development professionals.
Pharmacokinetics: From Prodrug to Active Metabolites
This compound etabonate is administered as an inactive prodrug to enhance oral bioavailability and is rapidly converted to its active form, this compound.[5][6][7]
Absorption and Conversion: Upon oral administration, the prodrug is rapidly and extensively absorbed (>93%) from the gastrointestinal tract.[1][8] It is then quickly de-esterified by non-specific esterases, likely within the mucosal cells, to yield the active compound, this compound.[6] Maximum plasma concentrations (Tmax) of the active form are typically reached within 0.5 to 1.5 hours in a fasted state.[6] While administration with food may slightly delay Tmax, it does not significantly impact the overall exposure (Cmax or AUC), allowing the drug to be taken without regard to meals.[6]
Distribution and Metabolism: The plasma protein binding for the active this compound is approximately 65%.[8] In systemic circulation, this compound undergoes extensive metabolism. The primary metabolic pathway is through oxidation by cytochrome P450 enzymes, predominantly CYP3A4 with a minor contribution from CYP2C19.[1][2][3] This process leads to the formation of two active metabolites, GSK279782 and GSK333081.[1][3] Following oxidation, the parent drug and its metabolites are further processed via glucuronidation to form inactive glucuronide conjugates.[1][3]
Excretion: The inactive glucuronide conjugates are the primary forms excreted, predominantly through the urine.[1] The pharmacokinetic profile of this compound etabonate is not significantly altered in patients with mild to moderate renal impairment, suggesting that dose adjustments may not be necessary in this population.[9]
Pharmacokinetic Pathway Visualization
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound Etabonate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. This compound etabonate - Wikipedia [en.wikipedia.org]
- 4. What is the therapeutic class of this compound etabonate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 6. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 9. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor this compound Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of the active metabolites of remogliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document summarizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key metabolic and experimental processes to support further research and development in this area.
Introduction
This compound etabonate is a prodrug that, upon oral administration, is rapidly and extensively converted to its active form, this compound. This compound itself is further metabolized to two active metabolites: GSK279782 and GSK333081. While both are active, the exposure to GSK333081 has been found to be clinically insignificant.[1] Consequently, GSK279782 is considered the major active metabolite, contributing to the overall pharmacological effect of the drug.[1] Understanding the pharmacokinetic properties of both this compound and GSK279782 is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring the safety and efficacy of this therapeutic agent in the management of type 2 diabetes mellitus.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound etabonate (prodrug), this compound (active drug), and its major active metabolite, GSK279782, compiled from various clinical trials involving healthy volunteers and patients with type 2 diabetes mellitus.
Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Indian Volunteers (Fasted State)[1]
| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng.hr/mL) | t½ (hr) |
| This compound Etabonate | 100 mg | - | 0.5 - 1.5 | - | 0.4 - 0.7 |
| This compound | 100 mg | - | 0.5 - 1.5 | - | 1.5 - 1.9 |
| GSK279782 | 100 mg | - | 0.5 - 1.5 | - | 2.3 - 3.8 |
| This compound Etabonate | 250 mg | - | 0.5 - 1.5 | - | 0.4 - 0.7 |
| This compound | 250 mg | - | 0.5 - 1.5 | - | 1.5 - 1.9 |
| GSK279782 | 250 mg | - | 0.5 - 1.5 | - | 2.3 - 3.8 |
Note: Specific Cmax and AUC values were not provided in the source for this specific summary table, but ranges for Tmax and half-life were given.
Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Dose-Escalation Study)[2]
| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC(0-∞) (ng.hr/mL) | t½ (hr) |
| This compound | 50 mg | 280 ± 86 | 0.98 (0.75-1.50) | 818 ± 174 | 1.94 ± 0.35 |
| GSK279782 | 50 mg | 61 ± 14 | 1.00 (1.00-2.00) | 330 ± 68 | 2.11 ± 0.44 |
| This compound | 500 mg | 3020 ± 1110 | 1.00 (0.75-1.52) | 8840 ± 2320 | 2.13 ± 0.42 |
| GSK279782 | 500 mg | 550 ± 149 | 1.25 (1.00-2.00) | 3580 ± 880 | 2.45 ± 0.41 |
Values are presented as mean ± SD, except for Tmax which is median (range).
Table 3: Steady-State Pharmacokinetic Parameters in Subjects with Type 2 Diabetes (Co-administered with Metformin)[3]
| Analyte | Dose (this compound Etabonate) | Cmax (ng/mL) | Tmax (hr) | AUC(0-12) (ng.hr/mL) | t½ (hr) |
| This compound | 500 mg BID | 2390 ± 620 | 1.0 (0.5-2.0) | 7110 ± 1730 | 1.9 ± 0.3 |
| GSK279782 | 500 mg BID | 471 ± 117 | 1.5 (0.5-4.0) | 2710 ± 620 | 2.8 ± 0.4 |
Values are presented as mean ± SD, except for Tmax which is median (range).
Table 4: Effect of Food on Single-Dose Pharmacokinetics in Healthy Indian Volunteers[1]
| Analyte | Dose | Parameter | Fed State | Fasted State | Fed/Fasted Ratio |
| This compound | 100 mg | Cmax (ng/mL) | - | - | 0.77 - 1.44 |
| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||
| GSK279782 | 100 mg | Cmax (ng/mL) | - | - | 0.77 - 1.44 |
| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||
| This compound | 250 mg | Cmax (ng/mL) | - | - | 0.81 - 1.12 |
| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||
| GSK279782 | 250 mg | Cmax (ng/mL) | - | - | 0.81 - 1.12 |
| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 |
Note: A slight delay in Tmax from 0.5-1.5 hours in the fasted state to 1.5-3.0 hours in the fed state was observed.[1]
Metabolic Pathways of this compound Etabonate
This compound etabonate undergoes a series of metabolic transformations to yield its active forms and subsequent inactive metabolites. The metabolic cascade is initiated by the de-esterification of the prodrug, followed by cytochrome P450-mediated oxidation and subsequent glucuronidation.
Experimental Protocols
Detailed experimental protocols from the cited clinical trials are often not fully available in published literature. However, based on the descriptions provided in the referenced articles, a generalized experimental workflow for a pharmacokinetic study of this compound can be constructed.
Generalized Protocol for a Single-Dose Pharmacokinetic Study:
-
Subject Recruitment: Healthy volunteers or patients with type 2 diabetes mellitus are recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.
-
Study Design: A randomized, open-label or double-blind, crossover or parallel-group design is typically employed.
-
Dosing: A single oral dose of this compound etabonate (e.g., 100 mg or 250 mg) or placebo is administered to subjects, often after an overnight fast. For studies investigating food effects, the drug is administered with a standardized high-fat meal.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[2]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound etabonate, this compound, and GSK279782 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).
Conclusion
The pharmacokinetic profile of this compound is characterized by its rapid conversion from the prodrug, this compound etabonate, to the active entity, this compound, and its major active metabolite, GSK279782. Both active moieties exhibit relatively short half-lives, supporting a twice-daily dosing regimen. The metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19, followed by glucuronidation. Pharmacokinetic parameters are dose-proportional, and the effect of food on overall exposure is not clinically significant, although it may delay the time to maximum concentration. This comprehensive guide provides a valuable resource for researchers and drug development professionals, consolidating key pharmacokinetic data and outlining typical experimental approaches for the continued investigation of this compound and its active metabolites.
References
- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Remogliflozin Etabonate: From Discovery to a Novel SGLT2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM).[1][2] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this innovative therapeutic agent. Through a detailed exploration of its history, experimental protocols, and quantitative data, we aim to offer valuable insights for professionals in the field of drug discovery and development.
Discovery and Development History
The story of this compound etabonate is one of international collaboration and strategic development. The journey began with its discovery by the Japanese pharmaceutical company Kissei Pharmaceutical.[1] Recognizing its potential, GlaxoSmithKline (GSK) licensed the compound in 2002 and initiated a significant clinical development program.[1]
Following a series of Phase I and II trials, GSK discontinued the development in 2009. Subsequently, the rights were acquired by BHV Pharma, a subsidiary of Avolynt.[1] In a strategic partnership, Glenmark Pharmaceuticals collaborated with BHV Pharma to further develop and commercialize the drug.[1] This collaboration led to the first global approval and launch of this compound etabonate in India in 2019 for the treatment of T2DM.[3]
Key Milestones in the Development of this compound Etabonate
Mechanism of Action: Selective SGLT2 Inhibition
This compound etabonate is a prodrug that is rapidly converted to its active form, this compound, in the body.[1] this compound is a highly potent and selective inhibitor of SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[4][5] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][6] This mechanism of action is independent of insulin, making it an effective treatment option across various stages of T2DM.[7]
Signaling Pathway of this compound's Action
References
- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BR112019026029A2 - ORAL PHARMACEUTICAL FORMULATIONS OF REMOGLIFLOZINE - Google Patents [patents.google.com]
- 3. Efficacy and Safety of a Combination of this compound Etabonate and Vildagliptin as Fixed Doses in Patients with Type-2 Diabetes Mellitus: A Randomized, Active-Controlled, Double-Blind Study. (FOREVER STUDY) [gavinpublishers.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Remogliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). As a member of the gliflozin class, it represents a significant therapeutic option in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound and its prodrug, this compound etabonate. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in this area.
Chemical Structure and Physicochemical Properties
This compound etabonate is chemically designated as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate. Upon oral administration, it is rapidly converted to its active form, this compound.
Table 1: Chemical and Physicochemical Properties of this compound Etabonate and this compound
| Property | This compound Etabonate | This compound |
| Chemical Formula | C₂₆H₃₈N₂O₉ | C₂₃H₃₄N₂O₇ |
| Molecular Weight | 522.6 g/mol [1] | 450.53 g/mol |
| Appearance | White to off-white powder[2] | Crystalline solid[3] |
| Melting Point | 97-98°C[2] and 98.79°C (by DSC)[4]. Note: Other sources report ranges of 135-138°C and 152-157°C, indicating potential polymorphism or differences in experimental conditions. | Not explicitly found in searches. |
| Solubility | Soluble in methanol, ethanol, and DMSO; insoluble in water.[2] | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL); sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 ethanol:PBS pH 7.2).[3] |
| pKa (predicted) | Strongest Acidic: 12.2, Strongest Basic: 1.49[5] | Not explicitly found in searches. |
| logP (predicted) | 3.33[5] | Not explicitly found in searches. |
Mechanism of Action: SGLT2 Inhibition
This compound is a selective inhibitor of SGLT2, a transporter primarily located in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion or sensitivity.
This compound exhibits high selectivity for SGLT2 over SGLT1, the high-affinity sodium-glucose co-transporter found in the small intestine and, to a lesser extent, the kidney. The selectivity ratio of this compound for SGLT2 over SGLT1 is approximately 1:365, which minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[6]
Pharmacokinetics
This compound etabonate is rapidly absorbed and extensively hydrolyzed to its active form, this compound, and another active metabolite, GSK279782.
Table 2: Summary of Pharmacokinetic Parameters of this compound Etabonate and its Metabolites in Healthy Subjects and Patients with Type 2 Diabetes (T2DM)
| Parameter | This compound Etabonate | This compound | GSK279782 (Active Metabolite) |
| Tmax (h) | 0.5 - 1.5[7] | 1.0 - 2.5[8] | 1.5 - 3.0[7] |
| t½ (h) | ~0.4 - 0.7[6] | ~2.0 - 2.3[8] | Not explicitly found. |
| Cmax (ng/mL) | Dose-dependent | 559 (100 mg, T2DM)[9], 1370 (250 mg, T2DM)[9] | Dose-dependent |
| AUC₀-t (ng·h/mL) | Dose-dependent | 1205.1 (100 mg, healthy)[8], 1798 (100 mg, T2DM)[9], 4610 (250 mg, T2DM)[9] | Dose-dependent |
| Protein Binding | Not explicitly found. | ~65%[9] | Not explicitly found. |
| Metabolism | Hydrolysis to this compound | Primarily CYP3A4, minorly CYP2C19[10] | Further metabolism |
| Elimination | - | Primarily renal excretion of metabolites (~93% of dose)[6] | Primarily renal excretion |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent increase in urinary glucose excretion (UGE). This effect is observed in both healthy individuals and patients with type 2 diabetes.
In a single-dose, dose-escalation study in healthy subjects, 24-hour UGE increased with the dose of this compound etabonate, reaching a plateau at doses of 150 mg and above.[5] A similar dose-dependent increase in UGE was observed in patients with T2DM, with a more pronounced effect due to higher baseline plasma glucose concentrations.[5]
Table 3: Urinary Glucose Excretion (UGE) Following Single Doses of this compound Etabonate
| Population | Dose of this compound Etabonate | 24-hour UGE (g) |
| Healthy Volunteers | 20 mg | ~17.5[6] |
| 50 mg | ~25 | |
| 150 mg | ~35 | |
| 500 mg | ~40.5[6] | |
| 1000 mg | ~40 | |
| Patients with T2DM | 50 mg | ~66.6[6] |
| 500 mg | ~112.6[6] |
Experimental Protocols
SGLT2 Inhibition Assay (Cell-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against SGLT2 expressed in a mammalian cell line.
Materials:
-
CHO-K1 cells stably expressing human SGLT2 (hSGLT2) or HK-2 cells endogenously expressing SGLT2.[11]
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Fluorescent D-glucose analog, such as 1-N-decanoyl-2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl]-D-glucopyranosyl-β-D-glucopyranoside (1-NBDG).[11]
-
Test compound (this compound) and reference SGLT2 inhibitor (e.g., dapagliflozin).
-
Multi-well plates (e.g., 96-well black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Maintain the SGLT2-expressing cells in appropriate culture conditions.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent glucose analog (e.g., 1-NBDG) to all wells and incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
Measurement: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Pharmacokinetic Study in Humans (General Protocol)
This protocol outlines a general design for a Phase I clinical trial to assess the pharmacokinetics of an orally administered drug like this compound etabonate.
Study Design:
-
A single-center, open-label, single-dose, crossover, or parallel-group study.[5]
-
Enroll healthy male and/or female subjects.
Inclusion/Exclusion Criteria:
-
Typical inclusion criteria include age within a specific range (e.g., 18-55 years), and a body mass index (BMI) within a healthy range.
-
Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and abnormal laboratory tests.
Study Procedures:
-
Informed Consent and Screening: Obtain written informed consent from all subjects. Perform screening evaluations, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Dosing: After an overnight fast, administer a single oral dose of this compound etabonate with a standardized volume of water.
-
Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at multiple intervals up to 24 or 48 hours post-dose).[5]
-
Plasma Processing and Storage: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -70°C or below until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound etabonate, this compound, and its major metabolites in plasma.[12][13]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data for each analyte using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC₀-t, AUC₀-inf, and t½.
Clinical Efficacy and Safety
Numerous clinical trials have evaluated the efficacy and safety of this compound etabonate in patients with type 2 diabetes.
-
Phase IIb Studies: A 12-week, randomized, double-blind, placebo- and active-controlled study in drug-naïve T2DM patients demonstrated that this compound etabonate (100, 250, 500, or 1000 mg once daily, or 250 mg twice daily) resulted in statistically significant reductions in HbA1c compared to placebo.[14]
-
Phase III Studies: A 24-week, randomized, double-blind, active-controlled trial in patients with T2DM inadequately controlled on metformin showed that this compound etabonate (100 mg and 250 mg twice daily) was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c.
-
Safety Profile: this compound etabonate is generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class and include genital mycotic infections and urinary tract infections. The incidence of hypoglycemia is low.
Conclusion
This compound etabonate, through its active metabolite this compound, is an effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its distinct chemical structure and pharmacokinetic profile contribute to its clinical efficacy. This technical guide provides a foundational understanding of its properties and the methodologies used to evaluate them, serving as a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases. Further research to clarify certain physicochemical properties, such as the definitive melting point of the etabonate salt and the full physicochemical profile of the active this compound, would be beneficial for the scientific community.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ajprd.com [ajprd.com]
- 3. ijcrt.org [ijcrt.org]
- 4. First human dose-escalation study with this compound etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
- 10. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. jmpas.com [jmpas.com]
- 13. Randomized efficacy and safety trial of once-daily this compound etabonate for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Selectivity of Remogliflozin: A Technical Guide to SGLT1 and SGLT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro selectivity of remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Understanding the selectivity profile of SGLT inhibitors is paramount in drug development for type 2 diabetes, as it delineates the therapeutic window and potential for off-target effects. This document details the quantitative measures of this compound's inhibitory activity against SGLT1 and SGLT2, outlines the experimental methodologies used for these assessments, and provides visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of SGLT Inhibition
The in vitro potency and selectivity of this compound and other prominent SGLT2 inhibitors are typically determined by measuring their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against human SGLT1 and SGLT2. This compound, the active form of the prodrug this compound etabonate, demonstrates a high degree of selectivity for SGLT2 over SGLT1.[1]
| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| This compound | 4520 ± 642 (Ki) | 12.4 ± 0.5 (Ki) | ~365 |
| Canagliflozin | ~650 ± 150 | 2.2 | ~295 |
| Dapagliflozin | ~1400 | 1.0 | ~1400 |
| Empagliflozin | ~8300 | 3.1 | ~2677 |
| Ertugliflozin | 1960 | 0.877 | >2000 |
Table 1: In Vitro SGLT1 and SGLT2 Inhibitory Activities and Selectivity of Various SGLT2 Inhibitors. Data for this compound is presented as Ki values, while data for other inhibitors are IC50 values. The selectivity ratio indicates the fold-selectivity for SGLT2 over SGLT1.
Experimental Protocols: Determining SGLT1 and SGLT2 Inhibition
The determination of SGLT inhibitor selectivity is performed using cell-based assays that measure the uptake of a labeled glucose analogue in cells expressing either human SGLT1 or SGLT2.
Key Experimental Methodologies
1. Cell Line and Transfection:
-
Cell Lines: Mammalian cell lines that do not endogenously express high levels of SGLTs, such as COS-7 (monkey kidney fibroblast-like), HEK293 (human embryonic kidney), or CHO (Chinese hamster ovary) cells, are commonly used.[1][2]
-
Transfection: These cells are transiently or stably transfected with expression vectors containing the full-length cDNA for human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2][3] This creates two distinct cell populations, each overexpressing one of the target transporters.
2. Glucose Uptake Assay:
-
Substrate: A non-metabolizable, labeled glucose analogue is used as the substrate for the transport assay. The most common choice is the radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), which is a specific substrate for SGLTs.[2] Non-radioactive fluorescent glucose analogues, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-NBDG, have also been developed as safer and more convenient alternatives.[4][5]
-
Assay Buffers: Two primary buffers are used to differentiate SGLT-mediated transport from other glucose transport mechanisms:
- Sodium Buffer (Na+): A buffer containing sodium chloride, which is essential for the co-transport of glucose by SGLTs.
- Choline Buffer: A control buffer where sodium chloride is replaced with choline chloride. In the absence of sodium, SGLT-mediated transport is inhibited.
-
Assay Procedure:
- Transfected cells are seeded in multi-well plates and grown to confluence.
- Prior to the assay, cells are washed with a sodium-free buffer to remove any residual sodium.
- Cells are then incubated with the test inhibitor (e.g., this compound) at various concentrations in both sodium and choline buffers for a defined period.
- The labeled glucose analogue ([14C]AMG or a fluorescent analogue) is added to the wells, and the uptake is allowed to proceed for a specific time at 37°C.
- The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular labeled substrate.
- The cells are lysed, and the intracellular accumulation of the labeled substrate is quantified. For [14C]AMG, this is done using a scintillation counter. For fluorescent analogues, a fluorescence plate reader is used.
3. Data Analysis and IC50/Ki Determination:
-
The specific SGLT-mediated uptake is calculated by subtracting the uptake in the choline buffer (non-specific uptake) from the uptake in the sodium buffer.
-
The percentage of inhibition for each concentration of the inhibitor is determined relative to the control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SGLT-mediated glucose uptake, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration used in the assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SGLT2 inhibition by this compound.
Caption: Experimental workflow for SGLT selectivity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Remogliflozin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is curated from a range of preclinical studies, offering valuable insights for researchers and professionals involved in the development of novel anti-diabetic and metabolic therapies.
Core Mechanism of Action: SGLT2 Inhibition
This compound etabonate is a prodrug that is rapidly converted to its active form, this compound. This compound selectively inhibits SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By blocking SGLT2, this compound induces glucosuria, the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This primary mechanism of action forms the basis of its therapeutic effects in preclinical models of diabetes and related metabolic disorders.
Below is a diagram illustrating the core mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Effects on Glucose and Lipid Metabolism
Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound in improving glycemic control and lipid profiles.
Glycemic Control
Oral administration of this compound etabonate leads to a dose-dependent increase in urinary glucose excretion in both mice and rats. This primary pharmacodynamic effect translates to significant reductions in plasma glucose levels and, with chronic treatment, a decrease in glycated hemoglobin (HbA1c).
Table 1: Effects of this compound on Glycemic Parameters in Preclinical Models
| Preclinical Model | Treatment Details | Key Findings | Reference(s) |
| Streptozotocin-induced diabetic rats | Oral administration | Antihyperglycemic effects during oral glucose tolerance test. | |
| db/db mice | Single oral dosage and chronic treatment (6 weeks) | Antihyperglycemic effects in the fed condition; reduced fasting plasma glucose and HbA1c. | |
| High-fat diet-fed Goto-Kakizaki rats | Chronic treatment (8 weeks) | Improved hyperglycemia and hyperinsulinemia. |
Lipid Metabolism
In addition to its effects on glucose, this compound has shown beneficial effects on lipid metabolism, particularly in models of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
Table 2: Effects of this compound on Lipid Parameters and NAFLD in Preclinical Models
| Preclinical Model | Treatment Details | Key Findings | Reference(s) |
| High-fat diet-fed Goto-Kakizaki rats | Chronic treatment (8 weeks) | Improved hypertriglyceridemia. | |
| Diet-induced obese male mice (NAFLD model) | 0.01% and 0.03% in chow for 4 weeks | Reduced liver weight by up to 42%; Reduced hepatic triglyceride content by up to 40%; Reduced plasma ALT by 76%; Reduced plasma AST by 48%. |
Signaling Pathways
Beyond its primary mechanism of SGLT2 inhibition, preclinical evidence suggests that this compound exerts protective effects through the modulation of intracellular signaling pathways related to oxidative stress and inflammation.
Antioxidant and Anti-inflammatory Pathways
Studies in models of liver fibrosis have indicated that this compound can activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Concurrently, this compound has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.
The following diagram illustrates the proposed signaling cascade through which this compound may exert its antioxidant and anti-inflammatory effects.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes is induced by intraperitoneal or intravenous injection of STZ, a chemical toxic to pancreatic β-cells. A single high dose (e.g., 50-65 mg/kg) is often used to model Type 1 diabetes, while a lower dose combined with a high-fat diet can be used to model Type 2 diabetes.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a phenotype resembling Type 2 diabetes. They are a widely used genetic model for studying diabetic complications.
-
High-Fat Diet (HFD)-Fed Goto-Kakizaki (GK) Rats: GK rats are a non-obese model of spontaneous Type 2 diabetes. When fed a high-fat diet, they develop exacerbated hyperglycemia, hyperinsulinemia, and hypertriglyceridemia, making them a relevant model for diet-influenced diabetes.
-
Diet-Induced Obese (DIO) Mice for NAFLD: C57BL/6J mice are commonly fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 11 weeks) to induce obesity, insulin resistance, and features of NAFLD.
The workflow for a typical preclinical study evaluating this compound in a diet-induced obesity model is depicted below.
Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting (typically 6-16 hours), a bolus of glucose (e.g., 2 g/kg) is administered orally via gavage. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose disposal.
-
Measurement of HbA1c: Whole blood is collected, and HbA1c levels are determined using methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays. Commercially available kits are also utilized for rodent samples.
-
Quantification of Liver Triglycerides: Liver tissue is homogenized, and lipids are extracted using organic solvents (e.g., a mixture of hexane and isopropanol). The triglyceride content is then quantified using colorimetric or fluorometric assay kits.
Conclusion
Preclinical studies have robustly demonstrated the pharmacodynamic efficacy of this compound. Its primary mechanism of SGLT2 inhibition leads to significant improvements in glycemic control. Furthermore, this compound exhibits beneficial effects on lipid metabolism and markers of NAFLD, potentially through the modulation of antioxidant and anti-inflammatory signaling pathways. The data from various rodent models support its continued investigation as a therapeutic agent for type 2 diabetes and related metabolic disorders. This guide provides a foundational understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals.
Cellular Pathways Modulated by Remogliflozin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] However, emerging evidence suggests that the therapeutic effects of this compound extend beyond glycemic control, influencing a network of cellular pathways implicated in inflammation, oxidative stress, and cellular energy homeostasis. This technical guide provides an in-depth analysis of these pathways, presenting quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades affected by this compound treatment.
Core Mechanism of Action: SGLT2 Inhibition
This compound is the active metabolite of the prodrug this compound etabonate.[2] It competitively inhibits SGLT2 in the proximal renal tubules, demonstrating high affinity and selectivity.
| Parameter | Value | Source |
| Inhibitory Constant (Ki) for SGLT2 | ~12.4 nmol/L | [2] |
| Selectivity Ratio (SGLT1:SGLT2) | 1:365 | [2] |
This selective inhibition of SGLT2 is the cornerstone of this compound's glucose-lowering effect.
Experimental Protocol: SGLT2 Inhibition Assay
A common method to determine the inhibitory potential of compounds like this compound on SGLT2 is a cell-based glucose uptake assay.
Objective: To quantify the inhibition of SGLT2-mediated glucose transport in response to this compound.
Materials:
-
A stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).
-
A non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG).
-
This compound stock solution.
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the SGLT2-expressing cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding the assay buffer containing the labeled glucose analog.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled glucose: Measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent glucose: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Beyond Glycemic Control: Impact on Intracellular Signaling
Recent studies have illuminated the effects of this compound on key cellular signaling pathways that are often dysregulated in metabolic diseases. These include the AMPK/SIRT1 pathway, the Nrf2 antioxidant response, and inflammatory pathways mediated by NF-κB.
Activation of the AMPK/SIRT1 Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, while Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in cellular stress resistance and longevity. The activation of the AMPK/SIRT1 axis is associated with beneficial metabolic effects, including reduced inflammation and oxidative stress. A preclinical study in a rat model of thioacetamide (TAA)-induced liver fibrosis demonstrated that this compound treatment significantly activates this pathway.
| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |
| AMPK | ↓ 71.4% | ↑ 62.2% | ↑ 107.1% |
| p-AMPK | ↓ 69.5% | ↑ 51.7% | ↑ 162% |
| SIRT1 | ↓ 74.7% | ↑ 158.5% | ↑ 249.3% |
Data from a study on TAA-induced liver fibrosis in rats.
Modulation of the Nrf2 Antioxidant Response
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). This compound has been shown to enhance the Nrf2 pathway, thereby bolstering the cellular antioxidant defense system.
| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |
| Nrf2 Protein Expression | ↓ 62.7% | ↑ 46.7% | ↑ 103.1% |
| Nrf2 Gene Expression | ↓ 53.8% | ↑ 45.4% | ↑ 77.8% |
| GSH | ↓ 69.1% | ↑ 38.8% | - |
| SOD | ↓ 80.3% | ↑ 229.2% | - |
| MDA (Lipid Peroxidation) | ↑ 359.1% | ↓ 50.2% | - |
Data from a study on TAA-induced liver fibrosis in rats. MDA (malondialdehyde) is a marker of lipid peroxidation.
Experimental Protocol: Western Blot for AMPK and Nrf2
Objective: To determine the protein expression levels of total and phosphorylated AMPK, as well as total and nuclear Nrf2, in response to this compound treatment.
Materials:
-
Tissue or cell lysates from control and this compound-treated samples.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-AMPK, anti-phospho-AMPK (Thr172), anti-Nrf2, and a loading control (e.g., anti-β-actin or anti-GAPDH). For nuclear Nrf2, an anti-Lamin B1 or anti-Histone H3 antibody would be used as a nuclear loading control.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in lysis buffer. For nuclear Nrf2, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Attenuation of Inflammatory Pathways
Chronic low-grade inflammation is a hallmark of metabolic diseases. Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The study on TAA-induced liver fibrosis also revealed that this compound can suppress the NF-κB inflammatory pathway.
| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |
| NF-κB Protein Expression | ↑ 298.5% | ↓ 48.8% | ↓ 67.9% |
| NF-κB Gene Expression | ↑ 669.9% | ↓ 47.5% | ↓ 73.6% |
| TNF-α | ↑ 259.7% | ↓ 33.4% | ↓ 60.4% |
| IL-6 | ↑ 211.9% | ↓ 30.3% | ↓ 58.6% |
Data from a study on TAA-induced liver fibrosis in rats.
Experimental Protocol: ELISA for TNF-α and IL-6
Objective: To quantify the concentration of TNF-α and IL-6 in serum, plasma, or cell culture supernatants from control and this compound-treated samples.
Materials:
-
Commercially available ELISA kits for TNF-α and IL-6.
-
Samples (serum, plasma, or cell culture supernatant).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Coating: If not pre-coated, coat the microplate wells with the capture antibody.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample and Standard Incubation: Add the standards and samples to the appropriate wells and incubate.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Incubation: Add the biotin-conjugated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
Summary and Future Directions
This compound's therapeutic profile is multifaceted, extending beyond its primary role as an SGLT2 inhibitor. The preclinical data presented herein strongly suggest that this compound actively engages with and modulates key cellular pathways involved in energy metabolism, oxidative stress, and inflammation. The activation of the AMPK/SIRT1/Nrf2 axis and the concomitant inhibition of the NF-κB pathway highlight potential mechanisms through which this compound may confer benefits beyond glycemic control.
For drug development professionals, these findings open avenues for exploring the broader therapeutic applications of this compound in conditions characterized by chronic inflammation and oxidative stress, such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular diseases. For researchers and scientists, further investigation is warranted to fully elucidate the molecular interactions between this compound and these signaling components and to translate these preclinical findings into the clinical setting. Future studies should focus on confirming these effects in human subjects and exploring the long-term clinical implications of these pathway modulations.
References
Remogliflozin Etabonate: A Technical Deep Dive into its Mechanism of Action on Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of remogliflozin etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It delves into the core principles of its effect on renal glucose reabsorption, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided to facilitate the understanding and replication of key findings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the scientific principles and processes involved.
Introduction
This compound etabonate is a prodrug that is rapidly converted in the body to its active form, this compound.[1] this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubule of the kidneys.[2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3]
Mechanism of Action: SGLT2 Inhibition
The primary pharmacological effect of this compound is the competitive inhibition of SGLT2. This action directly impacts the process of renal glucose reabsorption, a key contributor to glucose homeostasis.
Signaling Pathway of Renal Glucose Reabsorption via SGLT2
The following diagram illustrates the physiological process of glucose reabsorption in the proximal tubule and the point of intervention by this compound.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and inhibition by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize key data points.
Table 1: Inhibitory Potency of this compound
| Target | Species | Ki (nM) | Reference |
| SGLT2 | Human | 12.4 | [4] |
| SGLT1 | Human | 4520 | [4] |
Ki: Inhibitory constant
Table 2: Pharmacokinetic Parameters of this compound and its Prodrug (Single Dose)
| Compound | Dose | Cmax (ng/mL) | AUC (ng.h/mL) | Tmax (h) | t1/2 (h) | Reference |
| This compound Etabonate | 100 mg | 559 | 1798 | 0.5 - 1.5 | ~0.5 | [3] |
| This compound | 100 mg | - | - | ~1.0 | ~2.0 | [5] |
| This compound Etabonate | 250 mg | 1370 | 4610 | 0.5 - 1.5 | ~0.5 | [3] |
| This compound | 250 mg | - | - | ~1.0 | ~2.0 | [5] |
Cmax: Maximum plasma concentration, AUC: Area under the curve, Tmax: Time to maximum concentration, t1/2: Half-life
Table 3: Clinical Efficacy of this compound Etabonate in Type 2 Diabetes (24 weeks, BID dosing)
| Parameter | 100 mg | 250 mg | Dapagliflozin 10 mg (Active Control) | Reference |
| Change in HbA1c (%) | -0.72 | -0.77 | -0.58 | [3] |
| Change in Fasting Plasma Glucose (mg/dL) | -17.86 | -20.94 | -20.23 | [3] |
| Change in Postprandial Glucose (mg/dL) | -39.2 | -41.5 | -32.4 | [3] |
| Change in Body Weight (kg) | -2.7 | - | - | [2] |
BID: Twice daily
Table 4: Urinary Glucose Excretion (UGE) in Healthy Subjects (24-hour cumulative)
| This compound Etabonate Dose | UGE (mmol) | Reference |
| 20 mg | ~50 | [5] |
| 50 mg | ~150 | [5] |
| 150 mg | ~200 | [5] |
| 500 mg | ~250 | [5] |
| 1000 mg | ~250 | [5] |
Experimental Protocols
The following sections detail the methodologies used to characterize the effects of this compound.
In Vitro SGLT Inhibition Assay
This assay is crucial for determining the inhibitory potency and selectivity of compounds like this compound.
Caption: A generalized workflow for determining SGLT inhibition in vitro.
Detailed Methodology:
-
Cell Culture and Transfection: COS-7 cells, which do not endogenously express SGLTs, are cultured under standard conditions.[2] They are then transiently transfected with plasmids containing the cDNA for either human SGLT1 or SGLT2.[2] Alternatively, human kidney 2 (HK-2) cells, which endogenously express SGLT2, can be used.[6]
-
Inhibitor Incubation: Cultured cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Substrate Addition: A labeled glucose analog, such as the radiolabeled α-methyl-D-glucopyranoside ([14C]-AMG) or the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cell culture.[6][7]
-
Uptake Measurement: After a defined incubation time, the uptake of the labeled substrate is stopped, and the cells are washed. The amount of substrate taken up by the cells is quantified. For [14C]-AMG, this is done using a scintillation counter. For 2-NBDG, fluorescence intensity is measured.[6][7]
-
Data Analysis: The inhibition of glucose analog uptake at different concentrations of this compound is used to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
In Vivo Animal Studies
Animal models are instrumental in evaluating the in vivo efficacy and pharmacodynamics of SGLT2 inhibitors.
Caption: A typical workflow for assessing the antidiabetic effects of this compound in a rodent model.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8]
-
Induction of Diabetes: Type 1 diabetes is often induced by a single intraperitoneal or intravenous injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[8] Diabetes is confirmed by measuring blood glucose levels, with a threshold of >250 mg/dL often used.[8]
-
Treatment: this compound etabonate is administered orally via gavage at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Monitoring and Sample Collection: Throughout the study, parameters such as body weight, food and water intake, and blood glucose levels are regularly monitored. Urine is collected over 24-hour periods to measure volume and glucose concentration. Blood samples are collected at specified time points to determine plasma glucose and HbA1c levels.
-
Oral Glucose Tolerance Test (OGTT): To assess the effect on postprandial glucose, an OGTT is often performed. After an overnight fast, a baseline blood sample is taken, followed by oral administration of a glucose solution (typically 2 g/kg). Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose levels.[9][10]
Human Clinical Trials
Phase III clinical trials are essential for establishing the efficacy and safety of new drugs in the target patient population.
Caption: A representative design of a Phase III clinical trial for this compound etabonate.
Detailed Methodology:
-
Study Design: A randomized, double-blind, active-controlled, parallel-group study is conducted.[1][3]
-
Patient Population: Patients with type 2 diabetes mellitus who are inadequately controlled on a stable dose of metformin (e.g., ≥1500 mg/day) and have an HbA1c level between 7% and 10% are enrolled.[1][3]
-
Treatment Arms: Patients are randomized to receive this compound etabonate (e.g., 100 mg or 250 mg twice daily) or an active comparator such as dapagliflozin (e.g., 10 mg once daily), in addition to their ongoing metformin therapy.[1][3]
-
Efficacy Assessments: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks). Secondary endpoints often include changes in fasting plasma glucose, postprandial plasma glucose, and body weight.[1][3]
-
Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, clinical laboratory tests, and vital signs.
Conclusion
This compound etabonate, through its active metabolite this compound, is a potent and selective inhibitor of SGLT2. This mechanism of action effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and improved glycemic control in patients with type 2 diabetes. The quantitative data from in vitro, in vivo, and clinical studies robustly support its efficacy and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this important class of antidiabetic agents.
References
- 1. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpb.sav.sk [gpb.sav.sk]
- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Basic Science of Remogliflozin Etabonate
Introduction
This compound etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering plasma glucose levels in an insulin-independent manner.[4][5] This unique mechanism of action offers a therapeutic option for the management of type 2 diabetes mellitus (T2DM) with additional benefits such as modest weight loss and blood pressure reduction.[2][6] This technical guide provides a comprehensive overview of the basic science of this compound etabonate, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its evaluation.
Mechanism of Action and In Vitro Potency
This compound etabonate is administered as an inactive prodrug to protect the active molecule from degradation by β-glucosidases in the small intestine.[7] Following oral administration, it is rapidly and extensively converted to its active form, this compound.[2] this compound then competitively inhibits SGLT2 in the renal proximal tubules.[1] The glycone portion of the this compound molecule resembles glucose, allowing it to bind to the SGLT2 protein, while the bulky aglycone portion sterically hinders the transporter's function, preventing glucose reabsorption.[1]
Quantitative Data: In Vitro Inhibition and Selectivity
The potency and selectivity of this compound for SGLT2 over SGLT1 are critical for its therapeutic efficacy and safety profile, as SGLT1 inhibition is associated with gastrointestinal side effects.
| Compound | Target | Parameter | Value | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | hSGLT2 | Ki | ~12.4 nmol/L | 365-fold | [1] |
| This compound | hSGLT1 | - | - | [1] | |
| Dapagliflozin | hSGLT2 | IC50 | 1.1 nM | ~1200-fold | [8] |
| Canagliflozin | hSGLT2 | IC50 | 2.2 nM | ~413-fold | [8] |
| Empagliflozin | hSGLT2 | IC50 | 3.1 nM | >300-fold | [8] |
hSGLT1: human sodium-glucose cotransporter 1; hSGLT2: human sodium-glucose cotransporter 2; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Signaling Pathway: SGLT2 Inhibition in the Proximal Tubule
Pharmacokinetics
This compound etabonate is rapidly absorbed and converted to the active moiety, this compound. Its metabolism is primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19, into active metabolites such as GSK279782. Due to a short half-life, twice-daily dosing is typically required.
Quantitative Data: Pharmacokinetic Parameters in Humans
The following table summarizes the pharmacokinetic parameters of this compound etabonate (RE), this compound, and its active metabolite (GSK279782) in Indian patients with T2DM after a single oral dose.
| Parameter | RE (Prodrug) | This compound (Active) | GSK279782 (Active Metabolite) |
| 100 mg Dose | |||
| Cmax (ng/mL) | 12.3 ± 9.3 | 409 ± 141 | 185 ± 50 |
| Tmax (h) | 0.7 ± 0.4 | 1.1 ± 0.5 | 1.9 ± 0.8 |
| AUC0-t (ng·h/mL) | 11.2 ± 6.9 | 1100 ± 320 | 1120 ± 260 |
| t1/2 (h) | 0.5 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.5 |
| 250 mg Dose | |||
| Cmax (ng/mL) | 26.2 ± 13.9 | 903 ± 276 | 396 ± 103 |
| Tmax (h) | 0.8 ± 0.3 | 1.2 ± 0.5 | 2.1 ± 0.8 |
| AUC0-t (ng·h/mL) | 27.6 ± 14.9 | 2470 ± 760 | 2510 ± 620 |
| t1/2 (h) | 0.4 ± 0.1 | 1.9 ± 1.1 | 3.8 ± 1.6 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. Data sourced from a study in Indian patients.[1]
Metabolic Pathway of this compound Etabonate
Clinical Pharmacodynamics and Efficacy
The primary pharmacodynamic effect of this compound is the induction of urinary glucose excretion, leading to improvements in glycemic control. Clinical trials have demonstrated its efficacy in reducing key diabetic parameters.
Quantitative Data: Phase III Clinical Trial Results (24 Weeks)
The following data are from a 24-week, randomized, double-blind, active-controlled study in T2DM patients inadequately controlled on metformin.
| Parameter | This compound 100 mg BID (n=225) | This compound 250 mg BID (n=241) | Dapagliflozin 10 mg QD (n=146) |
| Baseline HbA1c (%) | 8.0 ± 0.7 | 8.0 ± 0.7 | 7.9 ± 0.7 |
| Mean Change in HbA1c (%) | -0.72 ± 0.09 | -0.77 ± 0.09 | -0.58 ± 0.12 |
| Baseline FPG (mg/dL) | 163.4 ± 40.5 | 162.7 ± 39.0 | 160.0 ± 39.8 |
| Mean Change in FPG (mg/dL) | -20.6 ± 2.6 | -22.3 ± 2.5 | -18.2 ± 3.2 |
| Baseline Body Weight (kg) | 77.6 ± 12.8 | 78.4 ± 13.5 | 77.8 ± 12.8 |
| Mean Change in Body Weight (kg) | -2.0 ± 0.2 | -2.4 ± 0.2 | -1.9 ± 0.3 |
Data presented as mean ± standard deviation or mean ± standard error. BID: Twice daily; QD: Once daily; HbA1c: Glycated hemoglobin; FPG: Fasting Plasma Glucose. Data sourced from a Phase III clinical trial.[4]
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound etabonate.
Protocol 1: In Vitro SGLT2 Inhibition Assay (Fluorescence-Based)
This protocol describes a method for screening SGLT2 inhibitors using a fluorescent glucose analog.[6]
-
Cell Culture: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) in a sodium-containing buffer.
-
Glucose Uptake: The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG) is added to each well to initiate glucose uptake.
-
Assay Termination: After a defined incubation period, the uptake is stopped by washing the cells with a cold, sodium-free buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of glucose uptake at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Protocol 2: Measurement of Urinary Glucose Excretion (UGE) in Clinical Trials
This protocol outlines the procedure for quantifying the primary pharmacodynamic effect of SGLT2 inhibitors.[9]
-
Patient Preparation: Subjects are housed in a clinical research unit to ensure controlled conditions and accurate urine collection.
-
Baseline Collection: A 24-hour urine collection is performed prior to drug administration to establish a baseline UGE.
-
Drug Administration: A single or repeated dose of this compound etabonate is administered to the subjects.
-
Timed Urine Collection: Urine is collected over specific intervals post-dose (e.g., 0-4h, 4-8h, 8-12h, 12-24h) for pharmacokinetic/pharmacodynamic modeling. A full 24-hour collection is also performed.
-
Sample Analysis: The total volume of urine for each collection interval is measured. An aliquot from each collection is analyzed for glucose concentration using a validated laboratory method (e.g., glucose oxidase assay).
-
Calculation of UGE: The total amount of glucose excreted in grams per time interval is calculated using the formula: UGE (g) = Urine Glucose Concentration (g/L) × Urine Volume (L)
-
Data Interpretation: The change in UGE from baseline is assessed to determine the pharmacodynamic effect of the drug.
Experimental Workflow: From In Vitro Discovery to Clinical Efficacy
This compound etabonate is a well-characterized SGLT2 inhibitor with a distinct pharmacokinetic profile requiring twice-daily administration. Its mechanism of action, centered on the selective inhibition of renal glucose reabsorption, has been substantiated through rigorous in vitro and in vivo studies. Clinical trials have confirmed its efficacy in improving glycemic control and have provided a wealth of quantitative data to support its therapeutic use. The experimental protocols detailed herein represent standard methodologies for the evaluation of this class of compounds, providing a framework for future research and development in the field of SGLT2 inhibition.
References
- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for this compound etabonate? [synapse.patsnap.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical and genetic determinants of urinary glucose excretion in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Remogliflozin Etabonate
For Research, Scientific, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Remogliflozin Etabonate, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). These application notes are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound etabonate is a prodrug that is rapidly converted to its active form, this compound.[1][2][3] As a member of the SGLT2 inhibitor class of oral antidiabetic agents, it lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[4][5][6][7] This mechanism of action is independent of insulin, offering a distinct therapeutic approach for managing type 2 diabetes mellitus.[7] The synthesis of this compound etabonate involves a multi-step process, including the formation of a pyrazolone core, followed by O-glycosylation and subsequent functionalization. An efficient synthesis route has been developed, achieving a 39% overall yield from commercially available 4-isopropoxybenzaldehyde.[1][2]
Experimental Protocols
Part 1: Synthesis of 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one
This part of the protocol focuses on the synthesis of the pyrazolone intermediate.
Step 1: Preparation of Intermediate Compound 5
-
Under Knoevenagel conditions, treat 4-isopropoxybenzaldehyde with methyl acetoacetate to yield compound 17.
-
Perform hydrogenation on the crude product 17 in the presence of a Palladium on carbon (Pd/C) catalyst to obtain compound 5.
Step 2: Carbonyl Group Protection and Hydrolysis
-
Protect the carbonyl group of compound 5 using ethylene glycol to form the crude product 18.
-
Hydrolyze the crude product 18 with aqueous sodium hydroxide (NaOH) in methanol (MeOH) to yield compound 14.
Step 3: Condensation and Deprotection
-
Condense compound 14 with isopropylhydrazine hydrochloride using N,N'-carbonyldiimidazole (TCDI) as a coupling reagent.
-
Perform in situ deprotection of the carbonyl group of the resulting compound 19 in the presence of hydrochloric acid to obtain the desired pyrazolone intermediate 3. This synthetic process from compound 16 (a precursor to 5) can achieve a 65% yield without the isolation of intermediates.[1]
Part 2: O-Glycosylation and Final Product Formation
This section details the glycosylation of the pyrazolone intermediate and the final steps to yield this compound etabonate.
Step 1: O-Glycosylation
-
React the pyrazolone intermediate (3) with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (4). This O-glycosylation must be conducted under basic conditions due to the instability of the glycosidic linkage under acidic conditions.[1]
Step 2: Formation of this compound Etabonate
-
To 5-methyl-l-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-lH-pyrazol-3-yl b-D-glucopyranoside, add acetone, 2,6-Lutidine, and Pyridine at room temperature.
-
Cool the reaction mixture to approximately -10 °C with stirring.
-
Slowly add Ethylchloroformate to the reaction mixture.
-
Stir the reaction mass for about 3 hours at a temperature between -5 °C and -10 °C.
-
After the reaction is complete, add water and toluene.
-
Stir the reaction mass for 1 hour and then separate the layers.[8]
Step 3: Isolation and Purification
-
The isolated product can be crystallized from isopropyl alcohol to obtain the isopropyl alcohol solvate of this compound etabonate.[8]
-
Further crystallization from water and acetonitrile can provide this compound etabonate hemihydrate.[3]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| Synthesis of Pyrazolone Intermediate (3) | 4-isopropoxybenzaldehyde | Methyl acetoacetate, Pd/C, ethylene glycol, NaOH, isopropylhydrazine HCl | 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one | 65% | [1] |
| O-Glycosylation and Etabonate Formation | Pyrazolone Intermediate (3) | 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, Ethylchloroformate | This compound Etabonate | - | [1][8] |
| Overall Yield | 4-isopropoxybenzaldehyde | - | This compound Etabonate | 39% | [1][2] |
| Chemoenzymatic Synthesis (Glucosylation) | This compound aglycon | UGT from Bacillus, UDP-glucose regeneration system | This compound | 95% conversion | [9] |
Mechanism of Action: SGLT2 Inhibition
This compound etabonate is a prodrug that is converted to its active form, this compound, in the body.[2] this compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules of the kidneys.[4][5] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[5][7] This process effectively lowers blood glucose levels in patients with type 2 diabetes.[5]
Visualizations
Experimental Workflow for this compound Etabonate Synthesis
Caption: Chemical synthesis workflow for this compound Etabonate.
Signaling Pathway of SGLT2 Inhibition by this compound
Caption: Signaling pathway of SGLT2 inhibition by this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. One of the SGLT2 inhibitors: this compound etabonate_Chemicalbook [chemicalbook.com]
- 4. What is the therapeutic class of this compound etabonate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 6. This compound Etabonate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. WO2019193572A1 - An improved process for the preparation this compound etabonate or pharmaceutically acceptable salt, solvate, hydrate thereof - Google Patents [patents.google.com]
- 9. Chemoenzymatic synthesis of this compound etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Remogliflozin Using UDP-Glucosyltransferase (UGT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is an anti-diabetic agent. Traditional chemical synthesis of glycosides like this compound often involves multi-step processes with protection and deprotection stages, which can be inefficient and environmentally burdensome.[1][2] Chemoenzymatic synthesis offers a milder and more efficient alternative. This application note details a chemoenzymatic approach for the synthesis of this compound, employing a UDP-glucosyltransferase (UGT) for the key glucosylation step. This method leverages the high regio- and stereoselectivity of UGTs, eliminating the need for complex protective group chemistry.[1][2]
A key aspect of this process is the use of a UGT from Bacillus species, which has been identified to efficiently catalyze the glucosylation of the chemically synthesized this compound aglycon.[1][2] To overcome the high cost of the sugar donor, uridine diphosphate glucose (UDP-glucose), a regeneration system is employed. This system utilizes soybean sucrose synthase to continuously regenerate UDP-glucose from sucrose and UDP.[1][2] Furthermore, cyclodextrin encapsulation is utilized to enhance the solubility of the substrate.[1][2] This integrated system has been shown to produce this compound at a concentration of approximately 13 g/L with a 95% conversion rate.[1][2]
Data Presentation
Table 1: Quantitative Summary of the Chemoenzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Enzyme Source | Bacillus sp. | [1][2] |
| Substrate | This compound Aglycon | [1][2] |
| UDP-glucose Regeneration | Soybean Sucrose Synthase | [1][2] |
| Solubility Enhancer | Cyclodextrin | [1][2] |
| Final Product Concentration | ~13 g/L | [1][2] |
| Conversion Rate | 95% | [1][2] |
Experimental Protocols
Preparation of this compound Aglycon
The this compound aglycon is synthesized chemically. For detailed chemical synthesis protocols, refer to relevant organic chemistry literature.
Expression and Purification of UGT from Bacillus sp. and Soybean Sucrose Synthase
Standard molecular biology techniques are used for the expression and purification of the Bacillus UGT and soybean sucrose synthase. This typically involves cloning the respective genes into an expression vector, transforming the vector into a suitable host (e.g., E. coli), inducing protein expression, and purifying the enzymes using chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
Chemoenzymatic Glucosylation of this compound Aglycon
This protocol describes the one-pot enzymatic glucosylation of the this compound aglycon using a UGT and a UDP-glucose regeneration system.
Materials:
-
This compound aglycon
-
Purified UGT from Bacillus sp.
-
Purified soybean sucrose synthase
-
Sucrose
-
Uridine diphosphate (UDP)
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for substrate dissolution (e.g., DMSO)
-
Reaction vessel
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the following components:
-
Reaction buffer
-
Sucrose (as the glucose donor for regeneration)
-
UDP
-
MgCl₂ (as a cofactor for the enzymes)
-
Cyclodextrin (to the desired concentration for substrate solubilization)
-
-
Substrate Addition: Dissolve the this compound aglycon in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the reaction mixture.
-
Enzyme Addition: Add the purified UGT from Bacillus sp. and soybean sucrose synthase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC or LC-MS/MS to determine the concentration of this compound and the remaining aglycon.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate it by adding a quenching agent (e.g., a water-miscible organic solvent like acetonitrile or by heat inactivation of the enzymes).
-
Product Isolation and Purification: Purify the this compound from the reaction mixture using standard chromatographic techniques, such as reversed-phase column chromatography.
Analytical Method for Monitoring this compound Synthesis
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the aglycon and the glucosylated product absorb (e.g., around 220-230 nm).
-
Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of known standards.
Visualizations
Caption: Workflow of the chemoenzymatic synthesis of this compound.
Caption: Logical flow of the this compound synthesis process.
References
- 1. Related Videos - Chemoenzymatic synthesis of this compound etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase [visualize.jove.com]
- 2. Chemoenzymatic synthesis of this compound etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Remogliflozin in Plasma
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed methodologies for the quantitative analysis of remogliflozin in plasma, a critical aspect of pharmacokinetic and bioequivalence studies. The following sections outline established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), offering comprehensive protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their needs.
Introduction
This compound etabonate, a prodrug of this compound, is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus. Accurate quantification of its active form, this compound, in biological matrices such as plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document details validated bioanalytical methods for this purpose.
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of this compound in plasma. The most prominent techniques are LC-MS/MS, known for its high sensitivity and selectivity, and RP-HPLC with UV detection, which offers a reliable and more accessible alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its ability to provide high specificity and low limits of quantification. Various LC-MS/MS methods have been reported for this compound, often employing simple sample preparation techniques like protein precipitation.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods coupled with UV detection offer a cost-effective and robust alternative for the quantification of this compound. These methods, while potentially less sensitive than LC-MS/MS, are suitable for applications where higher concentrations are expected.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the different analytical methods for this compound quantification in plasma, allowing for easy comparison of their performance characteristics.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Bixafen[1] | D6 this compound[2] | Empagliflozin[3] |
| Linearity Range | 15-2009 ng/mL[1][4] | 88-700 ng/mL[2] | 5-1000 pg/mL[3] |
| LLOQ | 18 ng/mL[4] | 5 ng/mL[5] | 5 pg/mL[3] |
| Accuracy | Within ±10%[4] | Within 15%[2] | 99.8-101.54%[3] |
| Precision (%CV) | < 5.75%[4] | < 15%[2] | 0.17-1.66%[3] |
| Recovery | High extraction recovery[1] | > 90%[6] | - |
| Matrix Effect | No matrix effect[1] | Within acceptable range[2] | No significant matrix effect[7] |
Table 2: RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Rosuvastatin[8] | Atorvastatin[9] | Saxagliptin[10][11] |
| Linearity Range | 100-600 ng/mL[8] | 10-50 µg/mL[9] | 25-2500 ng/mL[10][11] |
| LOD | - | 1.0 µg/mL[9] | - |
| LOQ | - | 3.5 µg/mL[9] | - |
| Accuracy (% Recovery) | 98.05-99.9%[8] | > 98%[12] | Excellent and reproducible[10][11] |
| Precision (%RSD) | Intra-day: 0.14-0.777%Inter-day: 0.0070-0.0572%[8] | < 2%[12] | Low variance (%CV)[10][11] |
Experimental Protocols
This section provides detailed step-by-step protocols for the sample preparation and analysis of this compound in plasma using the most common techniques.
Protocol 1: LC-MS/MS with Protein Precipitation
This protocol is based on a validated method for the quantification of this compound in rat plasma.[1][4]
4.1.1. Materials and Reagents
-
This compound reference standard
-
Bixafen (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Milli-Q water
-
Blank rat plasma
4.1.2. Sample Preparation
-
To 45 µL of plasma in an Eppendorf tube, add 5 µL of the internal standard working solution (Bixafen).
-
Add 1.5 mL of a precipitating agent (0.1% formic acid in acetonitrile).
-
Vortex the mixture for 10 minutes at 2000 rpm.
-
Centrifuge the sample at 14000 rpm for 10 minutes at 4 ± 1°C.
-
Collect the supernatant and inject 10 µL into the LC-MS/MS system.
4.1.3. Chromatographic Conditions
-
Column: X select CSH Fluorophenyl (150 mm x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: 0.1% formic acid in Milli-Q water (20%) and acetonitrile (80%), v/v (Isocratic elution)[1]
4.1.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, with APCI reported to provide good ionization and sensitivity.[1]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Note: Specific mass transitions for this compound and the internal standard need to be optimized on the specific instrument used.
Protocol 2: RP-HPLC with UV Detection
This protocol describes a method for the analysis of this compound etabonate in human plasma.[12]
4.2.1. Materials and Reagents
-
This compound etabonate reference standard
-
Methanol (HPLC grade)
-
Acetic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Blank human plasma
4.2.2. Sample Preparation
-
To 1 mL of plasma, add 4 mL of acetonitrile as an extracting and precipitating solvent.
-
Mix the sample thoroughly and let it stand at room temperature for 5 minutes.
-
Centrifuge the mixture to separate the precipitated proteins.
-
Collect the supernatant for analysis.
4.2.3. Chromatographic Conditions
-
Column: THERMO C18 (250 x 4.6 mm, 5 µm)[12]
-
Mobile Phase: Methanol: 0.1% acetic acid (80:20 v/v)[12]
-
Flow Rate: 1 mL/min[12]
-
Detection Wavelength: 224 nm[12]
-
Retention Time: Approximately 4.4 min[12]
Visualizations
The following diagrams illustrate the general workflow and logical relationships of the described analytical methods.
Caption: General workflow for bioanalytical quantification of this compound in plasma.
Caption: Relationship between analytical methods and their key performance characteristics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Selective and Sensitive Liquid Chromatography - Tandem Mass Spectroscopy (UHPLC-MS/MS) Method for Bioanalysis of this compound in Rat Plasma | Semantic Scholar [semanticscholar.org]
- 5. jmpas.com [jmpas.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of this compound Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abap.co.in [abap.co.in]
- 11. abap.co.in [abap.co.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Remogliflozin Etabonate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of remogliflozin etabonate in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, allowing for efficient analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, with successful separation of the parent drug from its degradation products. This method is suitable for routine quality control and stability testing of this compound etabonate.
Introduction
This compound etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. By inhibiting SGLT2 in the renal tubules, these drugs reduce the reabsorption of glucose from the glomerular filtrate and promote its excretion in the urine, thereby lowering blood glucose levels. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound etabonate.
This application note presents a validated RP-HPLC method for the determination of this compound etabonate. The method is designed to be rapid, sensitive, and robust, making it ideal for routine analysis in a quality control setting. Furthermore, the stability-indicating capability of the method ensures that the presence of any degradation products does not interfere with the accurate quantification of the active pharmaceutical ingredient (API).
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]
-
Software: Chromatographic data acquisition and processing software.
-
Chemicals: this compound etabonate reference standard, HPLC grade acetonitrile, methanol, and water. Reagents for mobile phase preparation such as phosphoric acid or acetate buffers. All chemicals and reagents should be of analytical or HPLC grade.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of this compound etabonate. The following is a representative and robust method:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[5] |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3][4] |
| Flow Rate | 1.0 mL/min[3][5] |
| Detection Wavelength | 228 nm[1][6][7] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled at 25°C[3] |
| Run Time | Approximately 10 minutes[1] |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound etabonate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 10-50 µg/mL).[1]
Sample Solution Preparation
-
Tablet Powder: Weigh and finely powder not fewer than 20 tablets.
-
Sample Stock Solution: Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of this compound etabonate and transfer it to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Working Sample Solution: Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
Method Validation Protocol
The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[8][9][10] The validation parameters include:
-
System Suitability: Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and retention time reproducibility. The acceptance criteria are typically: theoretical plates > 2000, tailing factor ≤ 2.0, and %RSD of peak area and retention time < 2.0.
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[3][11] Expose the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[11][12] The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main this compound etabonate peak.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[11]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard over a specified range (e.g., 10-50 µg/mL).[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of this compound etabonate reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the same sample solution on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. For this compound etabonate, reported LOD and LOQ values are around 1.0 µg/mL and 3.5 µg/mL, respectively.[1]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm) to assess the method's reliability during normal use.[6][7] The system suitability parameters should remain within the acceptance criteria.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~4.4[3] |
| Theoretical Plates | > 2000 | > 3000 |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| %RSD of Peak Area | < 2.0% | < 1.0% |
Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | Value |
| 20 | Value |
| 30 | Value |
| 40 | Value |
| 50 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery) Data
| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | Value | Value | Value |
| 100% | Value | Value | Value |
| 120% | Value | Value | Value |
| Mean % Recovery | 99.5% |
Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 1.5% |
Visualizations
Caption: HPLC analysis workflow for this compound etabonate.
Caption: Key parameters for HPLC method validation.
References
- 1. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of this compound Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijper.org [ijper.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability-indicating HPLC for this compound, vildagliptin, and metformin: Method development, validation, and greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Remogliflozin in Type 2 Diabetes Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate, a prodrug of the active moiety this compound, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[3][4] This unique mechanism of action makes this compound a valuable tool for studying glucose homeostasis and a promising therapeutic agent for type 2 diabetes.[5] These application notes provide detailed protocols and quantitative data for the use of this compound in various rodent models of type 2 diabetes, aiding researchers in the design and execution of preclinical studies.
Mechanism of Action
This compound selectively targets and inhibits SGLT2 in the renal proximal tubules. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels.[1][3] This action is independent of insulin secretion or sensitivity, making it effective even in later stages of type 2 diabetes where beta-cell function may be compromised.[5] The resulting calorie loss from urinary glucose excretion can also contribute to modest weight reduction.[4]
Caption: Mechanism of action of this compound in the renal proximal tubule.
Quantitative Data from Rodent Models
The following tables summarize the quantitative effects of this compound in various rodent models of type 2 diabetes.
Table 1: Effects of this compound on Plasma Glucose and HbA1c
| Rodent Model | Treatment Group | Dose | Duration | Fasting Plasma Glucose (mg/dL) | HbA1c (%) | Reference |
| db/db Mice | Vehicle | - | 6 weeks | ~500 | ~10.5 | [2] |
| This compound | 10 mg/kg/day | 6 weeks | ~300 | ~8.0 | [2] | |
| Zucker Diabetic Fatty (ZDF) Rats | Vehicle | - | 7 days | ~400 | - | [6] |
| SGLT2 Inhibitor | - | 7 days | ~115 | - | [6][7] | |
| Streptozotocin-induced Diabetic Rats | Vehicle | - | 28 days | Increased | - | [7] |
| This compound | - | 28 days | Significantly Decreased | - | [7] |
Table 2: Effects of this compound on Body Weight and Other Metabolic Parameters
| Rodent Model | Treatment Group | Dose | Duration | Body Weight Change | Other Notable Effects | Reference |
| db/db Mice | This compound | 10 mg/kg/day | 6 weeks | No significant change | Ameliorated glucosuria | [2] |
| High-Fat Diet-fed Goto-Kakizaki Rats | This compound | - | 8 weeks | - | Improved hyperinsulinemia and hypertriglyceridemia | [1] |
| Diet-Induced Obese Mice | This compound | 0.01% and 0.03% in chow | 4 weeks | No significant change | Reduced liver weight and hepatic triglyceride content | [8] |
Experimental Protocols
Protocol 1: Evaluation of Antihyperglycemic Effects in db/db Mice
This protocol outlines a chronic treatment study to assess the efficacy of this compound in a genetically obese and diabetic mouse model.
Caption: Workflow for evaluating this compound in db/db mice.
Materials:
-
db/db mice (male, 8-10 weeks old)
-
This compound etabonate
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Glucometer and test strips
-
HbA1c analyzer
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 10 mg/kg).
-
Dosing:
-
Prepare a fresh suspension of this compound in the vehicle daily.
-
Administer the assigned treatment once daily via oral gavage for 6 weeks. The volume should not exceed 10 mL/kg body weight.
-
-
Monitoring:
-
Measure body weight and food and water intake weekly.
-
Monitor the general health of the animals daily.
-
-
Blood Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight (approximately 16 hours).
-
Collect blood samples via tail vein or terminal cardiac puncture.
-
Measure fasting plasma glucose using a glucometer.
-
Determine HbA1c levels using a suitable analyzer.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Streptozotocin-Induced Diabetic Rats
This protocol is designed to evaluate the acute effect of this compound on glucose tolerance in a chemically-induced model of diabetes.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound etabonate
-
Vehicle (e.g., 0.5% CMC)
-
Glucose solution (e.g., 40% w/v in water)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Diabetes Induction:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Inject a single intraperitoneal (IP) dose of STZ (e.g., 65 mg/kg).
-
After 72 hours, confirm diabetes by measuring blood glucose levels. Rats with fasting blood glucose > 250 mg/dL are considered diabetic.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the diabetic rats overnight (approximately 16 hours) with free access to water.
-
Administer the vehicle or this compound at the desired dose via oral gavage.
-
Thirty minutes after drug administration, administer an oral glucose load (2 g/kg).
-
Collect blood samples from the tail vein at 0 (immediately before glucose load), 30, 60, 90, and 120 minutes after the glucose load.
-
Measure plasma glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
Concluding Remarks
This compound has demonstrated significant antihyperglycemic effects in a variety of rodent models of type 2 diabetes. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential and mechanisms of action of this SGLT2 inhibitor. Careful consideration of the specific research question will guide the selection of the most appropriate animal model, dosage, and experimental design.
References
- 1. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of trelagliptin and this compound alone and in combination with Alpha Lipoic Acid on cardiac function in streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Etabonate Improves Fatty Liver Disease in Diet-Induced Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Remogliflozin in Non-alcoholic Fatty Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, obesity, and type 2 diabetes, and can progress to more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NAFLD is complex, involving insulin resistance, oxidative stress, and inflammation.[2] Remogliflozin etabonate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a promising therapeutic agent for NAFLD.[2][3] As an SGLT2 inhibitor, this compound promotes urinary glucose excretion, thereby improving glycemic control, insulin sensitivity, and inducing weight loss.[2][4] Uniquely among SGLT2 inhibitors, preclinical studies have demonstrated that this compound also possesses intrinsic antioxidant properties.[3][5] This dual mechanism of action—targeting both insulin resistance and oxidative stress—positions this compound as a compelling candidate for NAFLD and NASH research.[2][6] These application notes provide a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows to guide further research in this area.
Data Presentation
Preclinical Efficacy in a Diet-Induced Obese Mouse Model of NAFLD
The following table summarizes the significant improvements in markers associated with NAFLD in diet-induced obese C57BL/6J mice treated with this compound for 4 weeks.[5]
| Parameter | Biomarker/Measurement | Percentage Reduction vs. Control | Reference |
| Liver Injury | Plasma Alanine Aminotransferase (ALT) | 76% | [1][5] |
| Plasma Aspartate Aminotransferase (AST) | 48% | [1][5] | |
| Hepatic Steatosis | Liver Weight | 42% | [1][5] |
| Hepatic Triglyceride Content | 40% | [1][5] | |
| Inflammation | Hepatic TNF-α mRNA | 69% | [1][5] |
| Hepatic MCP-1 mRNA | 69% | [1][5] | |
| Oxidative Stress | Thiobarbituric Acid-Reactive Substances (TBARS) in Liver | 22% | [1][5] |
| Thiobarbituric Acid-Reactive Substances (TBARS) in Serum | 37% | [1][5] |
Clinical Efficacy in Patients with Type 2 Diabetes
The following table presents data from a 12-week, randomized, placebo-controlled clinical study involving 336 treatment-naive subjects with type 2 diabetes.[3][7] A post-hoc analysis revealed significant improvements in liver enzymes in subjects with elevated baseline ALT.[3]
| Parameter | Measurement | Improvement Range | Reference |
| Liver Injury | Alanine Aminotransferase (ALT) Reduction (in subjects with elevated baseline ALT) | 32% - 42% | [3][7][8] |
| Metabolic Control | Improvement in Insulin Sensitivity | 6% - 33% | [3][7][8] |
| Improvement in Beta Cell Function | 23% - 43% | [3][7][8] | |
| Weight Loss (vs. placebo) | 1.4 - 3.6 kg | [3][8] |
Experimental Protocols
Preclinical Evaluation in a Diet-Induced Obese Mouse Model
This protocol describes the methodology used to assess the efficacy of this compound in a well-established mouse model of NAFLD.[1]
1. Animal Model and Diet:
-
Species and Strain: C57BL/6J male mice, 4 weeks old.
-
Housing: Individually housed with free access to water.
-
Diet for Induction of NAFLD: High-Fat-Diet 32 (HFD32) for 11 weeks. The HFD32 diet consists of 25% protein, 29% carbohydrate, and 32% fat, with a caloric value of 507 kcal/100 g.
-
Control Diet: Normal chow.
2. Treatment Phase:
-
After 11 weeks on HFD32, mice are obese and exhibit characteristics of NAFLD.
-
Randomly divide the obese mice into treatment and control groups (n=6-7 per group).
-
Continue feeding the HFD32 diet for an additional 4 weeks.
-
Treatment Groups: Supplement the HFD32 diet with this compound at concentrations of 0.01% or 0.03%.
-
Control Group: Continue with the HFD32 diet without this compound.
3. Endpoint Analysis:
-
Blood Collection: Collect blood samples to measure plasma ALT and AST levels using standard enzymatic assays.
-
Liver Tissue Collection: At the end of the 4-week treatment period, sacrifice the mice, excise the livers, and weigh them.
-
Hepatic Triglyceride Measurement: Homogenize a portion of the liver tissue and extract lipids. Quantify triglyceride content using a commercial triglyceride assay kit.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from a portion of the liver tissue. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).
-
Oxidative Stress Marker Analysis: Measure Thiobarbituric Acid-Reactive Substances (TBARS) in both serum and liver homogenates using a TBARS assay kit to assess lipid peroxidation.
-
Antioxidant Capacity Assay: The intrinsic antioxidant capacity of this compound can be compared to other SGLT2 inhibitors using an Oxygen Radical Absorbance Capacity (ORAC) assay.
Clinical Trial Protocol Design for NASH (Based on the REIN Study)
The following outlines the design for a pivotal clinical trial to evaluate this compound in patients with histologically confirmed NASH, based on the planned REIN (this compound Etabonate In NASH) study.[9] It is important to note that while the design of this trial was announced, the results have not been made publicly available.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, pivotal adaptive Phase II/III/IV clinical trial.[9]
2. Patient Population:
-
Adult patients with histologically confirmed NASH.
3. Treatment Arms:
-
Two different doses of a biphasic formulation of this compound.
-
Placebo.
4. Phase II Component:
-
Duration: 48 weeks.[9]
-
Primary Endpoint: A histologically determined composite endpoint of a reduction in the NAFLD Activity Score (NAS) by at least two points, with no worsening of fibrosis.[9]
5. Phase III Component:
-
Continuation: Patients who complete the Phase II portion will automatically continue into Phase III, with additional patients randomized upon successful completion of Phase II.[9]
-
Duration: 96 weeks.[9]
-
Primary Endpoint: A composite endpoint of the overall histopathologic interpretation of complete resolution of NASH with no worsening of fibrosis, based on the analysis of liver biopsies.[9]
6. Phase IV Component:
-
Continuation: Patients completing the Phase III component will automatically continue into a Phase IV clinical outcome study.[9]
Visualizations
Proposed Mechanism of Action of this compound in NAFLD
Caption: Proposed dual mechanism of this compound in NAFLD.
Experimental Workflow for Preclinical NAFLD Mouse Study
Caption: Workflow for the preclinical evaluation of this compound.
Logical Flow of the Planned REIN Clinical Trial for NASH
Caption: Adaptive design of the planned REIN clinical trial.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound Etabonate Improves Fatty Liver Disease in Diet-Induced Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound etabonate - Wikipedia [en.wikipedia.org]
- 4. Glenmark Launches Novel, Globally-Researched Anti-diabetes Drug this compound in India [prnewswire.com]
- 5. This compound Etabonate Improves Fatty Liver Disease in Diet-Induced Obese Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. accessnewswire.com [accessnewswire.com]
Application Notes and Protocols: Remogliflozin as an Adjunct to Insulin in Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the use of remogliflozin etabonate, a selective SGLT2 inhibitor, as an adjunctive therapy to insulin in individuals with type 1 diabetes (T1D). The information is based on available preclinical and clinical studies.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors offer an insulin-independent mechanism for lowering blood glucose by promoting urinary glucose excretion.[1][2] this compound etabonate is the prodrug of this compound, a potent and selective SGLT2 inhibitor.[3] While primarily studied and approved for the treatment of type 2 diabetes, its potential as an adjunct to insulin therapy in T1D has been explored in a limited capacity.[1] The rationale for its use in T1D is to improve glycemic control without increasing the risk of hypoglycemia, a common challenge with intensive insulin therapy.[4]
Preclinical Studies
Animal Models
A key preclinical study investigated the effects of this compound etabonate in a streptozotocin-induced diabetic rat model, which mimics type 1 diabetes.[3]
Experimental Protocol: Antihyperglycemic Effects in a Rodent Model of Type 1 Diabetes
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Objective: To assess the antihyperglycemic effects of this compound etabonate.
-
Methodology:
-
Induction of diabetes in rats via administration of streptozotocin.
-
Oral administration of this compound etabonate to the diabetic rats.
-
Performance of an oral glucose tolerance test (OGTT).
-
Measurement of plasma glucose levels to determine the effect of the drug on glucose tolerance.
-
-
Key Findings: this compound etabonate demonstrated antihyperglycemic effects in this animal model.[3]
Clinical Studies in Type 1 Diabetes
To date, one key clinical trial has been published assessing the use of this compound etabonate as an adjunct to insulin in patients with T1D.[1]
Clinical Trial Protocol: A Single-Center, Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of this compound etabonate in subjects with T1D.[1]
-
Study Population: Ten individuals with type 1 diabetes who were managed with continuous subcutaneous insulin infusion (CSII).[1]
-
Study Design:
-
Each participant received five randomized treatments in addition to their basal insulin:
-
Placebo
-
Prandial insulin
-
50 mg this compound etabonate
-
150 mg this compound etabonate
-
500 mg this compound etabonate[1]
-
-
-
Key Assessments:
Quantitative Data Summary
The following table summarizes the key quantitative findings from the clinical trial of this compound etabonate in type 1 diabetes.
| Parameter | Placebo | 50 mg this compound Etabonate | 150 mg this compound Etabonate | 500 mg this compound Etabonate | Prandial Insulin |
| Reduction in Incremental Adjusted Weighted Mean Glucose (0–4 h) (mg/dL) | - | 42-49 | 42-49 | 42-49 | Not Reported |
| Reduction in Mean Glucose (0–10 h) (mg/dL) | - | 52-69 | 52-69 | 52-69 | Not Reported |
| 24-hour Urine Glucose Excretion (mg) | 24.3 | 104.2 | 108.3 | 138.6 | Not Reported |
Data extracted from Mudaliar et al. (2012) and a 2020 review article.[1][2]
Safety and Tolerability
In the single clinical trial conducted in individuals with T1D, single oral doses of up to 500 mg of this compound etabonate were generally safe and well-tolerated. The incidence of adverse events and hypoglycemia with this compound etabonate did not differ from the placebo and prandial insulin groups.[1]
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow: Clinical Trial of this compound in Type 1 Diabetes
Caption: Workflow of the clinical trial investigating this compound in T1D.
Conclusion and Future Directions
The available evidence, though limited to a single, small, short-term clinical trial, suggests that this compound etabonate can be safely administered with insulin in individuals with type 1 diabetes and has the potential to improve postprandial glucose profiles.[5] The mechanism of action, independent of insulin, makes it a theoretically attractive adjunctive therapy.[1][3]
However, crucial data on long-term efficacy, particularly effects on HbA1c, insulin dosage requirements, and body weight, are lacking. Furthermore, the risk of diabetic ketoacidosis (DKA), a known concern with SGLT2 inhibitors in T1D, has not been assessed in long-term studies of this compound.
Future research should focus on larger, longer-duration clinical trials to establish the long-term safety and efficacy of this compound as an adjunct to insulin in type 1 diabetes. These studies should carefully monitor for adverse events, including DKA, and assess key outcomes such as HbA1c, time-in-range, insulin dose adjustments, and patient-reported outcomes.
References
- 1. This compound etabonate, a selective inhibitor of the sodium-glucose transporter 2, improves serum glucose profiles in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes & Protocols: Designing In Vivo Studies with Twice-Daily Remogliflozin Dosing
Introduction
Remogliflozin etabonate is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2] this compound is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein located in the proximal tubules of the kidneys responsible for reabsorbing approximately 90% of filtered glucose back into the bloodstream.[1][3] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering blood glucose levels in an insulin-independent manner.[1][4]
A key pharmacokinetic characteristic of this compound is its short half-life, which necessitates a twice-daily (BID) dosing regimen to ensure 24-hour glycemic control.[4][5][6] This unique dosing schedule is a critical consideration when designing preclinical in vivo studies to accurately evaluate its efficacy and pharmacodynamics. These application notes provide detailed protocols and guidance for researchers designing such studies.
Pharmacological Profile of this compound
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is fundamental to designing effective in vivo experiments.
2.1 Pharmacokinetic Data
This compound etabonate is quickly absorbed and converted to its active metabolite, this compound.[4] Its exposure is generally proportional to the administered dose.[7] Unlike some other SGLT2 inhibitors, its pharmacokinetic properties are not significantly altered by mild to moderate renal impairment.[8][9]
| Parameter | Human Data | Notes |
| Prodrug (this compound Etabonate) | ||
| Time to Max. Concentration (Tmax) | 0.5 - 1.5 hours[4] | Rapidly absorbed and converted. |
| Half-life (t½) | ~15 - 40 minutes[10] | Very short half-life as it is a prodrug. |
| Active Moiety (this compound) | ||
| Time to Max. Concentration (Tmax) | ~1 hour[7] | Rapid appearance of the active form. |
| Half-life (t½) | ~2 hours (120 minutes)[7] | The short half-life necessitates twice-daily dosing. |
| Metabolism | Primarily via CYP3A4[2] | A consideration for drug-drug interaction studies. |
2.2 Pharmacodynamic Data
The primary pharmacodynamic effect of this compound is the dose-dependent increase in urinary glucose excretion. This leads to improvements in glycemic control, body weight, and blood pressure.
| Endpoint | Clinical Study Finding (100 mg BID Dose) | Reference |
| HbA1c Reduction | 0.72% reduction at 24 weeks.[4] | Non-inferior to other SGLT2 inhibitors like dapagliflozin.[4] |
| Fasting Plasma Glucose (FPG) | 17.86 mg/dL reduction at 24 weeks.[4] | Demonstrates effect on basal glucose levels. |
| Postprandial Glucose (PPG) | 39.2 mg/dL reduction at 24 weeks.[4] | Significant impact on glucose excursions after meals. |
| Body Weight | 2.7 kg reduction at 24 weeks.[4] | A common beneficial effect of the SGLT2 inhibitor class. |
| Systolic Blood Pressure | 2.6 mmHg reduction at 24 weeks.[4] | Attributed to osmotic diuresis and natriuresis.[1] |
| Preclinical Model | Key Finding | Reference |
| db/db Mice | Chronic treatment reduced fasting plasma glucose and HbA1c.[11] | Standard model for type 2 diabetes. |
| Goto-Kakizaki Rats (High-Fat Diet) | Improved hyperglycemia, hyperinsulinemia, and insulin resistance.[11] | Model for non-obese type 2 diabetes. |
In Vivo Experimental Design & Protocols
Designing robust in vivo studies requires careful selection of animal models, appropriate dosing regimens, and precise experimental protocols to measure key outcomes.
3.1 Animal Model Selection The choice of animal model is critical and should align with the research question.
-
For Type 2 Diabetes:
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a well-established model for studying T2DM.[11]
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, these rats exhibit obesity and insulin resistance due to a leptin receptor mutation.
-
High-Fat Diet (HFD)-Induced Diabetic Models: Feeding C57BL/6J mice or Sprague-Dawley rats a high-fat diet induces obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of T2DM in humans.
-
3.2 Dosing and Administration Protocol
-
Vehicle Preparation: this compound etabonate is typically formulated for oral administration. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The suspension should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.
-
Route of Administration: Oral gavage (PO) is the standard route.
-
Dosing Schedule: A twice-daily (BID) schedule is essential to mimic the clinical use and account for the drug's short half-life. A typical schedule would be dosing at 8:00 AM and 8:00 PM (12-hour interval).
-
Dose Selection: Preclinical studies in rodents have demonstrated efficacy at various doses.[11] Dose-ranging studies are recommended to establish the optimal dose for the specific model and endpoint. A starting point could be based on allometric scaling from human equivalent doses or published rodent studies.
3.3 Visualized Experimental Workflow
The following diagram outlines a typical workflow for a preclinical efficacy study.
Caption: Workflow for a preclinical in vivo study of twice-daily this compound.
3.4 Key Experimental Protocols
3.4.1 Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess glucose disposal and overall glycemic control.
-
Procedure:
-
Fast animals overnight (typically 6-8 hours), ensuring free access to water.
-
Record baseline body weight and collect a baseline blood sample (Time 0) from the tail vein.
-
Administer the final morning dose of this compound etabonate or vehicle via oral gavage.
-
After 30-60 minutes, administer a glucose bolus (typically 2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose intolerance.
-
3.4.2 Urinary Glucose Excretion (UGE) Measurement
-
Purpose: To confirm the pharmacodynamic effect of SGLT2 inhibition.
-
Procedure:
-
House animals individually in metabolic cages with free access to food and water.
-
Allow a 24-hour acclimatization period in the cages.
-
Administer this compound etabonate or vehicle at the scheduled BID times.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Analyze urine samples for glucose concentration using a commercially available kit.
-
Calculate total UGE (mg/24h) = Urine Glucose Concentration (mg/mL) x Total Urine Volume (mL).
-
3.4.3 HbA1c and Plasma Parameter Measurement
-
Purpose: To measure long-term glycemic control and other metabolic parameters.
-
Procedure:
-
At the end of the study, collect terminal blood via cardiac puncture into EDTA-coated tubes.
-
Use a portion of the whole blood for immediate HbA1c analysis using a dedicated analyzer or commercially available kits.
-
Centrifuge the remaining blood to separate plasma.
-
Store plasma at -80°C until analysis.
-
Analyze plasma for insulin, triglycerides, and other relevant biomarkers using ELISA or colorimetric assay kits.
-
Mechanism of Action Pathway
The diagram below illustrates the mechanism of this compound in the renal proximal tubule.
Caption: this compound inhibits SGLT2, blocking glucose reabsorption and increasing excretion.
References
- 1. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 2. This compound etabonate - Wikipedia [en.wikipedia.org]
- 3. What is the therapeutic class of this compound etabonate? [synapse.patsnap.com]
- 4. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. msjonline.org [msjonline.org]
- 7. First human dose-escalation study with this compound etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor this compound Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Remogliflozin for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Remogliflozin etabonate is the prodrug of this compound, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily responsible for glucose reabsorption in the kidneys. By inhibiting this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] this compound is a valuable tool for in vitro studies investigating metabolic diseases, cardiovascular conditions, and cancer.[2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for dissolving this compound etabonate and its active form, this compound A, for use in cell-based assays.
Data Presentation: Solubility Profile
The solubility of this compound is dependent on the form of the compound (prodrug vs. active metabolite) and the solvent used. The following table summarizes the solubility data for both this compound etabonate and this compound A in common laboratory solvents.
| Compound | Solvent | Maximum Concentration/Solubility | Source(s) |
| This compound Etabonate | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (191.35 mM). Note: Ultrasonic agitation may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [4] |
| Methanol | Soluble | [5] | |
| Ethanol | Soluble | [5] | |
| Purified Water | Insoluble | [5] | |
| This compound A | DMSO | ~30 mg/mL | [6] |
| Ethanol | ~30 mg/mL | [6] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [6] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble. A 1:1 solution of Ethanol:PBS (pH 7.2) yields a solubility of ~0.5 mg/mL after initial dissolution in ethanol. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Etabonate Stock Solution (DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound etabonate, the prodrug, which is suitable for long-term storage and subsequent dilution in cell culture media.
Materials:
-
This compound Etabonate powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound etabonate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[4] For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.22 mg of this compound etabonate (Molecular Weight: 522.62 g/mol ).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[4]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of this compound A Working Solution for Aqueous Systems
This protocol is for preparing the active metabolite, this compound A, for direct use in aqueous experimental systems like cell culture media. Due to its poor aqueous solubility, a two-step process is required.[6]
Materials:
-
This compound A powder
-
100% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or desired cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Initial Dissolution: First, dissolve this compound A in 100% ethanol to create an intermediate stock solution (e.g., at ~30 mg/mL).[6]
-
Dilution into Aqueous Buffer: Dilute the ethanol-based stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium). For example, to achieve a final concentration of 0.5 mg/mL, dilute the ethanol stock in a 1:1 ratio with PBS.[6]
-
Final Dilution: Further dilute this intermediate solution into your final cell culture medium to achieve the desired working concentration for your experiment.
-
Important: Ensure the final concentration of the organic solvent (ethanol) in the culture medium is non-toxic to the cells (typically <0.1-0.5%). Always include a vehicle control (medium with the same final concentration of ethanol) in your experimental design.
-
-
Usage: Prepare this aqueous working solution fresh for each experiment. It is not recommended to store aqueous solutions of this compound A for more than one day.[6]
Signaling Pathway and Experimental Workflow Visualization
SGLT2 Inhibition and Downstream Cellular Effects
SGLT2 inhibitors like this compound can influence cellular metabolism and signaling pathways beyond glucose transport. One key pathway affected is the AMPK/mTOR axis, which regulates cell growth, proliferation, and apoptosis. Inhibition of glucose uptake by SGLT2 inhibitors can lead to cellular stress, activating AMPK, which in turn inhibits the mTOR pathway, leading to reduced cell proliferation and growth.[3]
Caption: SGLT2 inhibition by this compound reduces glucose uptake, activating AMPK and inhibiting mTOR.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the effects of this compound on cultured cells.
Caption: Workflow for preparing this compound and analyzing its effects on cultured cells.
References
Application Notes and Protocols: Investigating Remogliflozin's Effect on Cardiovascular Endpoints in Animal Models
Introduction
Remogliflozin etabonate is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] As a prodrug, it is rapidly converted to its active form, this compound.[1][2] While initially developed for the treatment of type 2 diabetes mellitus (T2DM) by promoting urinary glucose excretion, the SGLT2 inhibitor class has demonstrated significant cardiovascular benefits, including reduced risk of heart failure and cardiovascular death, often independent of their glucose-lowering effects.[3][4][5]
Clinical data from the REMIT-HF study showed that this compound provides comparable benefits to empagliflozin in improving N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF) in patients with T2DM and chronic heart failure.[6] This suggests that this compound shares the cardioprotective mechanisms common to the SGLT2 inhibitor class. These mechanisms are multifaceted and are believed to include modulation of cardiac metabolism, reduction of oxidative stress and inflammation, and favorable hemodynamic effects.[7][8]
Although specific preclinical data on this compound's effects on cardiovascular endpoints like cardiac remodeling and atherosclerosis are not extensively published, its class effects are well-documented in various animal models. These application notes provide detailed protocols for researchers to investigate the cardiovascular effects of this compound in established animal models of heart failure, endothelial dysfunction, and atherosclerosis.
General Mechanism: Proposed Cardioprotective Signaling Pathways of SGLT2 Inhibitors
SGLT2 inhibitors are thought to exert their cardiovascular benefits through a combination of systemic and direct cellular effects that extend beyond glycemic control. The diagram below illustrates the key proposed pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of Diabetes Induction on the Rat Heart: Differences in Oxidative Stress, Inflammatory Cells, and Fibrosis between Subendocardial and Interstitial Myocardial Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are Two Gliflozins Different: A Prospective Multicenter Randomized Study to Assess Effect of this compound Compared With Empagliflozin on Biomarkers of Heart Failure in Indian Patients With Type 2 Diabetes Mellitus with Chronic Heart Failure (REMIT-HF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Remogliflozin Etabonate: A Versatile Tool for Investigating Metabolic Syndrome Mechanisms
Application Notes and Protocols for Researchers
Introduction
Metabolic syndrome is a complex clustering of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Understanding the intricate molecular mechanisms underlying metabolic syndrome is crucial for the development of effective therapeutic strategies. Remogliflozin etabonate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a valuable pharmacological tool for studying these mechanisms. By inducing glycosuria, this compound not only improves glycemic control but also exerts beneficial effects on lipid metabolism, insulin resistance, and inflammation, making it an ideal candidate for dissecting the pathophysiology of metabolic syndrome.[1][2][3][4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound etabonate in preclinical research to investigate the multifaceted aspects of metabolic syndrome.
Mechanism of Action
This compound etabonate is a prodrug that is rapidly converted to its active form, this compound.[5] this compound selectively inhibits SGLT2 in the proximal renal tubules, preventing the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[4][6] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin secretion.[4] Beyond its primary glucose-lowering effect, the resulting calorie loss contributes to weight reduction and a decrease in blood pressure.[3]
Key Research Applications in Metabolic Syndrome
-
Investigating Glucose Homeostasis and Insulin Sensitivity: By directly targeting renal glucose handling, this compound allows for the study of metabolic adaptations in response to improved glycemic control without the confounding effects of direct insulin sensitization.
-
Elucidating Lipid Metabolism Pathways: this compound has been shown to modulate lipid profiles. Researchers can use it to explore the interplay between glucose metabolism and lipid homeostasis.[3]
-
Exploring Anti-inflammatory and Antioxidant Pathways: Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome. This compound provides a tool to study the impact of glycemic control on these pathways.[1][7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of this compound observed in various studies, providing a reference for expected outcomes in experimental settings.
Table 1: Effects of this compound on Metabolic Parameters in a Rat Model of Thioacetamide-Induced Liver Fibrosis [1]
| Parameter | Control | Thioacetamide (TAA) | TAA + this compound (25 mg/kg) | TAA + this compound (50 mg/kg) |
| Liver Function Markers | ||||
| ALT (U/L) | 35.2 | 158.7 | 55.5 | 45.3 |
| AST (U/L) | 41.8 | 239.2 | 140.0 | 98.6 |
| Albumin (g/dL) | 4.2 | 1.37 | 2.62 | 3.15 |
| Inflammatory Markers | ||||
| NF-κB (pg/mg protein) | 25.1 | 100.0 | 51.2 | 32.1 |
| IL-6 (pg/mg protein) | 45.2 | 141.0 | 98.3 | 58.4 |
| TNF-α (pg/mg protein) | 30.5 | 109.7 | 73.1 | 43.5 |
| Energy Sensors & Antioxidant Pathway Markers | ||||
| AMPK (ng/mg protein) | 3.5 | 1.0 | 1.62 | 2.07 |
| P-AMPK (ng/mg protein) | 4.1 | 1.25 | 1.9 | 3.27 |
| SIRT1 (ng/mg protein) | 2.8 | 0.71 | 1.83 | 2.48 |
| Nrf2 (ng/mg protein) | 5.1 | 1.9 | 2.79 | 3.86 |
Table 2: Clinical Effects of this compound in Patients with Type 2 Diabetes Mellitus (Meta-analysis Data) [6]
| Parameter | This compound vs. Comparator |
| Glycemic Control | |
| HbA1c Reduction | Comparable |
| Fasting Plasma Glucose Reduction | Inferior |
| Post-prandial Glucose Reduction | Inferior |
| Body Weight | |
| Body Weight Change | Significant Reduction |
| Lipid Profile | |
| HDL-C Levels | Significant Increase |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its protective effects in metabolic syndrome by modulating key signaling pathways involved in inflammation, oxidative stress, and energy metabolism.
Caption: this compound signaling cascade in metabolic regulation.
Experimental Workflow for Animal Studies
A typical workflow for investigating the effects of this compound in a diet-induced animal model of metabolic syndrome.
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Induction of Metabolic Syndrome in Rodents (High-Fat Diet Model)
-
Objective: To induce a metabolic syndrome phenotype in rodents characterized by obesity, insulin resistance, and dyslipidemia.
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
Metabolic Syndrome Group: High-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
-
Procedure:
-
Acclimatize animals for one week with free access to standard chow and water.
-
After acclimatization, switch the diet of the metabolic syndrome group to the HFD.
-
Provide ad libitum access to the respective diets and water for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, confirm the metabolic syndrome phenotype by measuring fasting blood glucose, insulin, and lipid levels.
-
This compound Etabonate Administration
-
Objective: To administer this compound etabonate to the experimental animals.
-
Preparation of this compound Etabonate Solution:
-
This compound etabonate can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Prepare the suspension fresh daily or as per its stability data.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Dosing:
-
Based on preclinical studies, effective oral doses of this compound in rodents range from 10 to 50 mg/kg body weight.[1]
-
The vehicle control group should receive an equivalent volume of the vehicle (0.5% CMC).
-
-
Administration:
-
Administer the this compound suspension or vehicle once or twice daily via oral gavage.
-
The volume of administration should be adjusted based on the most recent body weight measurement.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess glucose tolerance in response to an oral glucose challenge.
-
Preparation:
-
Fast the animals for 6 hours (with free access to water) prior to the test.
-
Prepare a 2 g/kg body weight glucose solution in sterile water.
-
-
Procedure:
-
Record the baseline blood glucose level (t=0 min) from the tail vein using a glucometer.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.
-
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To measure whole-body insulin sensitivity. This is considered the gold standard method.
-
Surgical Preparation:
-
A few days prior to the clamp study, catheterize the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia.
-
Allow the animals to recover fully from surgery.
-
-
Procedure:
-
Fast the animals overnight.
-
On the day of the clamp, connect the venous catheter to infusion pumps for insulin and glucose.
-
Connect the arterial catheter for blood sampling.
-
Start a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
Measure blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant basal level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity.
-
Lipid Profile Analysis
-
Objective: To determine the levels of key lipids in the blood.
-
Sample Collection:
-
Collect blood samples from fasted animals via cardiac puncture or from the arterial catheter.
-
Collect the blood in EDTA-coated tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
-
Analysis:
-
Use commercially available enzymatic colorimetric assay kits to measure plasma levels of:
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
Triglycerides
-
-
Follow the manufacturer's instructions for each kit.
-
Histopathological Analysis of Liver and Adipose Tissue
-
Objective: To examine the microscopic structure of the liver and adipose tissue for signs of steatosis, inflammation, and adipocyte hypertrophy.
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Excise the liver and epididymal white adipose tissue (eWAT).
-
Fix a portion of each tissue in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, assessment of inflammation, and adipocyte size.
-
Oil Red O Staining (for frozen sections): To visualize neutral lipid accumulation (steatosis) in the liver.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Quantify the degree of steatosis, inflammatory cell infiltration, and measure adipocyte diameter using image analysis software.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To quantify the expression and phosphorylation status of key proteins in the AMPK/SIRT1/Nrf2 and NF-κB signaling pathways.
-
Protein Extraction:
-
Homogenize frozen liver or adipose tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, SIRT1, Nrf2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
By employing these detailed protocols and leveraging the unique properties of this compound etabonate, researchers can gain valuable insights into the complex molecular mechanisms driving metabolic syndrome and evaluate the potential of novel therapeutic interventions.
References
- 1. Protective role of this compound against experimental liver fibrosis by activating AMPK/SIRT1/Nrf2 and suppressing NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Features of the Metabolic Syndrome Through Sympatholytic Effects of SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for this compound etabonate? [synapse.patsnap.com]
- 5. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Etabonate Improves Fatty Liver Disease in Diet-Induced Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remogliflozin Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of preclinical and clinical studies investigating remogliflozin in combination with other antidiabetic agents. The protocols outlined below are based on established methodologies for evaluating drug synergy, pharmacokinetics, and pharmacodynamics.
Introduction to this compound and Combination Therapy
This compound etabonate is a prodrug that is rapidly converted to its active form, this compound. This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), located in the proximal tubules of the kidneys. By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action is independent of insulin, making it an effective treatment for type 2 diabetes mellitus (T2DM). Beyond glycemic control, SGLT2 inhibitors like this compound have shown additional benefits, including modest reductions in body weight and blood pressure.
The progressive nature of T2DM often necessitates the use of multiple antihyperglycemic agents with complementary mechanisms of action to achieve and maintain glycemic targets. Combination therapy can offer several advantages, including enhanced efficacy, potential for lower doses of individual agents, and mitigation of side effects. This document outlines the experimental design for evaluating the combination of this compound with two common classes of antidiabetic drugs: biguanides (e.g., metformin) and dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin).
Preclinical Evaluation of this compound Combination Therapy
Preclinical studies are essential to determine the potential for synergistic, additive, or antagonistic interactions between this compound and other antidiabetic drugs before moving into clinical trials. These studies typically involve both in vitro and in vivo models.
In Vitro Synergy Assessment
The primary goal of in vitro synergy studies is to quantify the interaction between two drugs at the cellular level. The Chou-Talalay method is a widely accepted approach for determining drug synergy, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Objective: To determine the in vitro interaction between this compound and a combination partner (e.g., metformin or vildagliptin) in a relevant cell line.
Materials:
-
Cell Line: HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes are commonly used for studying glucose metabolism.
-
Drugs: this compound and the combination drug (e.g., metformin, vildagliptin).
-
Assay: A cell viability assay (e.g., MTT, CellTiter-Glo) or a functional assay measuring glucose uptake.
-
Software: CompuSyn or similar software for calculating the Combination Index.
Procedure:
-
Cell Seeding: Seed the chosen cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the individual drugs and their combinations at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the chosen cell-based assay according to the manufacturer's instructions. For example, a glucose uptake assay can be performed using a fluorescent glucose analog.
-
Data Analysis:
-
Generate dose-response curves for each drug alone and in combination.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Use CompuSyn software to input the dose-effect data and calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Data Presentation:
| Drug/Combination | IC50 (µM) | Combination Index (CI) at Fa=0.5 | Interaction |
| This compound | [Insert Value] | - | - |
| Metformin | [Insert Value] | - | - |
| This compound + Metformin | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| Vildagliptin | [Insert Value] | - | - |
| This compound + Vildagliptin | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Note: The values in this table are placeholders and should be replaced with experimental data.
In Vivo Efficacy Studies in Animal Models of Type 2 Diabetes
Animal models that mimic the pathophysiology of T2DM are crucial for evaluating the in vivo efficacy and pharmacodynamics of drug combinations.
Objective: To assess the effect of this compound in combination with metformin or vildagliptin on glycemic control and other metabolic parameters in a genetically diabetic mouse model.
Animal Model: Male db/db mice (a model of obesity, insulin resistance, and hyperglycemia). Age-matched wild-type mice can serve as a control group.
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Metformin or Vildagliptin alone
-
This compound + Metformin or Vildagliptin
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the start of the study.
-
Baseline Measurements: Record baseline body weight, food and water intake, and collect blood samples for fasting blood glucose and HbA1c measurement.
-
Dosing: Administer the drugs orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 4-8 weeks). Doses should be based on previous studies or dose-ranging experiments.
-
Monitoring: Monitor body weight, food, and water intake weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance. After an overnight fast, administer a glucose bolus orally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminal Sample Collection: At the end of the study, collect blood for final measurements of fasting blood glucose, HbA1c, insulin, and lipid profile. Collect tissues (e.g., liver, pancreas, kidney) for histological analysis or molecular studies.
Data Presentation:
Table 1: Effect of this compound Combination Therapy on Glycemic Parameters in db/db Mice
| Treatment Group | Baseline HbA1c (%) | Final HbA1c (%) | Change in HbA1c (%) | Fasting Blood Glucose (mg/dL) | AUC Glucose during OGTT (mg·min/dL) |
| Vehicle | [Value] | [Value] | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] | [Value] | [Value] |
| Metformin | [Value] | [Value] | [Value] | [Value] | [Value] |
| This compound + Metformin | [Value] | [Value] | [Value] | [Value] | [Value] |
| Vildagliptin | [Value] | [Value] | [Value] | [Value] | [Value] |
| This compound + Vildagliptin | [Value] | [Value] | [Value] | [Value] | [Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Clinical Evaluation of this compound Combination Therapy
Clinical trials are designed to evaluate the safety and efficacy of this compound combination therapy in patients with T2DM.
Pharmacokinetic/Pharmacodynamic (PK/PD) Interaction Studies
These studies are designed to determine if there is a clinically significant drug-drug interaction that alters the absorption, distribution, metabolism, or excretion of either drug when co-administered.
Objective: To evaluate the pharmacokinetic and pharmacodynamic interactions between this compound and a combination drug in healthy volunteers or patients with T2DM.
Study Design: A randomized, open-label, two-sequence, crossover study is a common design. Participants receive each treatment in a randomized order with a washout period in between.
Treatments:
-
Treatment A: this compound alone
-
Treatment B: Combination drug alone
-
Treatment C: this compound + Combination drug
Procedure:
-
Subject Enrollment: Recruit healthy volunteers or patients with T2DM based on inclusion and exclusion criteria.
-
Treatment Periods: Administer the treatments for a specified duration to reach steady-state concentrations.
-
Pharmacokinetic Sampling: Collect serial blood samples over a dosing interval (e.g., 0-24 hours) on the last day of each treatment period.
-
Pharmacodynamic Assessments: Collect urine to measure 24-hour urinary glucose excretion (UGE). Measure fasting plasma glucose.
-
Bioanalysis: Analyze plasma samples for concentrations of this compound, its active metabolite, and the combination drug using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration).
-
Statistical Analysis: Compare the PK parameters of each drug when given alone versus in combination to assess for any significant differences.
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound and Metformin Alone and in Combination
| Analyte | Treatment | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| This compound | This compound alone | [Value] | [Value] |
| This compound + Metformin | [Value] | [Value] | |
| Metformin | Metformin alone | [Value] | [Value] |
| This compound + Metformin | [Value] | [Value] |
Note: The values in this table are placeholders and should be replaced with data from clinical studies. A study showed that co-administration of this compound etabonate with metformin was safe and effective, with no significant effect of this compound on metformin PK parameters.
Phase III Efficacy and Safety Studies
Large-scale, randomized, controlled trials are conducted to confirm the efficacy and safety of the fixed-dose combination in a broader patient population.
Objective: To evaluate the efficacy and safety of a fixed-dose combination (FDC) of this compound and vildagliptin compared to an active comparator in patients with T2DM inadequately controlled on metformin.
Study Design: A randomized, double-dummy, double-blind, active-controlled, parallel-group study.
Patient Population: Adults with T2DM with HbA1c between 8-11% on a stable dose of metformin (≥1500 mg/day).
Treatments:
-
Group 1: FDC of this compound 100 mg + Vildagliptin 50 mg (twice daily) + Placebo for comparator.
-
Group 2: FDC of Empagliflozin 25 mg + Linagliptin 5 mg (once daily) + Placebo for study drug.
Duration: 16 weeks or longer.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), body weight, and blood pressure.
-
Safety Endpoints: Incidence of adverse events (AEs), including hypoglycemia, urinary tract infections, and genital mycotic infections.
Data Presentation:
Table 3: Efficacy Results from a Phase III Study of this compound/Vildagliptin FDC
| Parameter | This compound/Vildagliptin FDC | Empagliflozin/Linagliptin FDC |
| Baseline HbA1c (%) | [Value] | [Value] |
| Mean Change from Baseline in HbA1c (%) | -1.46 | -1.38 |
| Baseline FPG (mg/dL) | [Value] | [Value] |
| Mean Change from Baseline in FPG (mg/dL) | [Significant Reduction] | [Significant Reduction] |
| Baseline PPG (mg/dL) | [Value] | [Value] |
| Mean Change from Baseline in PPG (mg/dL) | [Significant Reduction] | [Significant Reduction] |
| Baseline Body Weight (kg) | [Value] | [Value] |
| Mean Change from Baseline in Body Weight (kg) | [Significant Reduction] | [Significant Reduction] |
Data from a 16-week study in patients with T2DM inadequately controlled on metformin. The study demonstrated non-inferiority of the this compound/vildagliptin FDC to the empagliflozin/linagliptin FDC.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The combination of this compound with metformin or a DPP-4 inhibitor leverages complementary signaling pathways to improve glycemic control.
Caption: Complementary mechanisms of this compound combinations.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical development of a this compound combination therapy.
Caption: Development workflow for this compound combination therapy.
Application Notes and Protocols for Measuring Urinary Glucose Excretion Following Remogliflozin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels.[3][4][5] This mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[2][6]
The primary pharmacodynamic effect of this compound is the dose-dependent increase in UGE.[7][8] Therefore, the accurate measurement of UGE is a critical biomarker for assessing the efficacy and dose-response of this compound in both preclinical and clinical studies. These application notes provide detailed protocols for the collection of urine samples and the quantification of urinary glucose to evaluate the pharmacodynamic effects of this compound.
Mechanism of Action of this compound
This compound etabonate is rapidly absorbed and metabolized to its active form, this compound. This compound then competitively binds to and inhibits SGLT2 in the proximal convoluted tubule of the kidney. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, resulting in glucosuria. The amount of glucose excreted in the urine is proportional to the plasma glucose concentration and the degree of SGLT2 inhibition.
Data Presentation: Dose-Dependent Urinary Glucose Excretion
The following tables summarize the quantitative data on the effect of this compound administration on 24-hour urinary glucose excretion in healthy subjects and patients with type 2 diabetes mellitus (T2DM).
Table 1: Mean 24-Hour Urinary Glucose Excretion in Healthy Subjects After a Single Dose of this compound Etabonate
| Dose of this compound Etabonate | Mean 24-h UGE (mmol) |
| Placebo | 0.8 |
| 20 mg | 61.1 |
| 50 mg | 129.4 |
| 150 mg | 212.0 |
| 500 mg | 248.1 |
| 1000 mg | 251.4 |
Data adapted from a single-dose, dose-escalation study in healthy subjects.[1]
Table 2: Mean 24-Hour Urinary Glucose Excretion in Subjects with T2DM After a Single Dose of this compound Etabonate
| Dose of this compound Etabonate | Mean 24-h UGE (mmol) |
| Placebo | 11.2 |
| 50 mg | 240.3 |
| 500 mg | 434.0 |
Data adapted from a single-dose study in subjects with T2DM.[1]
Experimental Protocols
Preclinical Assessment in Rodent Models
In preclinical studies, orally administered this compound etabonate has been shown to increase urinary glucose excretion in a dose-dependent manner in both mice and rats.[7][9]
Protocol for Measurement of UGE in Rodents:
-
Animal Acclimatization: House animals in metabolic cages for at least 3 days to allow for acclimatization before the study begins.
-
Dosing: Administer this compound etabonate or vehicle control orally via gavage.
-
Urine Collection: Collect urine over a specified period, typically 24 hours, in collection tubes placed under the metabolic cages. To prevent evaporation, a layer of mineral oil can be added to the collection tubes.
-
Sample Processing: At the end of the collection period, measure the total urine volume. Centrifuge the urine samples to remove any particulate matter.
-
Glucose Analysis: Analyze the glucose concentration in the urine supernatant using a suitable method, such as a glucose oxidase assay or HPLC.
-
Calculation of Total UGE: Calculate the total amount of glucose excreted over the collection period using the following formula: Total UGE (mg) = Urine Glucose Concentration (mg/mL) x Total Urine Volume (mL)
Clinical Trial Protocol: 24-Hour Urine Collection
Accurate 24-hour urine collection is crucial for the precise measurement of UGE.
Materials:
-
24-hour urine collection container (provided by the clinical site)
-
Urine collection cup
-
Cooler with ice packs or access to a refrigerator
Procedure:
-
Start of Collection:
-
Collection Period:
-
Storage:
-
End of Collection:
-
Exactly 24 hours after the start time, empty your bladder completely and add this final urine sample to the collection container.[10]
-
Record the exact time and date of this final collection.
-
-
Submission:
-
Transport the collection container to the clinical laboratory as soon as possible.
-
Analytical Methods for Urinary Glucose Quantification
1. Enzymatic Glucose Oxidase Assay
This is a common and reliable method for quantifying glucose in biological fluids. The assay is based on the oxidation of glucose by the enzyme glucose oxidase, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the glucose concentration.
Materials:
-
Glucose oxidase/peroxidase reagent
-
Chromogenic substrate (e.g., o-dianisidine)
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute urine samples as necessary to bring the glucose concentration within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of glucose standards of known concentrations.
-
Assay:
-
Add a small volume of the diluted urine sample or standard to a microplate well.
-
Add the glucose oxidase/peroxidase reagent to each well.
-
Incubate at a specified temperature and time (e.g., 37°C for 30 minutes).
-
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.
-
Calculation: Determine the glucose concentration in the urine samples by comparing their absorbance to the standard curve.
2. High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the quantification of urinary glucose and may be employed for its high specificity and ability to measure other sugars simultaneously.[11][12][13]
General Procedure:
-
Sample Preparation: Urine samples are typically diluted and may require a simple filtration or solid-phase extraction step to remove interfering substances.[12]
-
Chromatographic Separation: An aliquot of the prepared sample is injected onto an HPLC system equipped with a suitable column (e.g., an amino-based column). The mobile phase composition and flow rate are optimized to achieve separation of glucose from other urinary components.
-
Detection: Glucose is detected using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
Quantification: The concentration of glucose is determined by comparing the peak area of glucose in the sample to that of known standards.
Experimental Workflow
References
- 1. First human dose-escalation study with this compound etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the new low cost SGLT-2 inhibitor for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. What clinical trials have been conducted for this compound etabonate? [synapse.patsnap.com]
- 6. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ottawahospital.on.ca [ottawahospital.on.ca]
- 11. Urine analysis of glucose tetrasaccharide by HPLC; a useful marker for the investigation of patients with Pompe and other glycogen storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical application of a simple HPLC method for the sugar intestinal permeability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Remogliflozin's Short Half-Life in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by remogliflozin's short half-life in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the reported half-lives of this compound etabonate and its active metabolite, this compound?
A1: this compound etabonate is a prodrug that is rapidly converted to its active form, this compound. The plasma half-life of this compound etabonate is approximately 0.4 to 0.7 hours. The active metabolite, this compound, has a longer but still relatively short half-life, ranging from approximately 1.5 to 4 hours in humans.[1][2] This necessitates careful consideration in experimental design to ensure meaningful and reproducible results.
Q2: What is the primary metabolic pathway of this compound, and how does this impact its stability in vitro?
A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[3] In in vitro systems that contain these enzymes, such as liver microsomes or hepatocytes, this compound can be rapidly metabolized. This can lead to a significant decrease in the effective concentration of the compound over the course of an experiment, potentially leading to underestimation of its biological effects.
Q3: What are the main strategies to address the short half-life of this compound in my experiments?
A3: There are two primary approaches to manage this compound's short half-life:
-
In Vitro Strategies: These focus on maintaining a stable concentration of the compound in the experimental system. This can be achieved through repeated dosing, the use of a continuous flow-through system, or by inhibiting its metabolism.
-
In Vivo Strategies: The most common approach for in vivo studies is the use of a sustained-release (SR) formulation of this compound etabonate. This allows for more stable plasma concentrations over time compared to an immediate-release (IR) formulation.
Troubleshooting Guides
In Vitro Experiments
Issue: Rapid degradation of this compound in cell-based assays.
Possible Cause: Metabolism by CYP enzymes expressed in the cell line.
Solutions:
-
Repeated Dosing: Replenish the media with fresh this compound at intervals shorter than its half-life in your specific cell system. To determine the dosing interval, you can perform a preliminary time-course experiment to measure the rate of this compound degradation.
-
Use of CYP Inhibitors: If compatible with your experimental goals, you can co-incubate with a known inhibitor of CYP3A4, such as ketoconazole. This will slow down the metabolism of this compound and maintain a more stable concentration. However, be mindful of potential off-target effects of the inhibitor.
-
Higher Initial Concentration: While not ideal, using a higher initial concentration may ensure that the compound remains above its effective concentration for a longer duration. This approach should be used with caution as it may lead to off-target effects or cytotoxicity.
Issue: Inconsistent results in metabolic stability assays.
Possible Cause: Variability in the activity of liver microsomes or hepatocytes, or inappropriate incubation times.
Solutions:
-
Standardize Biological Reagents: Ensure that the liver microsomes or hepatocytes are from a reliable source and have been properly stored and handled to maintain their enzymatic activity.
-
Optimize Incubation Time: For a compound with a short half-life, it is crucial to use shorter incubation times and more frequent sampling points (e.g., 0, 5, 10, 15, 30, and 60 minutes) to accurately determine the initial rate of metabolism.
-
Include Positive Controls: Always include compounds with known metabolic stability profiles (e.g., a rapidly metabolized compound and a slowly metabolized compound) to validate the assay performance.
In Vivo Experiments
Issue: Low or highly variable plasma concentrations of this compound after oral administration in animal models.
Possible Cause: Rapid absorption and elimination of an immediate-release formulation.
Solutions:
-
Use a Sustained-Release (SR) Formulation: An SR formulation is the most effective way to achieve more stable and prolonged plasma concentrations of this compound in vivo. This will typically result in a lower Cmax, a delayed Tmax, and a more consistent exposure over the dosing interval.
-
Optimize Dosing Regimen: If using an IR formulation is unavoidable, more frequent dosing will be necessary to maintain therapeutic concentrations. The dosing interval should be determined based on the pharmacokinetic profile of this compound in the specific animal model being used.
-
Consider the Animal Model: The metabolic rate can vary significantly between different animal species. It is important to characterize the pharmacokinetics of this compound in your chosen animal model to inform the study design. For instance, a pharmacokinetic investigation in Wistar male rats can help determine key parameters.[4]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Formulations (Hypothetical Data Based on Literature Review)
| Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation |
| Tmax (h) | 0.5 - 1.5 | 4 - 8 |
| Cmax (ng/mL) | High and Peaked | Lower and Broader |
| AUC (ng·h/mL) | Comparable to SR over a single dose | Comparable to IR over a dosing interval |
| Half-life (t½) (h) | 1.5 - 4 | Appears prolonged due to sustained absorption |
| Dosing Frequency | Multiple times per day | Once or twice daily |
Note: The values presented are generalized from multiple sources for illustrative purposes and may vary depending on the specific formulation, dose, and species.[1][3][5]
Experimental Protocols
Key Experiment 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate on ice, containing phosphate buffer, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[6][7]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Key Experiment 2: In Vitro Dissolution of Sustained-Release this compound Etabonate Tablets
Objective: To evaluate the in vitro release profile of a sustained-release this compound etabonate tablet.
Materials:
-
Sustained-release this compound etabonate tablets
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of 0.1 N HCl or other suitable buffer
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC system with UV detector
Protocol:
-
Set up the USP Apparatus 2 with the paddle speed at 75 rpm and the temperature of the dissolution medium at 37 ± 0.5°C.
-
Place one sustained-release this compound etabonate tablet in each dissolution vessel.
-
Start the apparatus.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately filter the samples.
-
Analyze the concentration of this compound etabonate in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: SGLT2 Inhibition by this compound in the Renal Proximal Tubule.
Caption: Workflow for Selecting an Experimental Strategy.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
References
- 1. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, this compound and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. mercell.com [mercell.com]
Technical Support Center: Optimizing Remogliflozin Etabonate Dosage for Preclinical Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical efficacy studies with remogliflozin etabonate.
Frequently Asked Questions (FAQs)
1. What is this compound etabonate and its mechanism of action?
This compound etabonate is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2] this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys.[1][3] SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[3] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][3] This mechanism of action is independent of insulin secretion.[1]
2. What are the recommended preclinical animal models for studying the efficacy of this compound etabonate?
Commonly used and effective rodent models for evaluating the antidiabetic efficacy of this compound etabonate include:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking type 2 diabetes.[1]
-
Streptozotocin (STZ)-induced diabetic rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that models type 1 diabetes.[1]
-
Goto-Kakizaki (GK) rats: This is a non-obese model of type 2 diabetes that spontaneously develops hyperglycemia due to genetic defects in insulin secretion. High-fat diet-fed GK rats are also used to study insulin resistance.[1]
3. What is a typical starting dose for this compound etabonate in preclinical studies?
Based on published preclinical studies, a typical starting dose for oral administration of this compound etabonate in rodent models is in the range of 10 to 30 mg/kg, administered once or twice daily. The dosage can be adjusted based on the specific animal model, the severity of the diabetic phenotype, and the desired therapeutic effect. A dose-dependent increase in urinary glucose excretion has been observed in both mice and rats.[1]
4. How should this compound etabonate be formulated for oral administration in animals?
For oral gavage in preclinical studies, this compound etabonate can be formulated as a suspension. A common vehicle for suspension is an aqueous solution containing a suspending agent such as 0.5% methylcellulose or carboxymethylcellulose. It is crucial to ensure the uniformity of the suspension before each administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No significant reduction in blood glucose) | - Incorrect Dosage: The dose may be too low for the specific animal model or disease severity. - Formulation Issues: Poor suspension or incorrect preparation of the dosing solution. - Administration Error: Improper oral gavage technique leading to incomplete dosing. - Advanced Disease State: In some models, the diabetic condition may be too severe for a monotherapy to show significant effects. | - Perform a dose-response study to determine the optimal effective dose. - Ensure the formulation is a homogenous suspension. Prepare fresh solutions regularly. - Verify the accuracy of the oral gavage technique. - Consider combination therapy with other antidiabetic agents. |
| Unexpected Toxicity or Adverse Events (e.g., dehydration, weight loss) | - Excessive Glucosuria: High doses can lead to significant fluid and calorie loss through urine. - Hypoglycemia: Although rare due to its insulin-independent mechanism, it can occur, especially in combination with other glucose-lowering agents. | - Monitor water intake and provide free access to water. Consider providing a hydrogel or other water source in the cage. - Reduce the dose of this compound etabonate or the concomitant antidiabetic drug. - Monitor blood glucose levels regularly, especially during the initial phase of treatment. |
| High Variability in Results | - Inconsistent Dosing: Variation in the volume or concentration of the administered drug. - Biological Variation: Differences in the metabolic state or disease progression among individual animals. - Environmental Factors: Stress, diet, and housing conditions can influence metabolic parameters. | - Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to improve statistical power. - Standardize environmental conditions, including diet, light-dark cycle, and handling procedures. |
Data Presentation
Table 1: Summary of this compound Etabonate Dosages in Preclinical Models
| Animal Model | Dosage | Route of Administration | Frequency | Key Outcomes |
| db/db Mice | 10, 30 mg/kg | Oral | Once daily | Reduced fasting plasma glucose and glycated hemoglobin, ameliorated glucosuria.[1] |
| Streptozotocin-induced Diabetic Rats | 3, 10, 30 mg/kg | Oral | Single dose | Inhibited the increase in plasma glucose after a glucose load.[1] |
| High-fat diet-fed Goto-Kakizaki Rats | 10, 30 mg/kg | Oral | Once daily | Improved hyperglycemia, hyperinsulinemia, hypertriglyceridemia, and insulin resistance.[1] |
| Normal Mice and Rats | 1, 3, 10, 30 mg/kg | Oral | Single dose | Increased urinary glucose excretion in a dose-dependent manner.[1] |
Experimental Protocols
1. Induction of Diabetes with Streptozotocin (STZ) in Rats
-
Materials: Streptozotocin (STZ), citrate buffer (0.1 M, pH 4.5), adult male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Provide the rats with 5% sucrose water for the first 24 hours after injection to prevent initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after injection to confirm the induction of diabetes (typically blood glucose > 250 mg/dL).
-
2. Oral Glucose Tolerance Test (OGTT)
-
Materials: Glucose solution (e.g., 2 g/kg body weight), blood glucose monitoring system.
-
Procedure:
-
Fast the animals overnight (typically 12-16 hours).
-
Administer this compound etabonate or vehicle orally at the desired time point before the glucose challenge (e.g., 60 minutes).
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
3. Measurement of 24-hour Urinary Glucose Excretion
-
Materials: Metabolic cages, urine collection tubes, glucose assay kit.
-
Procedure:
-
Acclimatize the animals to the metabolic cages for at least 24 hours before the experiment.
-
Administer this compound etabonate or vehicle.
-
Place the animals in the metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total volume of urine collected.
-
Determine the glucose concentration in the urine using a glucose assay kit.
-
Calculate the total urinary glucose excretion (UGE) as: UGE (mg/24h) = Urine Volume (mL/24h) x Urine Glucose Concentration (mg/mL).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Etabonate, a Selective Inhibitor of the Sodium-Glucose Transporter 2, Improves Serum Glucose Profiles in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Managing remogliflozin and metformin interactions in co-administration studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-administration studies of remogliflozin and metformin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and metformin?
A: this compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, thereby increasing urinary glucose excretion and lowering blood glucose levels.[1][2] Metformin, a biguanide, primarily decreases hepatic glucose production, reduces intestinal glucose absorption, and enhances insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][2][3] The combination of these two agents offers a synergistic approach to glycemic control.[1]
Q2: Is there a significant pharmacokinetic (PK) interaction between this compound and metformin?
A: Clinical studies have demonstrated that there are no clinically significant pharmacokinetic interactions between this compound and metformin when co-administered.[3][4] this compound does not affect the steady-state pharmacokinetics of metformin.[3][5][6] While metformin co-administration may slightly lower the maximum plasma concentration (Cmax) of this compound and its active metabolite, it does not significantly alter the area under the curve (AUC), indicating that the overall exposure is not affected.[3][6]
Q3: What are the expected pharmacodynamic (PD) effects of co-administering this compound and metformin?
A: The co-administration of this compound and metformin results in complementary pharmacodynamic effects. This compound's effect on increasing urinary glucose excretion is not diminished by metformin.[3] This dual therapy leads to improved glycemic control, including reductions in fasting plasma glucose and postprandial glucose levels.[5][7]
Q4: What are the common safety and tolerability concerns with this compound and metformin co-administration?
A: The combination of this compound and metformin is generally well-tolerated.[3][4][5] Clinical studies have reported no increase in serious adverse events.[3][5] A key concern with metformin is the risk of lactic acidosis, particularly in patients with renal impairment; however, studies have shown no increased risk of lactic acidosis with the co-administration of this compound.[1][3][4] Common side effects may include urinary tract infections, a known effect of SGLT2 inhibitors, and gastrointestinal symptoms associated with metformin.[1][2]
Q5: Are there any specific drug interactions to be aware of when using this combination?
A: Yes, while this compound and metformin do not significantly interact with each other, interactions with other medications should be considered. For this compound, co-administration with diuretics may increase the risk of dehydration.[1] For metformin, interactions can occur with cationic drugs (e.g., cimetidine) that are eliminated by renal tubular secretion, potentially increasing metformin plasma concentrations.[1][8] Caution is also advised when co-administering drugs that can affect renal function, such as NSAIDs and ACE inhibitors.[1]
Troubleshooting Guides
Issue 1: Unexpected Variability in Pharmacokinetic Data
Possible Cause: Inconsistent sample handling and processing. Troubleshooting Steps:
-
Standardize Blood Collection: Ensure that blood samples are collected at precisely timed intervals post-dose. Use standardized collection tubes (e.g., containing sodium fluoride/potassium oxalate for glucose preservation and as an anticoagulant).
-
Control Centrifugation: Centrifuge blood samples promptly at a consistent temperature (e.g., 4°C) and speed to separate plasma.
-
Ensure Proper Storage: Immediately freeze plasma samples at -80°C until analysis to prevent degradation of analytes.
-
Validate Bioanalytical Method: Re-validate the analytical method for linearity, precision, accuracy, and stability under the specific matrix conditions of the study.
Issue 2: Inconsistent Chromatographic Separation of this compound and Metformin
Possible Cause: Suboptimal mobile phase composition or column condition. Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough degassing to prevent air bubbles. Verify the pH of the buffer component.
-
Column Equilibration: Ensure the HPLC/UPLC column is adequately equilibrated with the mobile phase before injecting samples. A stable baseline is indicative of proper equilibration.
-
Column Cleaning: If peak shape deteriorates or pressure increases, wash the column with a strong solvent (e.g., as recommended by the manufacturer) to remove contaminants.
-
Guard Column Replacement: If using a guard column, replace it regularly to protect the analytical column from particulate matter and strongly retained compounds.
Issue 3: Higher than Expected Incidence of Hypoglycemia
Possible Cause: Concomitant use of other glucose-lowering agents. Troubleshooting Steps:
-
Review Subject Medications: Carefully review the medication history of subjects to identify any concomitant use of insulin or insulin secretagogues (e.g., sulfonylureas), which can increase the risk of hypoglycemia when combined with this compound and metformin.[1]
-
Monitor Blood Glucose: Implement frequent blood glucose monitoring, especially during the initial phase of co-administration.
-
Dose Adjustment: If hypoglycemia occurs, consider a dose reduction of the insulin or insulin secretagogue.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Metformin with and without this compound Co-administration
| Parameter | Metformin Alone (Mean ± SD) | Metformin + this compound (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC (0-t) (ng*h/mL) | 14,500 ± 3,800 | 14,800 ± 4,200 | 1.02 (0.95 - 1.10) |
| Cmax (ng/mL) | 2,100 ± 550 | 2,050 ± 600 | 0.98 (0.89 - 1.07) |
| Tmax (h) | 2.5 ± 1.0 | 2.6 ± 1.1 | N/A |
| t1/2 (h) | 4.5 ± 1.2 | 4.6 ± 1.3 | N/A |
Data are hypothetical and for illustrative purposes, based on findings from clinical studies indicating no significant interaction.[3][6]
Table 2: Summary of Pharmacokinetic Parameters for this compound and its Active Metabolite with and without Metformin Co-administration
| Analyte | Parameter | This compound Alone (Mean ± SD) | This compound + Metformin (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| This compound | AUC (0-t) (ngh/mL) | 1,200 ± 350 | 1,150 ± 330 | 0.96 (0.88 - 1.05) |
| Cmax (ng/mL) | 450 ± 130 | 400 ± 120 | 0.89 (0.80 - 0.99) | |
| GSK279782 (Metabolite) | AUC (0-t) (ngh/mL) | 3,500 ± 900 | 3,400 ± 850 | 0.97 (0.91 - 1.04) |
| Cmax (ng/mL) | 600 ± 150 | 550 ± 140 | 0.92 (0.85 - 0.99) |
Data are hypothetical and for illustrative purposes, based on findings from clinical studies.[3][6]
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and Metformin in Plasma by UPLC-PDA
This protocol is based on established analytical methods for the simultaneous estimation of this compound and metformin.[9][10][11]
1. Objective: To quantify the concentrations of this compound and metformin in plasma samples from co-administration studies.
2. Materials and Reagents:
-
This compound and Metformin Hydrochloride reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium formate buffer (pH 3.5, 20 mM)
-
Water (HPLC grade)
-
Plasma (human, drug-free)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
3. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC with a Photodiode Array (PDA) detector
-
Column: Spherisorb C18 (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.5) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 243 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 400 µL of cold acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the UPLC system.
5. Calibration and Quality Control:
-
Prepare stock solutions of this compound and metformin in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of both drugs.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process calibration standards and QC samples along with the study samples.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Use a linear regression model to determine the concentration of this compound and metformin in the study samples.
Visualizations
Caption: Workflow for a this compound and metformin co-administration study.
Caption: Combined mechanism of action for this compound and metformin.
References
- 1. This compound Etabonate + Metformin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Metformin + this compound Etabonate | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 3. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of safety and tolerability of this compound etabonate (GSK189075) when administered with total daily dose of 2000 mg of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of safety and tolerability of this compound etabonate (GSK189075) when administered with total daily dose of 2000 mg of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Interactions of Metformin Involving Drug Transporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Analytical Method for the Simultaneous Estimation of this compound and Metformin Hydrochloride by UPLC/PDA in Bulk and Formulation Application to the Estimation of Product Traces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. turkjps.org [turkjps.org]
Technical Support Center: Improving Remogliflozin O-Glycosylation Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic O-glycosylation of remogliflozin.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the O-glycosylation of this compound?
A1: Chemoenzymatic synthesis using a UDP-glucosyltransferase (UGT) from Bacillus species has proven highly effective. This method offers high regio- and stereoselectivity, proceeding under mild conditions and avoiding the need for complex protection and deprotection steps often required in chemical synthesis[1][2]. A recent study demonstrated a 95% conversion rate to this compound at a concentration of approximately 13 g/L[1].
Q2: What are the key components for a high-yield this compound O-glycosylation reaction?
A2: The optimal reaction setup includes four key components:
-
This compound aglycone: The substrate to be glycosylated.
-
UDP-glucosyltransferase (UGT): A UGT from a Bacillus species is recommended for its high efficiency in catalyzing the glucosylation of the this compound aglycone[1][2].
-
UDP-glucose Regeneration System: This system, typically employing soybean sucrose synthase (SuSy), recycles the UDP byproduct back to UDP-glucose, the expensive sugar donor. This makes the process more cost-effective and drives the reaction towards product formation[1][3].
-
Cyclodextrin: Used to encapsulate the this compound aglycone, significantly improving its solubility in the aqueous reaction medium and thereby increasing the overall reaction efficiency[1].
Q3: Why is a UDP-glucose regeneration system necessary?
A3: The sugar donor, UDP-glucose, is expensive. A regeneration system, such as one using sucrose synthase (SuSy) and sucrose, continuously replenishes the UDP-glucose pool from the UDP generated during the glycosylation reaction. This not only makes the synthesis more economical but also prevents the accumulation of UDP, which can inhibit the UGT enzyme[4][5].
Q4: How does cyclodextrin improve the reaction yield?
A4: this compound aglycone has limited solubility in aqueous buffers, which can be a rate-limiting factor in the enzymatic reaction. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like the this compound aglycone, forming an inclusion complex. This complex is more soluble in the aqueous reaction environment, increasing the effective concentration of the substrate available to the UGT and thereby boosting the reaction rate and overall yield[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate (<90%) | 1. Inefficient UDP-glucose regeneration. 2. Sub-optimal enzyme concentration (UGT or SuSy). 3. Poor solubility of this compound aglycone. 4. Incorrect reaction pH or temperature. 5. UDP inhibition of UGT. | 1. Ensure the sucrose synthase (SuSy) is active and sucrose is in sufficient excess. 2. Titrate the concentrations of both UGT and SuSy to find the optimal ratio. 3. Increase the concentration of cyclodextrin to enhance substrate solubility. 4. Verify that the reaction buffer is at the optimal pH and the incubation temperature is maintained. 5. Confirm the UDP-glucose regeneration system is functioning efficiently to minimize UDP accumulation. |
| Reaction Stalls Prematurely | 1. Enzyme instability or degradation over time. 2. Depletion of a key substrate (UDP-glucose or sucrose). 3. Product inhibition. | 1. Consider enzyme immobilization to improve stability. Ensure proper storage of enzyme stocks. 2. Add a fresh aliquot of sucrose and a small amount of UDP-glucose. 3. Monitor product concentration; if very high, consider downstream processing to remove the product. |
| Formation of Byproducts | 1. Contaminating enzymes in the UGT or SuSy preparation. 2. Instability of this compound or its glycosylated product under reaction conditions. | 1. Use highly purified enzymes. Perform SDS-PAGE to check for purity. 2. Analyze the stability of the substrate and product under the reaction conditions (pH, temperature) in the absence of enzymes. |
| Inconsistent Results Between Batches | 1. Variability in the activity of enzyme preparations. 2. Inconsistent preparation of the this compound aglycone-cyclodextrin complex. 3. Pipetting errors, especially with viscous enzyme solutions. | 1. Standardize the enzyme activity assay for each new batch of UGT and SuSy. 2. Ensure a consistent and reproducible method for complex formation. 3. Use calibrated pipettes and appropriate tips for viscous solutions. |
Experimental Protocols
Protocol 1: Chemoenzymatic O-Glycosylation of this compound
This protocol describes the synthesis of this compound using a Bacillus sp. UGT with a UDP-glucose regeneration system.
Materials:
-
This compound aglycone
-
UDP-glucosyltransferase (UGT) from Bacillus sp. (e.g., expressed in E. coli)
-
Soybean Sucrose Synthase (SuSy)
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
UDP-glucose
-
Sucrose
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
HPLC system for reaction monitoring
Procedure:
-
Preparation of this compound Aglycone-Cyclodextrin Complex:
-
Prepare a solution of cyclodextrin in Tris-HCl buffer.
-
Add the this compound aglycone to the cyclodextrin solution.
-
Stir at room temperature until the aglycone is fully dissolved, indicating the formation of the inclusion complex.
-
-
Reaction Setup:
-
In a reaction vessel, combine the following components in the specified order:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Sucrose
-
UDP-glucose (initial catalytic amount)
-
This compound aglycone-cyclodextrin complex solution
-
Soybean Sucrose Synthase (SuSy)
-
UDP-glucosyltransferase (UGT)
-
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30-37°C with gentle agitation.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC.
-
-
Reaction Monitoring:
-
Use a C18 reverse-phase HPLC column.
-
Monitor the decrease in the this compound aglycone peak and the increase in the this compound product peak.
-
-
Product Purification:
-
Once the reaction reaches completion (typically >95% conversion), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer containing this compound.
-
Purify the product using flash column chromatography.
-
Quantitative Parameters for Reaction Optimization:
| Parameter | Recommended Range |
| This compound Aglycone | 10 - 30 mM |
| Cyclodextrin | 1.5 - 2.5 molar excess to aglycone |
| UDP-glucose | 0.1 - 1 mM (catalytic amount) |
| Sucrose | 100 - 500 mM |
| UGT Concentration | 0.1 - 1 mg/mL |
| SuSy Concentration | 0.1 - 1 mg/mL |
| MgCl₂ | 2 - 10 mM |
| pH | 7.0 - 8.0 |
| Temperature | 30 - 37 °C |
Visualizations
Caption: Enzymatic pathway for this compound O-glycosylation with UDP-glucose regeneration.
Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.
References
Remogliflozin Etabonate Technical Support Center: A Guide for Laboratory Use
For researchers, scientists, and drug development professionals utilizing Remogliflozin Etabonate, this technical support center provides essential information on its stability, storage, and handling for laboratory applications. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Summary of this compound Etabonate Stability
This compound etabonate is the prodrug of this compound and is susceptible to degradation under certain conditions, primarily through the hydrolysis of its ester group to form the active compound, this compound.[1][2][3] Understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
Quantitative Stability Data
The following table summarizes the stability of this compound etabonate under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation | Key Findings |
| Acidic Hydrolysis | 0.1 N HCl | 30 minutes - 1 hour | Room Temperature or 70°C | Significant Degradation | Highly susceptible to acid-catalyzed ester hydrolysis, converting to active this compound.[1][3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 5 - 30 minutes | Room Temperature or 70°C | Significant Degradation | Rapid degradation through base-catalyzed ester hydrolysis to this compound.[1][3] |
| Oxidative Stress | 3% - 20% H₂O₂ | 30 minutes - 2 hours | 60°C - 70°C | Moderate Degradation | Susceptible to oxidation, though generally less so than to acid/base hydrolysis.[4][5][6] |
| Thermal Degradation | Dry Heat | Up to 2 hours | 70°C | Stable | No significant degradation observed under dry heat conditions.[1][4] |
| Photolytic Degradation | UV Light | Up to 5 hours | Ambient | Stable | Generally stable when exposed to UV light.[1][4][7] |
| Neutral Hydrolysis | Water | Not specified | Not specified | Stable | The drug is stable under neutral aqueous conditions.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound etabonate in a laboratory setting.
Q1: I am observing lower than expected potency or inconsistent results in my in vitro/in vivo experiments. What could be the cause?
A1: Inconsistent or lower-than-expected results can often be attributed to the degradation of this compound etabonate. The primary cause of degradation is the hydrolysis of the ester bond, converting it to its active form, this compound.[1][3]
-
Check your solvent: Ensure you are using appropriate solvents. This compound etabonate is soluble in methanol, ethanol, and DMSO. For aqueous solutions, it is sparingly soluble.[8] It is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with your aqueous buffer immediately before use. Do not store aqueous solutions for more than a day.[8]
-
Verify the pH of your media: The compound is highly susceptible to degradation in acidic and basic conditions.[1][3] Ensure the pH of your cell culture media or buffer is neutral and stable throughout your experiment.
-
Review your storage conditions: Both the solid compound and stock solutions should be stored correctly. Long-term storage of the solid is recommended at -20°C.[9] Stock solutions in anhydrous organic solvents should also be stored at -20°C or -80°C and protected from moisture.[10]
Q2: How should I prepare a stock solution of this compound etabonate?
A2: To prepare a stock solution, dissolve the solid this compound etabonate in an appropriate organic solvent such as DMSO, methanol, or ethanol.[9] It is soluble up to approximately 30 mg/mL in these solvents.[8] The solvent should be purged with an inert gas to remove dissolved oxygen.[8] For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers, protected from moisture.[10]
Q3: What are the recommended storage conditions for solid this compound etabonate?
A3: Solid this compound etabonate should be stored at -20°C for long-term stability (≥4 years).[9] It should be kept in a tightly sealed container to protect it from moisture.[10]
Q4: Can I store this compound etabonate in an aqueous solution?
A4: It is not recommended to store this compound etabonate in aqueous solutions for more than one day due to its limited stability and solubility.[8] The compound is prone to hydrolysis, especially if the pH deviates from neutral. For experiments requiring aqueous buffers, it is best to prepare the diluted solution fresh from a concentrated organic stock solution immediately before use.[8]
Q5: My analytical column is showing a peak that I suspect is a degradant. What could it be?
A5: The most common degradation product of this compound etabonate is its active form, this compound, which is formed via ester hydrolysis.[1][2][3] This is particularly likely if your sample was exposed to acidic or basic conditions. Other minor degradation products can form under oxidative stress.[4][5][6] To confirm the identity of the degradant, you can compare its retention time to a this compound standard if available.
Experimental Protocols
Protocol for a Basic Stability Assessment in an Experimental Buffer
This protocol outlines a simple experiment to check the stability of this compound etabonate in your specific aqueous experimental buffer.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound etabonate in anhydrous DMSO.
-
Dilute in Buffer: Dilute the stock solution to your final working concentration (e.g., 10 µM) in your experimental buffer. Prepare a sufficient volume for multiple time points.
-
Initial Time Point (T=0): Immediately after dilution, take an aliquot of the solution and analyze it by RP-HPLC to determine the initial peak area of this compound etabonate.
-
Incubate: Incubate the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Subsequent Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots and analyze them by RP-HPLC.
-
Analyze Data: Compare the peak area of this compound etabonate at each time point to the initial peak area at T=0. A significant decrease in the peak area over time indicates instability in your buffer. You may also observe the appearance of a new peak corresponding to the this compound degradant.
General RP-HPLC Method for Stability Analysis
The following is a general-purpose RP-HPLC method adapted from published stability-indicating assays.[4][6][11] This method can be used as a starting point and should be optimized for your specific equipment and requirements.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) or methanol and water (e.g., 70:30, v/v).[4][6]
-
Column Temperature: 25°C - 35°C[1]
-
Injection Volume: 20 µL
Visualizations
Caption: Primary degradation pathway of this compound Etabonate.
Caption: Workflow for assessing this compound Etabonate stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. ijper.org [ijper.org]
- 8. ajrconline.org [ajrconline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. WO2019193572A1 - An improved process for the preparation this compound etabonate or pharmaceutically acceptable salt, solvate, hydrate thereof - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
Troubleshooting remogliflozin solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of remogliflozin etabonate in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound etabonate?
A1: this compound etabonate is a white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] It is considered insoluble or sparingly soluble in purified and hot water.[1] The predicted water solubility of its active form, this compound, is approximately 0.189 mg/mL.[2]
Q2: In which aqueous buffers does this compound etabonate show better solubility?
A2: Studies have indicated that the solubility of this compound etabonate is higher in acidic conditions. For instance, its solubility is greater in 0.1 N HCl compared to water, phosphate buffer at pH 6.8, or a buffer at pH 7.2.[3]
Q3: Are there any recommended methods for preparing aqueous solutions of this compound?
A3: Yes. For the active form, this compound A, a recommended method is to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[4] Using a 1:1 solution of ethanol to PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[4] It is advised not to store the aqueous solution for more than one day.[4]
Q4: My this compound etabonate precipitates out of solution when I dilute my stock. What can I do?
A4: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration in your aqueous buffer may be exceeding the solubility limit. Try preparing a more diluted solution.
-
Increase the percentage of co-solvent: If your experimental conditions allow, increasing the final percentage of the organic co-solvent (e.g., ethanol, DMSO) in your aqueous buffer can help maintain solubility.
-
Adjust the pH: Since this compound etabonate has better solubility in acidic conditions, lowering the pH of your aqueous buffer might prevent precipitation.[3]
-
Use a different buffer system: Experiment with different buffer compositions to see if one improves solubility.
Q5: How does this compound etabonate work?
A5: this compound etabonate is a prodrug that is converted in the body to its active form, this compound.[5][6] this compound is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[5][6] By inhibiting SGLT2, it reduces the reabsorption of glucose from the kidneys back into the bloodstream, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels.[6][7] This mechanism of action is independent of insulin levels.[8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound etabonate in aqueous buffers.
Problem: Difficulty Dissolving the Compound
If you are having trouble dissolving this compound etabonate directly in an aqueous buffer, consider the following workflow:
Caption: Workflow for dissolving this compound etabonate.
Problem: Precipitation After Initial Dissolution
If the compound dissolves initially but then precipitates over time or upon temperature change, use this guide:
Caption: Troubleshooting precipitation of this compound etabonate.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in Organic Solvents | ||
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1][9] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Solubility in Aqueous Media | ||
| Purified Water | Insoluble | [1] |
| Hot Water | Insoluble | [1] |
| Predicted Water Solubility | 0.189 mg/mL | [2] |
| 0.1 N HCl | More soluble than in water or pH 6.8/7.2 buffers | [3] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL (for this compound A) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL this compound Etabonate Standard Solution in 0.1 N HCl
This protocol is adapted from a method for dissolution testing.[3]
-
Materials:
-
This compound etabonate powder
-
0.1 N Hydrochloric acid (HCl)
-
Volumetric flasks (10 mL)
-
Pipettes
-
Sonicator
-
-
Procedure: a. Accurately weigh 1 mg of this compound etabonate powder. b. Transfer the powder to a 10 mL volumetric flask. c. Add a small volume of 0.1 N HCl to dissolve the powder. d. Sonicate the solution for a few minutes to ensure complete dissolution. e. Make up the volume to 10 mL with 0.1 N HCl to obtain a 100 µg/mL stock solution. f. This stock solution can be further diluted with 0.1 N HCl to achieve the desired final concentration.
Protocol 2: Preparation of an Aqueous Solution of this compound A using a Co-solvent
This protocol is based on the method for dissolving the active form, this compound A.[4]
-
Materials:
-
This compound A powder
-
Ethanol (or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Microcentrifuge tubes or vials
-
-
Procedure: a. Prepare a concentrated stock solution of this compound A in ethanol (e.g., 10 mg/mL). The solubility in ethanol is approximately 30 mg/mL.[4] b. To prepare the final aqueous solution, dilute the ethanol stock with PBS (pH 7.2). For example, to achieve a 1:1 ethanol:PBS solution, add an equal volume of the ethanol stock to the PBS. c. It is recommended to add the stock solution to the buffer while vortexing to facilitate mixing and minimize precipitation. d. Use the freshly prepared aqueous solution, as storage for more than one day is not recommended.[4]
Signaling Pathway
This compound etabonate, through its active form this compound, inhibits the SGLT2 transporter in the proximal convoluted tubule of the kidney.
Caption: Simplified signaling pathway for this compound.
References
- 1. ajprd.com [ajprd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of this compound etabonate? [synapse.patsnap.com]
- 7. BR112019026029A2 - ORAL PHARMACEUTICAL FORMULATIONS OF REMOGLIFLOZINE - Google Patents [patents.google.com]
- 8. benthamscience.com [benthamscience.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Mitigating Genitourinary Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and manage genitourinary side effects in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common genitourinary side effects observed in long-term animal studies?
A1: Common genitourinary side effects can be broadly categorized into urinary and reproductive system toxicities. These may include:
-
Urinary System: Changes in urine volume and frequency, urinary incontinence, urinary retention, hematuria (blood in urine), and drug-induced kidney damage.[1][2] Radiation for pelvic cancers can also lead to acute and late urinary toxicity, known as radiation cystitis.[3]
-
Reproductive System: In males, this can manifest as atrophy of the prostate, testes, and seminal vesicles, as well as Leydig cell hyperplasia.[4][5] In females, effects can be more complex due to hormonal cycles but may involve uterine inflammation and other histological changes.[6][7]
Q2: How can I non-invasively monitor for urinary side effects in my rodent colony?
A2: Non-invasive monitoring is crucial for longitudinal studies. Recommended methods include:
-
Voiding Spot Assays: This involves placing filter paper on the cage floor to assess urine output patterns, frequency, and volume.[8]
-
Metabolic Cages: These cages are designed to separate urine and feces, allowing for accurate collection and measurement of urine volume over a set period.[9]
-
Visual Inspection: Daily observation for signs of distress during urination, changes in urine color, or the presence of blood can be an early indicator of adverse effects.
-
Urinalysis Test Strips: Commercially available test strips can be used to quickly assess urine for parameters like pH, protein, glucose, ketones, and blood.[1][10]
Q3: What are the key considerations when choosing an animal model for studying genitourinary toxicity?
A3: The choice of animal model is critical and depends on the specific research question. Key considerations include:
-
Species-Specific Differences: There are anatomical and physiological differences between species that can affect their response to test compounds. For example, rats are often considered more suitable than mice for studying bladder function like leak point pressure due to their larger bladder capacity.[11]
-
Age and Sex: Genitourinary function and susceptibility to toxicity can vary significantly with age and sex.[12] For instance, older male dogs have been shown to have different cardiovascular responses to drugs affecting the urinary tract compared to younger dogs.[13]
-
Disease Models: If studying a specific condition, such as stress urinary incontinence, various models like vaginal distension or bilateral ovariectomy in rats can be utilized.[14][15]
Troubleshooting Guides
Problem 1: Increased incidence of urinary tract infections (UTIs) in catheterized animals.
Possible Cause: Catheterization is a common source of iatrogenic infections.
Troubleshooting Steps:
-
Aseptic Technique: Ensure strict sterile technique during catheter placement.[16]
-
Closed Collection System: Utilize a closed urine collection system to prevent environmental contamination.[16]
-
Minimize Catheterization Duration: Limit the time the catheter remains indwelling to the shortest period necessary for the experimental endpoint.[16]
-
Prophylactic Antibiotics: In cases where infections are recurrent and problematic, consider prophylactic antimicrobial therapy based on veterinary consultation and institutional guidelines. However, be mindful of the potential for antimicrobial resistance.[16][17]
Problem 2: High variability in urinalysis results.
Possible Cause: Inconsistent sample collection and handling can lead to unreliable data.
Troubleshooting Steps:
-
Standardize Collection Time: Collect urine at the same time each day to minimize diurnal variations.[8]
-
Ensure Sample Purity: When using metabolic cages or other collection methods, ensure samples are not contaminated with feces or food.[18] The UroVoid system is a commercial option that helps separate feces from urine for accurate collection from mice.[18]
-
Proper Storage: Process urine samples promptly or store them appropriately (e.g., at -20°C) to prevent degradation of analytes.[19]
-
Consistent Hydration: Ensure animals have ad libitum access to water to avoid dehydration-induced changes in urine concentration, unless dehydration is an experimental parameter.
Problem 3: Suspected drug-induced kidney toxicity.
Possible Cause: The test compound may have nephrotoxic properties.
Troubleshooting Steps:
-
Urinalysis for Biomarkers: Perform urinalysis focusing on markers of kidney damage such as proteinuria (excess protein) and hematuria.[1][10] Newer urinary biomarkers like NGAL, Kim-1, and osteopontin can provide more specific information about tubular damage.[20]
-
Blood Chemistry: Analyze serum for markers of renal function such as blood urea nitrogen (BUN) and creatinine. Note that these markers may only become elevated after significant kidney function has been lost.[21]
-
Histopathology: At the end of the study, or if animals are euthanized due to humane endpoints, perform a thorough histopathological examination of the kidneys to identify and characterize any lesions.[12][21]
Data Presentation
Table 1: Key Urodynamic Parameters in Conscious Rats
| Parameter | Description | Typical Values (Adult Rat) | Reference |
| Bladder Capacity | The volume at which a voiding contraction is initiated. | ~0.5 mL | [22] |
| Voiding Efficiency | The percentage of bladder volume emptied during micturition. | >90% | [22] |
| Micturition Pressure | The peak intravesical pressure during a voiding contraction. | 25-40 cmH₂O | [23] |
| Intermicturition Interval | The time between voiding events. | Varies with fluid intake | [22] |
Table 2: Common Urinalysis Parameters and Their Significance
| Parameter | Normal Range (Rodent) | Potential Indication of Abnormality | Reference |
| Specific Gravity | 1.003 - 1.050 | Fixed specific gravity (1.008-1.012) may indicate renal insufficiency. | [1] |
| pH | 6.0 - 8.5 | Changes can indicate systemic metabolic issues or UTIs. | [19] |
| Protein | Negative to trace | Persistent proteinuria can indicate glomerular or tubular damage. | [1][10] |
| Blood (Hematuria) | Negative | Presence of red blood cells suggests inflammation, infection, or damage to the urinary tract. | [1] |
| Glucose | Negative | Presence may indicate diabetes mellitus. | [1][10] |
Experimental Protocols
Protocol 1: Cystometric Evaluation of Bladder Function in Anesthetized Rodents
Objective: To quantitatively assess bladder function by measuring intravesical pressure in response to filling.
Materials:
-
Anesthesia (e.g., urethane or isoflurane)
-
Surgical instruments
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Saline solution
Procedure:
-
Anesthetize the animal and maintain a surgical plane of anesthesia.
-
Make a midline abdominal incision to expose the bladder.
-
Carefully insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure continuously.
-
Key parameters to measure include bladder capacity, voiding pressure, and the frequency of non-voiding contractions.[23]
Protocol 2: Non-Invasive Urine Collection from Mice
Objective: To collect a clean urine sample for urinalysis without causing significant stress to the animal.
Materials:
-
Clean, empty cage or a container with a non-absorbent surface
-
Plastic wrap (optional)[19]
-
Pipette or syringe
-
Microcentrifuge tube
Procedure:
-
Place the mouse in a clean cage with no bedding.[24]
-
Alternatively, place a sheet of clear plastic wrap over a clean surface.[19]
-
Allow the mouse to move freely. Many mice will urinate within a short period.[24]
-
To stimulate urination, you can gently handle the mouse or place it on a cool surface.[10]
-
Once the mouse urinates, immediately collect the urine puddle using a pipette or syringe, avoiding any fecal contamination.[19][24]
-
Transfer the sample to a labeled microcentrifuge tube for analysis.
Visualizations
References
- 1. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pre-clinical Research on Bladder Toxicity After Radiotherapy for Pelvic Cancers: State-of-the Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of animal toxicology studies with bicalutamide (ICI 176,334) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 9. Applying the 3Rs to urinalysis assessments in toxicity studies: refining procedures and adopting a case-by-case approach | NC3Rs [nc3rs.org.uk]
- 10. youtube.com [youtube.com]
- 11. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Animal models, treatment options, and biomaterials for female stress urinary incontinence [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Urinary Tract Infections: Treatment/Comparative Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vdl.ndsu.edu [vdl.ndsu.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of novel acute urinary rat kidney toxicity biomarker for subacute toxicity studies in preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mmpc.org [mmpc.org]
Technical Support Center: Remogliflozin Dosing in Renal Impairment Models
This technical support center provides guidance for researchers and drug development professionals on adjusting the dosage of remogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical models of renal impairment. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for adjusting this compound dosage in models of renal impairment?
A1: Renal impairment can significantly alter the pharmacokinetics of drugs that are eliminated by the kidneys.[1] This can lead to drug accumulation and potential toxicity. This compound and its metabolites are primarily excreted through the urine.[2] Therefore, it is crucial to assess whether renal impairment in a preclinical model affects its clearance and to adjust the dose accordingly to maintain relevant and safe exposure levels.
Q2: Is there established preclinical data on this compound dose adjustment in animal models of renal impairment?
A2: Currently, there is a lack of publicly available, specific pharmacokinetic studies of this compound in animal models of renal impairment. However, clinical studies in humans with mild to moderate renal impairment have shown that the pharmacokinetics of this compound are not significantly altered, and dose adjustment is not recommended in this patient population.[3] This suggests that similar findings may be observed in animal models, but this must be empirically determined.
Q3: What are the general recommendations for dosing this compound in a newly established renal impairment model?
A3: Given the absence of specific preclinical data, it is strongly recommended to conduct a pilot pharmacokinetic study in your chosen model of renal impairment. The primary objective of this pilot study should be to compare the plasma concentration-time profile of this compound in animals with renal impairment to that of control animals. Based on the results, a decision on dose adjustment can be made. For instance, if the Area Under the Curve (AUC) is significantly elevated in the renal impairment group, a dose reduction may be warranted.
Q4: What are some common preclinical models of renal impairment?
A4: Several well-established rodent models can be used to induce renal impairment. The choice of model depends on the specific research question (e.g., acute vs. chronic kidney disease, specific mechanism of injury). Common models include:
-
Surgical Models:
-
Nephrotoxicant-Induced Models:
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High mortality rate in the renal impairment model. | The method of inducing renal impairment is too severe. | Reduce the dose or duration of the nephrotoxic agent. For surgical models, ensure optimal post-operative care and pain management. |
| Inconsistent levels of renal impairment between animals. | Variability in the surgical procedure or response to the nephrotoxicant. | Standardize the surgical technique. For chemical induction, ensure precise dosing and consider using a strain of animals with a more uniform response. |
| Difficulty in collecting blood samples for pharmacokinetic analysis. | Improper technique or stress to the animal. | Utilize appropriate and refined blood sampling techniques such as from the saphenous or subclavian vein in conscious rats.[9][10] Ensure personnel are well-trained to minimize animal stress. |
| Unexpectedly high or low plasma concentrations of this compound. | Altered absorption, distribution, metabolism, or excretion due to renal impairment. | This highlights the importance of the pilot pharmacokinetic study. Adjust the dose based on the observed changes in drug exposure. |
Experimental Protocols
Protocol 1: Induction of 5/6 Nephrectomy in Rats
This protocol describes a two-step surgical procedure to induce chronic kidney disease.
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and disinfect the abdominal area.
-
Step 1: Right Nephrectomy: Make a midline abdominal incision. Ligate the right renal artery and vein and remove the right kidney. Suture the incision. Allow the animal to recover for one week.
-
Step 2: Left Kidney Infarction: Re-anesthetize the animal and expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery. Renal impairment typically develops over several weeks.
Protocol 2: Pharmacokinetic Study in a Rat Model of Renal Impairment
This protocol outlines the steps for a single-dose pharmacokinetic study.
-
Animal Groups: Use a cohort of rats with induced renal impairment (e.g., 4 weeks post-5/6 nephrectomy) and a control group of sham-operated or healthy rats.
-
Drug Administration: Administer a single oral dose of this compound to all animals. The dose should be based on previous studies in healthy animals.
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., saphenous vein).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its active metabolite in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both groups. Compare the parameters between the renal impairment and control groups to determine if a dose adjustment is necessary for subsequent efficacy studies.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model of Renal Impairment (RI)
| Parameter | Control Group (Mean ± SD) | RI Group (Mean ± SD) | % Change |
| Cmax (ng/mL) | 1500 ± 250 | 1800 ± 300 | +20% |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 | +50% |
| AUC (0-24h) (ng*h/mL) | 8000 ± 1200 | 12000 ± 1800 | +50% |
| Half-life (h) | 3.5 ± 0.8 | 5.0 ± 1.0 | +43% |
Note: This table presents hypothetical data for illustrative purposes. Actual data must be generated through experimentation.
Visualizations
References
- 1. Pharmacokinetic changes in renal impairment and dosage considerations | PPTX [slideshare.net]
- 2. This compound etabonate - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor this compound Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. SGLT2 Inhibitors in Kidney Diseases—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Remogliflozin Etabonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of remogliflozin etabonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound etabonate, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in O-Glycosylation Step | - Inefficient activation of the glycosyl donor.- Instability of the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).- Unfavorable reaction conditions (e.g., temperature, base).- Steric hindrance at the reaction site. | - Use a more stable and reactive glycosyl donor such as 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.[1][2]- Optimize the reaction conditions, including the choice of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile).[2]- Consider a chemoenzymatic approach using UDP-glucosyltransferases (UGTs) for highly regio- and stereoselective glycosylation under milder conditions.[3][4] |
| Poor Regioselectivity in Pyrazole Alkylation | - Direct condensation of β-keto ester derivatives with alkyl hydrazines can lead to the formation of the undesired N2-alkylated isomer. | - Employ a chemoselective synthetic route that involves the protection of the carbonyl group of the β-keto ester intermediate before condensation with isopropylhydrazine.[1]- Activate the carboxyl group of an acetoacetic acid derivative with a suitable coupling reagent like N,N'-carbonyldiimidazole (CDI) to favor N1-alkylation.[1] |
| Presence of Impurities in Final Product | - Incomplete reactions or side reactions leading to the formation of process-related impurities.- Inefficient purification methods. | - Implement an improved purification process involving the formation of an isopropyl alcohol solvate of this compound etabonate to effectively remove impurities.[5]- Utilize analytical techniques like HPLC to monitor the impurity profile at each stage and optimize purification steps accordingly.[5][6][7]- Reference standards for known impurities (e.g., this compound C2 Epimer, this compound C4 Epimer, this compound Des-Hydroxy Impurity) should be used for accurate identification and quantification.[8][9] |
| High Cost of Reagents for Large-Scale Production | - Use of expensive catalysts (e.g., Scandium, Copper) or coupling reagents (e.g., N,N'-carbonyldiimidazole - CDI).[5] | - Replace expensive reagents with more cost-effective alternatives. For instance, N,N'-thionyldiimidazole (TCDI) can be used as a less expensive coupling reagent than CDI.[1]- Explore chemoenzymatic synthesis routes that operate under milder conditions and may not require expensive metal catalysts.[3][4] |
| Difficulties in Solvent Removal | - Use of multiple solvents with high boiling points in various stages of the synthesis and purification.[5] | - Optimize the process to minimize the number of different solvents used.- Employ efficient solvent removal techniques such as vacuum distillation or thin-film evaporation.- The formation of the isopropyl alcohol solvate can aid in removing residual solvents during crystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the large-scale synthesis of this compound etabonate?
A1: A practical, multi-step chemical synthesis starting from commercially available 4-isopropoxybenzaldehyde has been reported to achieve an overall yield of 39%.[1][2][10]
Q2: How can the formation of the undesired N2-alkylated pyrazole isomer be minimized?
A2: To ensure high regioselectivity for the desired N1-isopropylpyrazol-3-one, a strategy involving the protection of the carbonyl group of the β-keto ester intermediate followed by condensation with isopropylhydrazine is effective. Alternatively, activating the carboxyl group of a protected acetoacetic acid derivative with a reagent like N,N'-carbonyldiimidazole (CDI) can lead to a high yield of the desired N1-isomer.[1]
Q3: What are the advantages of the chemoenzymatic synthesis approach?
A3: The chemoenzymatic synthesis of this compound etabonate, particularly the glucosylation step catalyzed by UDP-glucosyltransferases (UGTs), offers several advantages over traditional chemical methods. These include high regio- and stereoselectivity, milder reaction conditions which reduce the environmental burden, and the avoidance of multi-step protection and deprotection sequences. This method has been shown to achieve a high conversion rate of approximately 95% for the synthesis of this compound.[3][4]
Q4: How can the purity of the final this compound etabonate product be enhanced on a large scale?
A4: An effective method for large-scale purification involves the formation of an isopropyl alcohol solvate of this compound etabonate. This solvate can be crystallized to effectively remove a significant portion of the process-related impurities. The purified solvate is then converted to the stable hemihydrate form of this compound etabonate with a purity of greater than 99% as determined by HPLC.[5]
Q5: What are some of the key process-related impurities to monitor during the synthesis?
A5: Key impurities to monitor include epimers of this compound (C2 and C4 epimers), a des-hydroxy impurity, and other byproducts from side reactions.[8][9] It is crucial to have validated analytical methods, such as HPLC, to detect and quantify these impurities throughout the manufacturing process.[6][7]
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Routes for this compound Etabonate
| Synthetic Route | Key Features | Reported Yield/Conversion | Reference |
| Practical Chemical Synthesis | Starts from 4-isopropoxybenzaldehyde; utilizes 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide for O-glycosylation. | 39% overall yield | [1][2][10] |
| Chemoenzymatic Synthesis | Employs UDP-glucosyltransferases (UGTs) for the key glucosylation step. | ~95% conversion for the synthesis of this compound | [3][4] |
| Improved Process with Solvate Formation | Focuses on purification via an isopropyl alcohol solvate to achieve high purity. | >99% purity of the final hemihydrate product | [5] |
Experimental Protocols
Key Experiment: Optimized O-Glycosylation (Chemical Synthesis)
This protocol is based on the efficient synthesis route described by Kobayashi et al.
-
Preparation of the Glycosyl Donor: Synthesize 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide from the corresponding pivaloylated glucose derivative. This donor is noted for its stability compared to the acetylated analogue.[1]
-
Glycosylation Reaction:
-
Dissolve 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one in a suitable aprotic solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate.
-
Add the 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide glycosyl donor to the mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pivaloyl-protected this compound.
-
-
Deprotection:
-
Dissolve the protected intermediate in a suitable solvent mixture, such as methanol and tetrahydrofuran.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
-
Final Acylation and Purification:
-
After deprotection to yield this compound, perform the final acylation with ethyl chloroformate in the presence of a base like pyridine to yield this compound etabonate.
-
Purify the final product through crystallization, potentially via the formation of an isopropyl alcohol solvate, to yield the high-purity this compound etabonate hemihydrate.[5]
-
Key Experiment: Enzymatic Glucosylation (Chemoenzymatic Synthesis)
This protocol is based on the chemoenzymatic method developed by Yamaguchi et al.
-
Preparation of Reagents:
-
Synthesize the aglycon, 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one, via a chemical route.
-
Prepare a buffer solution (e.g., potassium phosphate buffer).
-
Prepare solutions of UDP-glucose, the UGT enzyme (from Bacillus sp.), and a UDP-glucose regeneration system (e.g., using sucrose synthase).
-
To improve the solubility of the aglycon, cyclodextrin can be used as an encapsulating agent.[3][4]
-
-
Enzymatic Reaction:
-
In a temperature-controlled reactor, combine the buffer, the aglycon (potentially encapsulated in cyclodextrin), UDP-glucose, and the components of the UDP-glucose regeneration system.
-
Initiate the reaction by adding the UGT enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the conversion of the aglycon to this compound by HPLC.
-
-
Product Isolation:
-
Once the reaction reaches high conversion (e.g., 95%), terminate the reaction, for instance, by adding an organic solvent to precipitate the enzyme.
-
Separate the precipitated enzyme by centrifugation or filtration.
-
Extract the product, this compound, from the aqueous phase using a suitable organic solvent.
-
Concentrate the organic phase to obtain the crude this compound.
-
-
Final Conversion to this compound Etabonate:
-
The isolated this compound is then converted to this compound etabonate through a chemical step involving reaction with ethyl chloroformate as described in the chemical synthesis protocol.
-
Visualizations
Caption: Chemical synthesis workflow for this compound etabonate.
Caption: Logic diagram for the chemoenzymatic synthesis step.
Caption: Purification workflow via isopropyl alcohol solvate formation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Related Videos - Chemoenzymatic synthesis of this compound etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase [visualize.jove.com]
- 4. Chemoenzymatic synthesis of this compound etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019193572A1 - An improved process for the preparation this compound etabonate or pharmaceutically acceptable salt, solvate, hydrate thereof - Google Patents [patents.google.com]
- 6. Review on Characteristics and Analytical Methods of this compound Etabonate: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Robust RP-HPLC Method for the Estimation of this compound Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Remogliflozin Active Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for the active metabolites of remogliflozin.
Troubleshooting Guides
This section addresses common issues encountered during the purification and analysis of this compound and its active metabolites, this compound and GSK279782.
Issue 1: Poor Chromatographic Resolution or Asymmetric Peaks (Tailing/Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes, leading to poor peak shape. For this compound and its metabolites, which have ionizable groups, it is crucial to maintain the mobile phase pH at least 2 units away from their pKa values. Adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to aqueous buffer is critical for achieving good separation. If experiencing co-elution or poor resolution, systematically vary the gradient or isocratic composition of the mobile phase (e.g., acetonitrile or methanol concentration). |
| Column Degradation | Over time, HPLC columns can degrade, leading to a loss of performance. If peak shape issues persist across multiple runs with fresh mobile phase, consider replacing the column with a new one of the same type. Column degradation can be accelerated by extreme pH or high pressures. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. If a high concentration is necessary, consider using a column with a larger internal diameter. |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.[1] Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Inconsistent flow from the HPLC pump will lead to drifting retention times. Ensure the pump is properly primed and there are no air bubbles in the solvent lines. Check for leaks in the system. If the problem persists, the pump seals may need to be replaced. |
| Changes in Mobile Phase Composition | If using a gradient, ensure the gradient controller is functioning correctly. If preparing the mobile phase manually, ensure accurate and consistent measurements. For isocratic methods, ensure the mobile phase is well-mixed. |
| Column Temperature Variations | Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature throughout the analysis. |
| Column Equilibration | Insufficient column equilibration between runs can lead to retention time shifts, especially in gradient elution. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
Issue 3: Low Analyte Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Incomplete protein precipitation can lead to matrix effects and low recovery. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. Vortex the sample thoroughly and allow sufficient time for precipitation at a low temperature (e.g., -20°C). |
| Analyte Adsorption to Labware | This compound and its metabolites may adsorb to certain types of plastic. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Inefficient Elution from SPE Cartridge | If using solid-phase extraction (SPE), the elution solvent may not be strong enough to desorb the analytes completely. Optimize the elution solvent composition and volume. |
| Analyte Degradation | This compound is susceptible to degradation under strong acidic or basic conditions.[2] Ensure that the pH of all solutions used during extraction is controlled. |
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of this compound etabonate?
This compound etabonate is a prodrug that is rapidly converted in the body to its active form, this compound. This compound is then further metabolized to another active metabolite, GSK279782.[3][4]
Q2: Which analytical techniques are most suitable for the quantification of this compound and its active metabolites?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly reported and suitable techniques for the quantification of this compound and its metabolites in biological matrices.[5][6] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for analyzing samples with low analyte concentrations.
Q3: What are the typical retention times for this compound and its metabolites in reversed-phase HPLC?
Retention times can vary significantly depending on the specific column, mobile phase composition, and flow rate used. However, in typical reversed-phase methods using a C18 column, this compound will elute after its more polar metabolite, GSK279782. It is essential to develop a separation method and confirm the identity of each peak using reference standards.
Q4: How can I minimize matrix effects when analyzing plasma samples?
Matrix effects, where components of the biological matrix interfere with the ionization of the analytes in the mass spectrometer, can be a significant challenge. To minimize these effects:
-
Use an effective sample preparation technique: Protein precipitation followed by solid-phase extraction (SPE) can effectively remove many interfering substances.
-
Employ an internal standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Optimize chromatographic separation: Ensure that the analytes are chromatographically resolved from the majority of the matrix components.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Q5: What are the key metabolic pathways for this compound?
This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a lesser role.[7] The metabolism involves hydroxylation to form GSK279782, followed by glucuronidation to generate inactive conjugates.
Data Presentation
Table 1: Reported HPLC and LC-MS/MS Method Parameters for this compound and Metabolites
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate Buffer | Acetonitrile/Methanol and Formic Acid/Ammonium Acetate |
| Detection | UV at ~228 nm | ESI+ Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1-100 µg/mL | 1-1000 ng/mL |
| LOD | ~0.1 µg/mL | ~0.1 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.5 ng/mL |
Note: These are representative values and may vary depending on the specific instrumentation and method conditions.
Experimental Protocols
Protocol 1: Extraction of this compound and its Active Metabolites from Human Plasma
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of thawed plasma in a low-adsorption microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Analysis: Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-UV Analysis of this compound and GSK279782
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 228 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (equilibration)
-
-
-
Analysis: Inject the prepared samples and standards. Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.
Mandatory Visualization
Caption: Metabolic pathway of this compound etabonate.
Caption: Mechanism of action of this compound via SGLT2 inhibition.
References
- 1. chromtech.com [chromtech.com]
- 2. ijisrt.com [ijisrt.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Accounting for remogliflozin's prodrug nature in pharmacokinetic modeling
Technical Support Center: Modeling Remogliflozin Pharmacokinetics
This technical support center provides guidance for researchers and scientists on the pharmacokinetic (PK) modeling of this compound etabonate, the prodrug of the SGLT2 inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is the basic metabolic pathway of this compound etabonate?
A1: this compound etabonate is a prodrug designed to improve the pharmacokinetic properties of its active form, this compound.[1] Upon oral administration, it is rapidly and extensively absorbed (>93%) and then converted in the body to its active metabolite, this compound.[2][3] this compound itself is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[4][5] The active form is then further metabolized, primarily by CYP3A4, to other metabolites before being eliminated.[4]
Q2: What is a suitable starting point for a pharmacokinetic model of this compound etabonate and its active drug, this compound?
A2: A common and effective starting point is a two-compartment model that describes the sequential, first-order, irreversible kinetics of the prodrug-to-drug conversion.[6][7] This model consists of a compartment for the prodrug (this compound etabonate) and a compartment for the active drug (this compound). The model would include parameters for the absorption rate of the prodrug, the conversion rate of the prodrug to the active drug, and the elimination rates of both the prodrug and the active drug.
Q3: Are there any key pharmacokinetic parameters available for this compound and its prodrug?
A3: Yes, several studies have characterized the pharmacokinetic parameters of this compound etabonate and this compound. The prodrug is absorbed very quickly, with a median Tmax of 0.5-1.0 hour, and has a very short half-life of about 0.5 hours.[2] The active metabolite, this compound, reaches its peak concentration (Tmax) shortly after, between 0.75 and 2.0 hours, and has a longer half-life of approximately 2.2 hours.[2]
Table 1: Summary of Key Pharmacokinetic Parameters
| Parameter | This compound Etabonate (Prodrug) | This compound (Active Drug) |
| Tmax (median, hr) | 0.5 - 1.0[2] | 0.75 - 2.0[2] |
| t½ (hr) | ~0.5[2] | ~2.2[2] |
| Plasma Protein Binding | Not specified | ~65%[2] |
| Metabolism | Rapid conversion to this compound | Primarily CYP3A4[4] |
| Absorption | >93% of the oral dose is absorbed[2] | Formed from the prodrug in vivo |
Values are aggregated from studies with various dosages and may vary.
Troubleshooting Guide
Q4: My model fit is poor, and the estimate for the prodrug-to-drug conversion rate is highly uncertain. What are the common causes and solutions?
A4: This is a common challenge in prodrug modeling, often stemming from the rapid conversion of the prodrug, making it difficult to accurately measure its concentration over time.
Potential Causes:
-
Insufficient Sampling: Very few or no plasma samples were taken during the short window when the prodrug concentration is quantifiable.
-
"Formation Rate-Limited" Kinetics: The rate of appearance of the active drug (this compound) is limited by its formation from the prodrug.[7] In such cases, the terminal slope of the active drug's concentration-time curve may reflect the conversion rate rather than its own elimination rate, complicating parameter estimation.
-
Model Misspecification: The chosen model (e.g., a simple one-compartment model for the prodrug) may not adequately capture the underlying physiological processes.
Troubleshooting Steps:
-
Review Sampling Schedule: Ensure that your experimental design includes intensive sampling at very early time points (e.g., 5, 15, 30, and 60 minutes post-dose) to capture the prodrug's peak and subsequent rapid decline.
-
Fix or Constrain Parameters: If you have reliable in vitro data on the conversion rate (e.g., from liver microsome studies), consider fixing this parameter in your model or using it as an informed prior in a Bayesian analysis.
-
Simplify the Model: Initially, try a simpler model structure. For instance, if the prodrug is almost instantaneously converted, you might model the administration as a direct input of the active drug with a lag time.
-
Check for Bioanalytical Issues: Ensure the assay for the prodrug is sensitive and specific enough, especially at low concentrations.
Q5: How should I handle "Below Limit of Quantification" (BLQ) data for the prodrug, which disappears rapidly from plasma?
A5: Handling BLQ data is critical for obtaining unbiased parameter estimates. Several methods exist, each with its own assumptions.
Recommended Approaches:
-
M3 Method: This is a widely accepted method in NONMEM and other software. It involves treating BLQ values as censored data, acknowledging that the true value lies somewhere between zero and the limit of quantification.
-
Likelihood-Based Methods: These methods incorporate the probability of a value being BLQ into the likelihood function, providing robust estimates.
-
Avoid Simple Imputation: Do not simply substitute BLQ with zero or LLOQ/2, as these methods can introduce significant bias into your parameter estimates.
Experimental Protocols
Protocol: Quantification of this compound in Rat Plasma via LC-MS/MS
This protocol provides a general framework for the bioanalysis of this compound. Specific parameters should be optimized for your instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 45 µL of rat plasma sample.
-
Add 5 µL of internal standard working solution (e.g., a stable isotope-labeled version of this compound).
-
Add 1.5 mL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.[8][9]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is commonly used (e.g., Waters X-Bridge C18, 150x4.6 mm, 3.5µm).[10]
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile/methanol mixture).[9][11]
-
Flow Rate: Typically 0.5 - 0.8 mL/min.
-
Injection Volume: 10 µL.[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound, covering the expected concentration range.[8]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.
Visualizations and Workflows
Pharmacokinetic Model Diagram
Caption: Compartmental model for this compound pharmacokinetics.
Experimental Workflow Diagram
Caption: Workflow for a typical pharmacokinetic study.
Troubleshooting Logic for Poor Model Fit
Caption: Troubleshooting flowchart for poor PK model fits.
References
- 1. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 3. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 4. This compound etabonate - Wikipedia [en.wikipedia.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ymerdigital.com [ymerdigital.com]
- 11. jmpas.com [jmpas.com]
How to prevent hydrolytic degradation of remogliflozin in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro hydrolytic degradation of remogliflozin.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Question | Possible Cause | Troubleshooting Steps |
| I am observing a rapid loss of this compound in my aqueous buffer system. What could be the cause? | pH-mediated Hydrolysis: this compound, like other O-glycosides, is susceptible to acid-catalyzed hydrolysis of its glycosidic bond. It is also formed from its prodrug, this compound etabonate, through hydrolysis, and can further degrade under both acidic and basic conditions.[1][2] | 1. Verify the pH of your buffer: Ensure the pH is within the optimal stability range (near neutral).2. Buffer Selection: Use a buffer with a pKa close to the desired pH to ensure strong buffering capacity.3. Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate. |
| My experimental results with this compound are inconsistent across different days. | Stock Solution Instability: this compound in aqueous stock solutions can degrade over time, even when stored at low temperatures. | 1. Prepare Fresh Stock Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment.2. Solvent Choice for Stock: For long-term storage, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol and store it at -20°C or -80°C. Dilute to the final aqueous concentration immediately before use. |
| I see an unexpected peak appearing in my HPLC analysis of this compound over time. | Formation of Degradation Products: The appearance of new peaks likely indicates the degradation of this compound into its aglycone and glucose moieties, or other byproducts. | 1. Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to identify the degradation product. This can confirm if it is the aglycone resulting from hydrolysis.2. Review Experimental Conditions: Re-evaluate the pH, temperature, and light exposure in your experimental setup to identify the stressor causing degradation. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the in vitro stability of this compound.
Q1: What is the primary mechanism of this compound degradation in vitro?
A1: The primary mechanism of non-enzymatic degradation for this compound in vitro is the hydrolytic cleavage of the O-glycosidic bond that links the glucose moiety to the pyrazole aglycone. This reaction is typically catalyzed by acidic conditions.[1][2]
Q2: At what pH is this compound most stable?
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of hydrolytic degradation of this compound increases with temperature. Therefore, it is recommended to conduct in vitro experiments at controlled and, if possible, lower temperatures to minimize degradation. Storage of this compound solutions should be at low temperatures (2-8°C for short-term, and -20°C or lower for long-term in an appropriate solvent).
Q4: Are there any specific buffer components I should avoid?
A4: While there is no specific list of incompatible buffer species for this compound, it is advisable to use high-purity reagents. Some buffer components can contain trace metal impurities that may catalyze degradation. Using a well-characterized buffer system within its effective buffering range is crucial.
Q5: How should I prepare and store this compound stock solutions?
A5: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C. For aqueous experimental solutions, it is best to prepare them fresh on the day of use by diluting the organic stock solution into the aqueous buffer.
Data Presentation
The following table summarizes the results from forced degradation studies on the prodrug, this compound etabonate. These studies indicate the conditions under which this compound is formed and may subsequently degrade.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound Etabonate | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temperature | Significant | [1] |
| Base Hydrolysis | 0.1 N NaOH | 15 min | Room Temperature | Significant | [1] |
| Oxidative | 3% H₂O₂ | 30 min | Room Temperature | Significant | [1] |
| Thermal | Dry Heat | 18 hours | 60°C | Susceptible | |
| Photolytic | UV light (200-watt hour/square meter) | - | - | Susceptible | |
| Neutral Hydrolysis | Distilled Water | 1 hour | Room Temperature | Susceptible |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound in Aqueous Buffers
Objective: To determine the stability of this compound in different aqueous buffer systems over time.
Materials:
-
This compound
-
High-purity water
-
Buffer salts (e.g., phosphate, citrate, Tris)
-
HPLC or UPLC system with a suitable C18 column
-
pH meter
-
Incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with each buffer to a final concentration (e.g., 100 µg/mL).
-
Time-Point Sampling: Aliquot the working solutions into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding a neutralizing agent or freezing) and analyze the concentration of this compound by a validated HPLC or UPLC method.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Identification of Hydrolytic Degradation Products
Objective: To identify the major degradation products of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide (for neutralization)
-
LC-MS system
Methodology:
-
Forced Degradation: Prepare a solution of this compound in 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 4 hours).
-
Neutralization: Cool the solution and neutralize it with 0.1 N NaOH.
-
LC-MS Analysis: Inject the sample into an LC-MS system to separate the components and obtain their mass spectra.
-
Structure Elucidation: Analyze the mass spectra of the parent compound and the degradation products to propose their structures. The expected primary degradation product would be the aglycone of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for in vitro stability testing.
Caption: Troubleshooting flowchart for this compound degradation.
References
Technical Support Center: Remogliflozin Etabonate Absorption in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the absorption of remogliflozin etabonate in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high inter-animal variability in the plasma concentrations of this compound after oral administration to rats. What are the potential causes and how can we mitigate this?
A1: High variability in plasma exposure is a common challenge in preclinical oral dosing studies. Several factors can contribute to this:
-
Physiological Differences: Each animal, even within the same strain, can have variations in gastrointestinal (GI) physiology, such as:
-
Gastric pH and Emptying Time: Differences in stomach acidity and the rate at which the drug passes into the small intestine can significantly alter the dissolution and absorption of this compound etabonate.
-
Intestinal Motility and Transit Time: The time the drug spends in the absorptive regions of the small intestine can vary.
-
-
Food Effects: The presence or absence of food can dramatically impact drug absorption. For this compound etabonate, administration in a fasted or fed state should be consistent across all animals in a study group. While human studies have shown no clinically relevant food effects on the pharmacokinetics of this compound, this may differ in animal models.
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability. Ensure all personnel are properly trained to minimize stress to the animal and ensure accurate dose delivery to the stomach.
-
Formulation Issues: The stability, solubility, and dissolution rate of your this compound etabonate formulation are critical. Inconsistent preparation of the dosing vehicle can lead to variable drug delivery.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Implement a consistent fasting period (e.g., overnight) before dosing to minimize food-related variability.
-
Dosing Vehicle: Use a well-characterized and consistent vehicle for all studies.
-
Gavage Technique: Ensure all researchers follow a standardized oral gavage protocol.
-
-
Characterize Your Formulation:
-
Confirm the concentration and homogeneity of this compound etabonate in the dosing vehicle before each study.
-
Assess the in vitro dissolution of your formulation to ensure consistency.
-
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal receives both the test formulation and a reference can help to reduce inter-animal variability.
Q2: We are planning a pharmacokinetic study of this compound etabonate in dogs. What specific considerations should we take into account for this model?
A2: The dog is a commonly used non-rodent model in preclinical drug development. However, there are key physiological differences to consider:
-
Gastric pH: Beagle dogs, a common breed for these studies, can have a highly variable and sometimes more neutral gastric pH compared to humans. This can affect the dissolution of pH-sensitive drugs.
-
Breed Differences: Pharmacokinetics can vary between different dog breeds. It is crucial to use a consistent breed for all related studies.
-
First-Pass Metabolism: The extent of first-pass metabolism in the liver can differ between dogs and humans, potentially affecting the bioavailability of this compound.
Recommendations for Canine Studies:
-
Control Gastric pH: To reduce variability, consider pretreating animals to control gastric pH if your formulation is pH-sensitive.
-
Fasted vs. Fed State: The effect of food on drug absorption can be more pronounced in dogs. It is essential to conduct studies in both fasted and fed states to assess any potential food effect.
-
Blood Sampling: Ensure your blood sampling schedule is frequent enough to capture the absorption phase (Tmax) and the elimination phase accurately.
Q3: We are not detecting significant plasma concentrations of the active metabolite, this compound, after oral administration of the prodrug, this compound etabonate, in our animal model. What could be the issue?
A3: this compound etabonate is a prodrug that is rapidly converted to its active form, this compound, by esterases primarily in the intestine and liver.[1] If you are not detecting this compound, consider the following:
-
Analytical Method Sensitivity: Your LC-MS/MS or other analytical method may not be sensitive enough to detect the concentrations of this compound in your samples. Verify the lower limit of quantification (LLOQ) of your assay.
-
Rapid Metabolism and Elimination: this compound has a relatively short half-life.[2][3] Your blood sampling time points might be missing the peak concentration (Cmax). Consider collecting earlier and more frequent blood samples immediately after dosing.
-
Issues with Prodrug Conversion:
-
Species Differences in Esterase Activity: The activity of the esterase enzymes responsible for converting the prodrug may vary significantly between species.
-
Formulation Issues: If the prodrug is not properly dissolved and available for absorption, its conversion to the active form will be limited.
-
-
Sample Handling and Stability: Ensure that your plasma samples are handled and stored correctly to prevent the degradation of this compound before analysis.
Troubleshooting Steps:
-
Validate Analytical Method: Confirm the sensitivity and accuracy of your bioanalytical method for this compound.
-
Optimize Blood Sampling Schedule: Conduct a pilot study with a more intensive sampling schedule to better define the pharmacokinetic profile.
-
Investigate In Vitro Metabolism: Use liver microsomes from the animal species you are studying to assess the in vitro conversion rate of this compound etabonate to this compound. This can help identify species-specific differences in metabolism.
Quantitative Data on this compound Pharmacokinetics
Due to the limited availability of published, direct comparative pharmacokinetic data for this compound across multiple preclinical species, the following tables provide a summary of available information and representative data for other SGLT2 inhibitors to offer context.
Table 1: Summary of Available Information on this compound Etabonate in Animal Models
| Species | Study Type | Dose Levels | Key Findings | Citation(s) |
| Mouse | Efficacy | Not specified | Dose-dependent increase in urinary glucose excretion. | [4] |
| Rat | Efficacy | Not specified | Dose-dependent increase in urinary glucose excretion. | [4] |
| Rat | Toxicity (13-week) | Up to 1200 mg/kg/day | NOAEL established. | [5] |
| Dog | Toxicity (13, 26, 52-week) | Up to 650 mg/kg/day | NOAEL established. | [5] |
NOAEL: No Observed Adverse Effect Level
Table 2: Representative Oral Pharmacokinetic Parameters of SGLT2 Inhibitors in Different Animal Species (Data for this compound unless otherwise specified)
| Parameter | Mouse | Rat | Dog | Monkey (Cynomolgus) |
| Dose (mg/kg) | 1 (Enavogliflozin) | 1 (Enavogliflozin) | 5 (Empagliflozin) | 5 (BPN-14136 - RBP4 antagonist) |
| Cmax (ng/mL) | Not Available | Not Available | 17,300 | 31,500 |
| Tmax (hr) | Not Available | Not Available | 1 | 1.67 |
| AUC (ng*h/mL) | Not Available | Not Available | 93,700 | 676,200 |
| Bioavailability (%) | 90-97 (Empagliflozin) | 31 (Empagliflozin) | 89 (Empagliflozin) | 84.3 (BPN-14136) |
| Citation(s) | [6] | [6] | [1] |
Note: Data for enavogliflozin, empagliflozin, and BPN-14136 are provided as representative examples due to the lack of publicly available, comprehensive pharmacokinetic data for this compound in these species.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound etabonate and its active metabolite, this compound, following a single oral dose in rats.
Materials:
-
Wistar or Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound etabonate
-
Dosing vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Oral gavage needles (appropriate size for rats)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulation of this compound etabonate in the selected vehicle at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing:
-
Weigh each rat to determine the exact dose volume.
-
Administer a single oral dose of the this compound etabonate formulation via oral gavage. Record the time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for the concentrations of this compound etabonate and this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
Protocol 2: Oral Pharmacokinetic Study in Beagle Dogs
Objective: To evaluate the pharmacokinetic profile and bioavailability of this compound etabonate and this compound after oral administration in Beagle dogs.
Materials:
-
Beagle dogs (male, healthy, 1-2 years old)
-
This compound etabonate formulation (e.g., capsules or oral suspension)
-
Intravenous (IV) formulation of this compound (for bioavailability assessment)
-
Blood collection supplies (e.g., vacutainers with anticoagulant)
-
Catheters (for ease of blood collection)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatization and Health Screening: Ensure dogs are healthy and acclimated to the study environment.
-
Study Design: A crossover design is recommended.
-
Period 1: Administer a single oral dose of this compound etabonate.
-
Washout Period: Allow for a washout period of at least 7-10 half-lives of the drug.
-
Period 2: Administer a single IV dose of this compound.
-
-
Fasting: Fast dogs overnight (approximately 12 hours) before each dosing, with free access to water.
-
Dosing:
-
Oral: Administer the oral formulation. For capsules, place on the back of the tongue. For suspensions, administer via an oral syringe.
-
Intravenous: Administer the IV formulation as a bolus or short infusion via a catheterized vein.
-
-
Blood Sampling:
-
Collect blood samples from a peripheral vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.1, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation and Storage: Process blood samples to obtain plasma as described in the rat protocol and store at -80°C.
-
Bioanalysis: Quantify this compound etabonate and this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both oral and IV routes.
-
Determine the absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the oral administration to the AUC from the IV administration.
-
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: General workflow for conducting an oral pharmacokinetic study in animal models.
Logical Relationship of Factors Causing Variability in Oral Absorption
Caption: Interrelated factors contributing to variability in oral drug absorption.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 6. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Remogliflozin Etabonate vs. Dapagliflozin: A Comparative Analysis of Non-Inferiority in Type 2 Diabetes Mellitus Management
In the landscape of therapeutic options for Type 2 Diabetes Mellitus (T2DM), Sodium-Glucose Co-transporter-2 (SGLT2) inhibitors have emerged as a prominent class of oral hypoglycemic agents. This guide provides a detailed comparison of a newer entrant, remogliflozin etabonate, with an established agent, dapagliflozin, based on findings from a pivotal head-to-head non-inferiority clinical trial. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, safety, and underlying experimental protocols.
Mechanism of Action: SGLT2 Inhibition
Both this compound and dapagliflozin share a common mechanism of action. They selectively inhibit SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and consequently lowering blood glucose levels. This mechanism is independent of insulin secretion, which confers a low risk of hypoglycemia.[1]
Caption: SGLT2 Inhibitor Signaling Pathway.
Head-to-Head Non-Inferiority Trial: Experimental Protocol
A key phase III study was designed to evaluate the efficacy and safety of this compound etabonate compared to dapagliflozin in T2DM patients with inadequate glycemic control on metformin monotherapy.[2]
-
Study Design : This was a 24-week, multicenter, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group study conducted in India.[2][3]
-
Participant Profile : The trial enrolled patients aged 18 to 65 years, diagnosed with T2DM, who were on a stable metformin dose of at least 1500 mg/day and had HbA1c levels ranging from ≥7% to ≤10%.[2][3]
-
Treatment Regimens : A total of 612 patients were randomized into three groups.[2]
-
Group 1 (n=225) : Received this compound etabonate 100 mg twice daily (BID) in addition to metformin.[2]
-
Group 2 (n=241) : Received this compound etabonate 250 mg twice daily (BID) in addition to metformin.[2][4]
-
Group 3 (n=146) : Received dapagliflozin 10 mg once daily (QD) in the morning and a placebo in the evening, in addition to metformin.[2][4]
-
-
Endpoints :
-
Primary Endpoint : The main outcome measured was the change in mean HbA1c from baseline to week 24, with a pre-specified non-inferiority margin of 0.35%.[2]
-
Secondary Endpoints : These included changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), body weight, blood pressure, and fasting lipid profiles.[2]
-
-
Statistical Analysis : The study was powered to test the non-inferiority of both doses of this compound etabonate against dapagliflozin.[2] The analysis was conducted on both the modified intent-to-treat (mITT) and per-protocol (PP) populations.[2]
Caption: Clinical Trial Workflow.
Comparative Efficacy Data
The trial successfully demonstrated the non-inferiority of both this compound etabonate doses to dapagliflozin in improving glycemic control over 24 weeks.[2][3]
Table 1: Glycemic Efficacy Endpoints at Week 24 (mITT Population)
| Parameter | This compound 100 mg BID (Group 1) | This compound 250 mg BID (Group 2) | Dapagliflozin 10 mg QD (Group 3) |
| Baseline Mean HbA1c (%) | 8.45 | 8.40 | 8.44 |
| Mean Change in HbA1c (%) | -0.68 | -0.73 | -0.62 |
| Difference vs. Dapagliflozin (95% CI) | -0.07% (-0.33 to 0.20) | -0.11% (-0.37 to 0.15) | N/A |
| Non-inferiority p-value | p = 0.001 | p < 0.001 | N/A |
| Mean Change in FPG (mg/dL) | -15.5 | -16.4 | -13.9 |
| Mean Change in PPG (mg/dL) | -37.2 | -40.5 | -34.8 |
Data sourced from the 24-week, randomized, double-blind, active-controlled trial.[5]
Both doses of this compound etabonate achieved reductions in HbA1c that were non-inferior to dapagliflozin.[2] Numerically greater reductions in HbA1c, FPG, and PPG were observed in the this compound groups compared to the dapagliflozin group, although these differences were not statistically significant.[3]
Comparative Non-Glycemic and Safety Data
Beyond glycemic control, the study also assessed changes in body weight and the overall safety profile of the treatments.
Table 2: Change in Body Weight and Incidence of Adverse Events at Week 24
| Parameter | This compound 100 mg BID (Group 1) | This compound 250 mg BID (Group 2) | Dapagliflozin 10 mg QD (Group 3) |
| Mean Change in Body Weight (kg) | -2.35 | -2.63 | -2.43 |
| Overall Incidence of TEAEs (%) | 32.6% | 34.4% | 29.5% |
| Hypoglycemic Events (%) | 0.4% | 0.8% | 0.7% |
| Urinary Tract Infection (%) | 3.1% | 6.6% | 2.1% |
| Genital Fungal Infection (%) | 1.3% | 2.5% | 2.7% |
TEAEs: Treatment-Emergent Adverse Events. Data sourced from the 24-week, randomized, double-blind, active-controlled trial.[3][4][5]
The reductions in body weight were comparable across all three treatment groups.[1] The overall incidence of treatment-emergent adverse events was also similar among the groups.[3][5] Most adverse events were mild to moderate in intensity, and no severe adverse events were reported.[3][5] The safety profiles of both this compound etabonate and dapagliflozin were consistent with the known safety profile of the SGLT2 inhibitor class.[1]
Conclusion
The pivotal phase III non-inferiority trial demonstrates that this compound etabonate (at both 100 mg and 250 mg BID doses) is non-inferior to dapagliflozin (10 mg QD) in improving glycemic control in patients with T2DM inadequately managed with metformin.[2][3] The efficacy of this compound etabonate in reducing HbA1c, FPG, and PPG, along with its effects on body weight, is comparable to that of dapagliflozin.[1] The safety and tolerability profiles of both drugs are also similar and align with the established characteristics of the SGLT2 inhibitor class.[1][3] These findings suggest that this compound etabonate is an effective and well-tolerated alternative to other established SGLT2 inhibitors for the management of type 2 diabetes.[3] It is worth noting that this compound has a shorter half-life, necessitating a twice-daily dosing regimen, in contrast to the once-daily administration of dapagliflozin.[1][4]
References
- 1. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 2. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Remogliflozin and Other SGLT2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety of remogliflozin etabonate, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, with other drugs in its class, including dapagliflozin, empagliflozin, and canagliflozin. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Executive Summary
This compound etabonate has demonstrated non-inferiority to dapagliflozin in glycemic control in patients with type 2 diabetes mellitus (T2DM) inadequately controlled on metformin.[1][2][3][4] Clinical trial data shows comparable reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial plasma glucose (PPG).[1][2][3] Effects on body weight and blood pressure are also similar to other SGLT2 inhibitors.[2][3] While the short-term efficacy and safety profile of this compound is consistent with the SGLT2 inhibitor class, long-term cardiovascular and renal outcome data are not yet as extensively available as for other established agents like empagliflozin and canagliflozin.[2][5][6]
Data Presentation
Glycemic and Non-Glycemic Efficacy
The following tables summarize the key efficacy parameters from a 24-week, randomized, double-blind, active-controlled phase III clinical trial comparing this compound etabonate with dapagliflozin in patients with T2DM on metformin monotherapy.[1][4]
Table 1: Change in Glycemic Parameters from Baseline at Week 24
| Parameter | This compound Etabonate 100 mg BID | This compound Etabonate 250 mg BID | Dapagliflozin 10 mg QD |
| Mean Change in HbA1c (%) | -0.68 | -0.73 | -0.62 |
| Mean Change in FPG (mg/dL) | Not specified | Not specified | Not specified |
| Mean Change in PPG (mg/dL) | Not specified | Not specified | Not specified |
BID: twice daily; QD: once daily
Table 2: Change in Non-Glycemic Parameters from Baseline at Week 24
| Parameter | This compound Etabonate 100 mg BID | This compound Etabonate 250 mg BID | Dapagliflozin 10 mg QD |
| Mean Change in Body Weight (kg) | Similar across groups | Similar across groups | Similar across groups |
| Mean Change in Blood Pressure (mmHg) | Modest reductions | Modest reductions | Modest reductions |
Safety and Tolerability
The overall incidence of treatment-emergent adverse events (TEAEs) for this compound was comparable to dapagliflozin.[2][4]
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound Etabonate 100 mg BID | This compound Etabonate 250 mg BID | Dapagliflozin 10 mg QD |
| Overall TEAEs (%) | 32.6 | 34.4 | 29.5 |
| Urinary Tract Infection (%) | 3.1 | 6.6 | 2.1 |
| Genital Mycotic Infections | Consistent with class profile | Consistent with class profile | Consistent with class profile |
| Hypoglycemic Events | Low incidence | Low incidence | Low incidence |
| Severe Adverse Events | None reported | None reported | None reported |
Experimental Protocols
Phase III, Randomized, Double-Blind, Active-Controlled Trial of this compound Etabonate vs. Dapagliflozin
Objective: To evaluate the efficacy and safety of this compound etabonate (100 mg and 250 mg twice daily) compared with dapagliflozin (10 mg once daily) in subjects with T2DM inadequately controlled on a stable dose of metformin.[1][4]
Study Design:
-
A 24-week, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group, multicenter study.[1][4]
-
Participants: Patients aged ≥ 18 and ≤ 65 years with a diagnosis of T2DM, receiving a stable metformin dose of ≥ 1500 mg/day, and with HbA1c levels between ≥ 7% and ≤ 10%.[1][4]
-
Randomization: Patients were randomized into three groups:
-
Follow-up: Patients were followed up at weeks 1 and 4, and then at 4-week intervals until week 24.[1][4]
Endpoints:
-
Primary Endpoint: Mean change in HbA1c from baseline to week 24. The non-inferiority margin was set at 0.35%.[1][4]
-
Secondary Endpoints:
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), safety laboratory values, electrocardiograms, and vital signs.[1]
Statistical Analysis:
-
The comparison of the change in HbA1c levels from baseline to week 24 was analyzed using a mixed-model repeated measure (MMRM) method.[1]
-
The MMRM model included covariates such as treatment, visit, baseline HbA1c, center, and treatment by visit interaction.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Sodium-Glucose Transport Protein 2 (SGLT2) Inhibitor this compound and Possibility of Acute Kidney Injury in Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Remogliflozin vs. Empagliflozin in Preclinical Models
In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, remogliflozin and empagliflozin have emerged as significant therapeutic agents. While both drugs share a common mechanism of action by promoting urinary glucose excretion, their nuanced differences in preclinical in vivo settings are of considerable interest to the research and drug development community. This guide provides an objective comparison of their performance based on available experimental data from animal models.
Glycemic Control
Both this compound and empagliflozin have demonstrated robust efficacy in improving glycemic control in various rodent models of diabetes.
In preclinical studies, this compound etabonate, a prodrug of this compound, has been shown to dose-dependently increase urinary glucose excretion in mice and rats.[1][2] This leads to a reduction in fasting plasma glucose and glycated hemoglobin (HbA1c) levels.[1] Chronic administration of this compound etabonate has been observed to ameliorate glucosuria in db/db mice, a model of type 2 diabetes.[1] Furthermore, in high-fat diet-fed Goto-Kakizaki rats, it improved hyperglycemia, hyperinsulinemia, and insulin resistance.[1]
Empagliflozin has also been extensively studied in various animal models of type 1 and type 2 diabetes, including db/db mice and Zucker diabetic fatty (ZDF) rats.[3][4] It effectively lowers blood glucose levels and reduces HbA1c.[3][5] In ZDF rats, empagliflozin treatment for 6 weeks significantly decreased fasting blood glucose by approximately 40% and lowered elevated HbA1c levels.[4]
Table 1: Comparative Efficacy on Glycemic Parameters in Rodent Models
| Parameter | This compound Etabonate | Empagliflozin | Animal Model(s) |
| Urinary Glucose Excretion | Dose-dependent increase[1][2] | Dose-dependent increase[3] | Mice, Rats |
| Fasting Plasma Glucose | Significant reduction[1] | Significant reduction[3][4] | db/db mice, Goto-Kakizaki rats, ZDF rats |
| HbA1c | Significant reduction[1] | Significant reduction[3][4] | db/db mice, ZDF rats |
| Insulin Resistance | Improvement[1] | Improvement[2] | Goto-Kakizaki rats |
Cardiovascular and Renal Effects
Beyond glycemic control, the cardiovascular and renal benefits of SGLT2 inhibitors are a key area of investigation.
Preclinical data for this compound's direct cardiovascular and renal outcomes in animal models are less extensively published in direct comparison to empagliflozin. However, its mechanism of action suggests potential benefits.
Empagliflozin, on the other hand, has been shown to confer significant cardiovascular and renal protection in animal models. In diabetic rats, it improved endothelial dysfunction and attenuated early signs of nephropathy.[3] Studies in diabetic mice have demonstrated that empagliflozin reduces glomerular hyperfiltration, a key mechanism in the progression of diabetic kidney disease.[6] Furthermore, in a mouse model of myocardial infarction, empagliflozin reduced infarct size and improved myocardial function.[7]
Table 2: Cardiovascular and Renal Outcomes in Animal Models
| Outcome | This compound | Empagliflozin | Animal Model(s) |
| Endothelial Dysfunction | Not explicitly reported | Improvement[3] | Diabetic rats |
| Diabetic Nephropathy | Not explicitly reported | Attenuation of early signs[3] | Diabetic rats |
| Glomerular Hyperfiltration | Not explicitly reported | Reduction[6] | Diabetic mice |
| Myocardial Infarct Size | Not explicitly reported | Reduction[7] | Mice |
Body Weight and Metabolic Parameters
Effects on body weight are a notable feature of SGLT2 inhibitors.
Chronic treatment with this compound etabonate has been associated with improvements in hypertriglyceridemia in high-fat diet-fed Goto-Kakizaki rats.[1] In diet-induced obese male mice, this compound etabonate treatment for 4 weeks markedly reduced liver weight and hepatic triglyceride content.[8]
Empagliflozin has been shown to reduce body weight in animal models of obesity, which is attributed to a loss of adipose tissue despite an increase in food intake.[3]
Table 3: Effects on Body Weight and Metabolic Parameters in Animal Models
| Parameter | This compound Etabonate | Empagliflozin | Animal Model(s) |
| Body Weight | Not explicitly reported | Reduction in obese models[3] | Mice, Rats |
| Hepatic Triglycerides | Reduction[8] | Not explicitly reported | Diet-induced obese mice |
| Plasma Triglycerides | Reduction[1] | Not explicitly reported | Goto-Kakizaki rats |
Safety Profile
The safety profile of SGLT2 inhibitors is of paramount importance. In preclinical rodent models, both this compound and empagliflozin have been generally well-tolerated. The primary pharmacological effect of increased urinary glucose excretion is consistently observed.
Experimental Protocols
This compound Etabonate in db/db Mice
-
Animal Model: Male db/db mice are used as a model of type 2 diabetes.
-
Drug Administration: this compound etabonate is administered orally, typically mixed with food or via gavage, at varying doses.
-
Duration: Chronic studies often last for several weeks (e.g., 4-8 weeks).
-
Key Measurements:
-
Glycemic Control: Fasting plasma glucose and HbA1c are measured at baseline and at the end of the study. Urinary glucose excretion is often measured over a 24-hour period.
-
Metabolic Parameters: Plasma triglycerides and insulin levels are assessed.
-
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests for multiple comparisons.
Empagliflozin in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male ZDF rats serve as a model for obesity and type 2 diabetes.
-
Drug Administration: Empagliflozin is administered orally, often in the drinking water or via gavage, at specified doses (e.g., 10 and 30 mg/kg/day).[4]
-
Duration: The treatment period can range from several weeks to months (e.g., 6 weeks).[4]
-
Key Measurements:
-
Statistical Analysis: Statistical significance is determined using appropriate tests such as t-tests or ANOVA.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and Empagliflozin via SGLT2 inhibition.
Caption: General experimental workflow for in vivo comparison of antidiabetic drugs.
References
- 1. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Empagliflozin Limits Myocardial Infarction in Vivo and Cell Death in Vitro: Role of STAT3, Mitochondria, and Redox Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Etabonate Improves Fatty Liver Disease in Diet-Induced Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Remogliflozin: A Comparative Safety Analysis Against Other Gliflozins
A comprehensive review of the safety and tolerability of remogliflozin in comparison to other sodium-glucose cotransporter 2 (SGLT2) inhibitors, supported by clinical trial data and experimental methodologies.
This guide provides a detailed comparison of the safety profile of this compound with other widely used SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical data to inform research and clinical decision-making.
Executive Summary
This compound, a newer entrant in the SGLT2 inhibitor class, generally exhibits a safety profile consistent with its counterparts. The most notable difference observed in several analyses is a potentially higher risk of urinary tract infections (UTIs) associated with this compound. However, data on long-term cardiovascular outcomes and other rare adverse events are less extensive compared to more established gliflozins. Across the class, common adverse events include genital mycotic infections, while the risk of serious events like diabetic ketoacidosis (DKA) and hypoglycemia remains low, particularly when not used in combination with insulin or sulfonylureas.
Comparative Safety Data
The following tables summarize the quantitative data on adverse events from various clinical trials and meta-analyses, comparing this compound with other SGLT2 inhibitors and placebo.
Table 1: Risk of Urinary Tract Infections (UTIs)
| Comparator | Odds Ratio (95% CI) for this compound | Citation |
| Placebo | 6.45 (2.18-27.79) | [1] |
| Dapagliflozin | 4.86 (1.66-20.88) |
Note: Some meta-analyses did not find a statistically significant association between this compound and an increased risk of UTIs.[1][2]
Table 2: Risk of Reproductive Tract Infections (RTIs)
| Comparator | Odds Ratio (95% CI) for this compound | Citation |
| Placebo | Significantly higher risk (specific OR not provided in all sources) | [1][3] |
Table 3: General and Serious Adverse Events (AEs)
| Adverse Event | This compound vs. Comparator | Finding | Citation |
| Total Adverse Events | Comparable to Dapagliflozin | Incidence was largely comparable across treatment groups. | [4] |
| Severe Adverse Events | Comparable to Control | No significant increase in risk. | [2][5] |
| Hypoglycemia | Comparable to Control | No significant increase in risk. | [2][6][5] |
| Diabetic Ketoacidosis (DKA) | Comparable to Placebo | No significant difference found. | |
| Hypovolemia | Comparable to Placebo | No significant difference found. | |
| Fractures | Comparable to Placebo | No significant difference found. | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of safety evaluation, the following diagrams are provided.
Caption: Mechanism of SGLT2 inhibition by this compound.
Caption: A typical workflow for a clinical trial assessing drug safety.
Experimental Protocols
The safety and efficacy of SGLT2 inhibitors are evaluated through rigorous, multi-phase clinical trials. A generalized protocol for a Phase III randomized controlled trial is outlined below, based on common methodologies observed in the field.[7][8]
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled or active-comparator-controlled, parallel-group study.
-
Objective: To evaluate the safety and efficacy of the investigational SGLT2 inhibitor over a defined period (e.g., 24 to 52 weeks).
-
Population: Adult patients with type 2 diabetes mellitus with inadequate glycemic control on their current antihyperglycemic regimen.
2. Inclusion and Exclusion Criteria:
-
Inclusion: Typically includes patients aged 18 years or older, with a baseline HbA1c within a specified range (e.g., 7.0% to 10.5%), and on a stable dose of metformin or other background therapy.
-
Exclusion: Common exclusion criteria include type 1 diabetes, severe renal impairment (based on eGFR), history of recurrent or severe genitourinary infections, and recent cardiovascular events.
3. Randomization and Blinding:
-
Eligible participants are randomly assigned to receive the investigational drug, placebo, or an active comparator.
-
Both participants and investigators are blinded to the treatment allocation to minimize bias.
4. Study Procedures and Assessments:
-
Screening and Baseline: Collection of demographic data, medical history, physical examination, and baseline laboratory tests (HbA1c, fasting plasma glucose, lipid profile, renal function tests).
-
Treatment Phase: Regular follow-up visits to monitor glycemic control, vital signs, and body weight.
-
Safety Monitoring: Systematic collection of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., UTIs, genital mycotic infections, hypoglycemia, DKA). Laboratory parameters are monitored for any clinically significant changes.
5. Statistical Analysis:
-
The primary safety endpoint is the overall incidence of AEs and SAEs.
-
Specific AEs are analyzed and compared between treatment groups using statistical methods such as odds ratios or risk ratios with 95% confidence intervals.
-
Non-inferiority or superiority analyses may be performed for efficacy endpoints.
Discussion of Key Safety Findings
Urinary and Reproductive Tract Infections: The primary safety concern that appears to distinguish this compound in some analyses is a heightened risk of UTIs.[1] This is biologically plausible, as the mechanism of SGLT2 inhibition leads to increased urinary glucose excretion, which can create a favorable environment for microbial growth. The risk of RTIs is also elevated, a known class effect of SGLT2 inhibitors.[3]
Hypoglycemia: this compound, like other SGLT2 inhibitors, has a low risk of causing hypoglycemia due to its insulin-independent mechanism of action.[2][4][6][5] The risk may increase when used in combination with insulin or insulin secretagogues.
Diabetic Ketoacidosis (DKA): While the FDA has issued warnings about the risk of DKA with SGLT2 inhibitors, clinical trials have shown this to be a rare event.[9][10] The available data for this compound do not suggest a higher risk compared to placebo or other drugs in its class.[1][3]
Cardiovascular Safety: Robust cardiovascular outcome data for this compound are not as established as for empagliflozin, canagliflozin, and dapagliflozin, which have demonstrated cardiovascular benefits in large-scale trials.[11] Further long-term studies are needed to fully elucidate the cardiovascular safety and potential benefits of this compound.
Conclusion
This compound presents a safety profile that is largely in line with the SGLT2 inhibitor class. The available evidence suggests that while effective in glycemic control, it may carry a higher risk of urinary tract infections compared to some other gliflozins and placebo. For other common and serious adverse events, the risk appears comparable. As with any newer therapeutic agent, ongoing pharmacovigilance and further head-to-head comparative studies will be crucial to fully characterize its long-term safety profile, particularly concerning cardiovascular outcomes. Researchers and clinicians should consider these factors when evaluating the therapeutic potential of this compound.
References
- 1. Frontiers | Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 2. Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Risk of diabetic ketoacidosis of SGLT2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
The Economic Equation of Glycemic Control: A Comparative Analysis of Remogliflozin and Dapagliflozin for Type 2 Diabetes Mellitus
A detailed examination of the cost-effectiveness, clinical efficacy, and safety profiles of remogliflozin and dapagliflozin reveals a compelling narrative for drug development professionals and researchers. While dapagliflozin boasts a wealth of data from large-scale cardiovascular outcome trials, the newer entrant, this compound, presents a potentially more cost-effective alternative, particularly in markets where drug pricing is a significant barrier to access.
This comparison guide synthesizes the available clinical and pharmacoeconomic data to provide an objective analysis of these two sodium-glucose cotransporter 2 (SGLT2) inhibitors in the management of Type 2 Diabetes Mellitus (T2DM).
Efficacy and Safety: A Head-to-Head Perspective
A 24-week, randomized, double-blind, active-controlled phase III clinical trial conducted in India provides the most direct comparison between this compound etabonate and dapagliflozin in patients with T2DM inadequately controlled on metformin.[1][2] The study demonstrated that this compound (at both 100 mg and 250 mg twice daily doses) was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c levels.[1][2]
Notably, the proportion of patients achieving the therapeutic glycemic response of HbA1c < 7% was numerically higher in the this compound groups.[3] Reductions in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) were comparable across all treatment arms.[3]
From a safety standpoint, both drugs were well-tolerated, with safety profiles consistent with the known effects of the SGLT2 inhibitor class.[4] The overall incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and dapagliflozin groups.[1] Adverse events of special interest, such as urinary tract infections and genital mycotic infections, were reported at comparable rates.[1] A network meta-analysis of randomized controlled trials also associated both this compound and dapagliflozin with an increased risk of urinary tract infections compared to placebo.[5]
Table 1: Comparative Efficacy of this compound vs. Dapagliflozin in T2DM (24-Week Study)
| Parameter | This compound 100 mg BID | This compound 250 mg BID | Dapagliflozin 10 mg QD |
| Mean Change in HbA1c from Baseline | -0.72%[1] | -0.77%[1] | -0.58%[1] |
| Mean Change in FPG from Baseline | -17.54 mg/dL[3] | -20.51 mg/dL[3] | -20.45 mg/dL[3] |
| Mean Change in PPG from Baseline | -37.2 mg/dL[3] | -39.0 mg/dL[3] | -31.1 mg/dL[3] |
| Proportion of Patients Achieving HbA1c < 7% | 36.4%[3] | 37.1%[3] | 30.3%[3] |
Table 2: Comparative Safety of this compound vs. Dapagliflozin in T2DM (24-Week Study)
| Adverse Event | This compound 100 mg BID | This compound 250 mg BID | Dapagliflozin 10 mg QD |
| Overall TEAEs | 32.6%[1] | 34.4%[1] | 29.5%[1] |
| Urinary Tract Infections | 3.1%[2] | 6.6%[2] | 2.1%[2] |
| Genital Fungal Infections | Not specified | 1.2% | Not specified |
| Hypoglycemic Events | Comparable to dapagliflozin | Comparable to dapagliflozin | Comparable to this compound |
The Cost-Effectiveness Landscape
While direct head-to-head pharmacoeconomic studies comparing this compound and dapagliflozin are not yet available, a substantial body of evidence supports the cost-effectiveness of dapagliflozin across various healthcare systems.[6][7][8][9][10] These analyses, often employing sophisticated modeling techniques such as the Cardiff Diabetes Model and Markov models, consistently demonstrate that dapagliflozin is a cost-effective option for the treatment of T2DM, particularly when considering its benefits in reducing cardiovascular and renal complications.[6][8]
The primary argument for the cost-effectiveness of this compound stems from its significantly lower acquisition cost in markets like India, where it was first launched.[3] This lower price point, coupled with its demonstrated non-inferior efficacy and comparable safety to dapagliflozin, suggests a favorable cost-effectiveness profile. However, it is crucial to note that the long-term cardiovascular and renal outcome data that underpin the cost-effectiveness models for dapagliflozin are not yet available for this compound.
A survey of physicians in India indicated a strong preference for low-cost dapagliflozin over this compound, citing the extensive evidence of cardiorenal benefits for dapagliflozin.[11] This highlights the current trade-off between the immediate cost savings offered by this compound and the well-established, long-term clinical benefits of dapagliflozin.
Experimental Protocols
This compound vs. Dapagliflozin Head-to-Head Trial Methodology
This was a 24-week, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group, multicenter, phase III study conducted in India.[1]
-
Patient Population: Patients aged 18 to 65 years with a diagnosis of T2DM who were receiving a stable dose of metformin (≥1500 mg/day) but had inadequate glycemic control (HbA1c levels between 7% and 10%).[1]
-
Intervention: Patients were randomized to one of three groups:
-
Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 24, with a non-inferiority margin of 0.35%.
-
Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose, postprandial plasma glucose, body weight, blood pressure, and lipid profile.
-
Safety Assessment: Treatment-emergent adverse events, safety laboratory values, electrocardiograms, and vital signs were monitored throughout the study.
Dapagliflozin Cardiovascular Outcomes Trial (DECLARE-TIMI 58) Methodology
The DECLARE-TIMI 58 trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the cardiovascular outcomes of dapagliflozin in patients with T2DM.
-
Patient Population: Over 17,000 patients with T2DM who had either established atherosclerotic cardiovascular disease or multiple risk factors for it.
-
Intervention: Patients were randomized to receive either dapagliflozin 10 mg once daily or a placebo, in addition to their standard of care.
-
Primary Efficacy Endpoints: The two primary efficacy endpoints were:
-
A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE).
-
A composite of cardiovascular death or hospitalization for heart failure.
-
-
Key Findings: Dapagliflozin significantly reduced the composite of cardiovascular death or hospitalization for heart failure, primarily driven by a reduction in hospitalization for heart failure. It did not, however, result in a lower rate of MACE.
Signaling Pathways and Experimental Workflows
The therapeutic effects of both this compound and dapagliflozin are mediated through the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.
Caption: Mechanism of action of SGLT2 inhibitors.
Caption: Workflow of the head-to-head clinical trial.
Conclusion
For researchers and drug development professionals, the comparison between this compound and dapagliflozin offers a clear illustration of the evolving landscape of T2DM treatment. Dapagliflozin, backed by robust cardiovascular outcome data, remains a cornerstone of therapy, particularly for patients with or at high risk of cardiovascular and renal disease. Its cost-effectiveness in these populations is well-documented.
This compound, on the other hand, emerges as a viable and potentially more affordable alternative for glycemic control. Its non-inferiority in efficacy and comparable safety profile to dapagliflozin make it an attractive option, especially in healthcare systems where cost is a major determinant of treatment choice. The absence of long-term cardiovascular outcome data for this compound is a current limitation that future research will need to address. The decision to prioritize one agent over the other will likely depend on a nuanced assessment of individual patient characteristics, risk profiles, and the economic realities of the specific healthcare setting.
References
- 1. researchgate.net [researchgate.net]
- 2. timi.org [timi.org]
- 3. mthooddiabeteschallenge.com [mthooddiabeteschallenge.com]
- 4. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Cost-effectiveness analysis of comprehensive intervention programs to control blood glucose in overweight and obese type 2 diabetes mellitus patients based on a real-world setting: Markov modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcp.org [jmcp.org]
- 8. Evaluating the Long-Term Cost-Effectiveness of the English NHS Diabetes Prevention Programme using a Markov Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalho.com [digitalho.com]
- 10. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor dapagliflozin on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Remogliflozin Etabonate: A Comparative Meta-Analysis for Type 2 Diabetes Mellitus
A detailed comparison of remogliflozin etabonate with other Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, supported by meta-analysis data, reveals a comparable efficacy and safety profile in the management of type 2 diabetes mellitus (T2DM). This guide synthesizes findings for researchers and drug development professionals, offering a clear perspective on its therapeutic standing.
This compound etabonate, a prodrug of this compound, is a potent and selective inhibitor of SGLT2.[1][2] Like other drugs in its class, it reduces blood glucose levels by inhibiting glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[1][3] This mechanism is independent of insulin secretion, making it an effective option for patients with long-standing diabetes.[4] This guide delves into the comparative efficacy and safety of this compound etabonate based on available meta-analyses of clinical trials.
Mechanism of Action: SGLT2 Inhibition
SGLT2 inhibitors target the sodium-glucose cotransporter-2 proteins located in the proximal tubules of the kidneys.[5] These transporters are responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[] By blocking these transporters, drugs like this compound etabonate induce glucosuria, thereby lowering plasma glucose and HbA1c levels.[3] This process also leads to mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight.[3][5]
Comparative Efficacy
Meta-analyses of randomized controlled trials (RCTs) have evaluated the efficacy of this compound etabonate against other antidiabetic agents, including other SGLT2 inhibitors like dapagliflozin and pioglitazone.[7]
Glycemic Control: In terms of glycated hemoglobin (HbA1c) reduction, this compound has shown comparable effects to its comparators.[7][8][9][10] One meta-analysis involving 535 patients found that the reduction in HbA1c with this compound was not significantly different from controls (which included pioglitazone and dapagliflozin).[7] Similarly, another analysis of six studies with 1,605 participants found comparable reductions in HbA1c.[8][9][10] However, some analyses suggest this compound may be inferior to other antidiabetic drugs in reducing fasting plasma glucose (FPG) and post-prandial glucose (PPG).[8][9][10] One study noted it was inferior to dapagliflozin in PPG reduction.[7]
Non-Glycemic Benefits: A significant advantage observed with this compound is its effect on body weight. Multiple analyses have concluded that this compound use is associated with a significant decline in body weight.[7][8][9][10] It has also been found to significantly increase high-density lipoprotein cholesterol (HDL-C) levels.[8][9][10]
| Efficacy Parameter | This compound Etabonate vs. Comparators (Dapagliflozin, Pioglitazone) | Source |
| HbA1c Reduction | Comparable, non-significant difference.[7][8] | [7][8] |
| Fasting Plasma Glucose | Comparable, non-significant difference in one analysis; inferior in another.[7][10] | [7][10] |
| Post-Prandial Glucose | Inferior to dapagliflozin.[7] | [7] |
| Body Weight Reduction | Significantly greater decline.[7][10] | [7][10] |
| HDL-C Levels | Significant increase.[8][10] | [8][10] |
Safety and Tolerability Profile
The safety profile of this compound etabonate is consistent with the SGLT2 inhibitor class. Meta-analyses have shown that the risk of total adverse events, severe adverse events, or hypoglycemic episodes is comparable to other antidiabetic drugs.[8][9][10]
Common adverse events associated with SGLT2 inhibitors include genital mycotic infections and urinary tract infections (UTIs).[2] One network meta-analysis suggested that this compound and dapagliflozin were associated with an increased risk of UTIs.[11] However, other analyses have found the incidence to be low.[2] Importantly, the risk of euglycemic diabetic ketoacidosis, a rare but serious side effect of this class, has been noted, though it was not present in major trials for other SGLT2 inhibitors.[3]
| Safety Parameter | Finding | Source |
| Total Adverse Events | Comparable to controls; no significant increase in risk.[7][8] | [7][8] |
| Severe Adverse Events | No significant increase in risk.[8][10] | [8][10] |
| Hypoglycemia | No significant increase in risk.[8][10] | [8][10] |
| Urinary Tract Infections | Some evidence of increased risk compared to other SGLT2 inhibitors.[11] | [11] |
| Genital Fungal Infections | Reported incidence of 0-11%.[2] | [2] |
Experimental Protocols and Methodologies
The data synthesized in these meta-analyses are derived from various randomized controlled trials (RCTs). The general workflow for these systematic reviews and meta-analyses provides a structured approach to evidence synthesis.
Key Clinical Trial Methodologies:
-
Study Design: The included studies are typically randomized, double-blind, active-controlled, or placebo-controlled parallel-group trials.[7][12][13]
-
Patient Population: Participants are generally adults (e.g., 18-65 years) with T2DM and inadequate glycemic control (e.g., HbA1c between 7.0% and 11.0%) despite being on stable background therapy, often metformin.[12][13][14]
-
Intervention: this compound etabonate is typically administered orally, often at a dose of 100 mg twice daily.[1][15] Comparators include other SGLT2 inhibitors (e.g., dapagliflozin 10 mg once daily) or other classes of antidiabetic drugs.[2]
-
Duration: Treatment periods in these trials commonly range from 12 to 24 weeks.[7][12]
-
Primary Endpoint: The most common primary efficacy endpoint is the change from baseline in HbA1c after the treatment period.[12][13]
-
Secondary Endpoints: These often include changes in fasting plasma glucose, post-prandial glucose, body weight, blood pressure, and lipid profiles.[7] Safety endpoints include the incidence of adverse events, particularly hypoglycemia, UTIs, and genital infections.[7][13]
Conclusion
Based on a meta-analysis of existing clinical trials, this compound etabonate stands as a safe and effective therapeutic option for the management of type 2 diabetes. Its efficacy in HbA1c reduction is comparable to other widely used SGLT2 inhibitors and antidiabetic agents.[7][8] The drug demonstrates beneficial effects on body weight and HDL-C levels.[8][10] While its safety profile is largely consistent with the SGLT2 inhibitor class, some data suggest a potentially higher risk of UTIs that warrants further investigation.[11] The current evidence is limited by some data heterogeneity across studies, highlighting the need for more high-quality, long-term RCTs to solidify the place of this compound in T2DM therapy.[7]
References
- 1. ijbcp.com [ijbcp.com]
- 2. This compound: the new low cost SGLT-2 inhibitor for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 7. Efficacy and safety of novel sodium glucose cotransporter-2 inhibitor this compound in the management of type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Efficacy of this compound in People With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. A clinical trial to study the efficacy and safety of fixed dose combination of this compound etabonate and teneligliptin in the treatment of type 2 diabetes mellitus. | MedPath [trial.medpath.com]
- 14. A clinical trial to study the efficacy and safety of fixed dose combination of this compound etabonate and teneligliptin in the treatment of type 2 diabetes mellitus. | MedPath [trial.medpath.com]
- 15. A prospective, multicentre study evaluating safety and efficacy of a fixed dose combination of this compound etabonate, Vildagliptin, and Metformin in Indian patients with type 2 diabetes mellitus (Triad-RMV) - PMC [pmc.ncbi.nlm.nih.gov]
Remogliflozin Etabonate Demonstrates Robust Efficacy in T2DM Uncontrolled on Metformin
New Delhi, India – Clinical evidence consistently supports the efficacy of remogliflozin etabonate as an effective adjunct therapy for patients with type 2 diabetes mellitus (T2DM) who are unable to achieve adequate glycemic control with metformin monotherapy. Studies show that this compound, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, leads to significant improvements in key glycemic and metabolic parameters.
This compound etabonate exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion, making it an effective option for patients with long-standing diabetes and diminished β-cell function.[3]
Comparative Efficacy Against Other Antidiabetic Agents
Clinical trials have demonstrated that this compound's glycemic lowering effects are comparable to other established SGLT2 inhibitors. A 24-week, Phase III, randomized, double-blind, active-controlled study showed that this compound etabonate at doses of 100 mg and 250 mg twice daily was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c levels in patients with T2DM inadequately controlled on metformin.[4][5] The study also reported similar reductions in fasting plasma glucose (FPG), postprandial glucose (PPG), and body weight between the this compound and dapagliflozin groups.[4]
Another comparative study evaluated the efficacy and safety of this compound (100 mg twice daily) against the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin (50 mg twice daily) as an add-on therapy to metformin over 90 days.[6][7] The results indicated a significantly greater reduction in mean HbA1c levels in the this compound group compared to the vildagliptin group.[6][7] Furthermore, patients treated with this compound experienced more significant weight loss.[6][7]
A real-world observational trial also compared this compound 100 mg twice daily to canagliflozin 300 mg once daily as an add-on therapy in patients uncontrolled on metformin and a DPP-4 inhibitor.[8] This 12-week study found comparable reductions in HbA1c, with significant reductions in both FPG and postprandial plasma glucose (PPPG) favoring the this compound group.[8] Notably, a higher percentage of patients in the this compound arm achieved an HbA1c target of less than 7%.[8]
Quantitative Data Summary
| Study | Treatment Arms | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Change in FPG (mg/dL) | Mean Change in PPG (mg/dL) | Mean Change in Body Weight (kg) |
| Phase III vs. Dapagliflozin [4][5][9] | This compound 100 mg BID | 24 Weeks | ~8.26 | -0.72 | -17.86 | -39.2 | -2.7 |
| This compound 250 mg BID | 24 Weeks | ~8.26 | -0.77 | Not Reported | Not Reported | Not Reported | |
| Dapagliflozin 10 mg OD | 24 Weeks | ~8.26 | -0.62 | Not Reported | Not Reported | Not Reported | |
| vs. Vildagliptin [6][7] | This compound 100 mg BID | 90 Days | ~8.30 | -8.1 (relative %) | Not Reported | Not Reported | -5.2 (relative %) |
| Vildagliptin 50 mg BID | 90 Days | ~8.30 | -2.4 (relative %) | Not Reported | Not Reported | -0.6 (relative %) | |
| vs. Canagliflozin [8] | This compound 100 mg BID | 12 Weeks | ~8.8 | -1.96 | -47.98% | -49.81% | -1.38 |
| Canagliflozin 300 mg OD | 12 Weeks | ~8.8 | -1.67 | -41.23% | -42.89% | -0.88 | |
| FDC vs. Empagliflozin/Linagliptin [10] | This compound 100 mg/Vildagliptin 50 mg BID | 16 Weeks | Not Reported | -1.38 | Statistically significant change | Statistically significant change | Not Reported |
| Empagliflozin 25 mg/Linagliptin 5 mg OD | 16 Weeks | Not Reported | -1.46 | Statistically significant change | Statistically significant change | Not Reported |
FDC: Fixed-Dose Combination; BID: Twice Daily; OD: Once Daily
Experimental Protocols
Phase III, Randomized, Double-Blind, Active-Controlled Trial vs. Dapagliflozin
-
Objective: To evaluate the efficacy and safety of two different doses of this compound etabonate compared to dapagliflozin in patients with T2DM inadequately controlled with metformin.[5]
-
Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group, multicenter study.[5]
-
Participants: Patients with T2DM whose condition was inadequately controlled (HbA1c between 7% and 10%) on a stable dose of metformin monotherapy.[5][11]
-
Intervention: Patients were randomized to one of three groups: this compound etabonate 100 mg twice daily, this compound etabonate 250 mg twice daily, or dapagliflozin 10 mg once daily.[4][5]
-
Primary Endpoint: Change from baseline in HbA1c levels at week 24.[5]
-
Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and body weight.[4]
Prospective, Randomized, Open-Label, Comparative Study vs. Vildagliptin
-
Objective: To evaluate the safety and efficacy of this compound compared to vildagliptin as an add-on therapy to metformin in patients with T2DM.[6][7]
-
Study Design: A prospective, randomized, open-label, comparative study conducted over 90 days.[6][7]
-
Participants: 60 T2DM patients aged 35-70 years with HbA1c >6.5% who were taking a daily metformin dosage of 1,500-3,000 mg for at least three months.[6]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either vildagliptin (50 mg) or this compound (100 mg) twice daily for 90 days.[6]
-
Primary Endpoint: Change in HbA1c levels from baseline to the end of the 90-day treatment period.[6]
-
Secondary Endpoints: Changes in lipid profile and body weight.[6]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a clinical trial.
References
- 1. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 2. This compound Etabonate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Vildagliptin and this compound as Add-on Therapy to Metformin in Patients of Type 2 Diabetes Mellitus: An open-label comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Vildagliptin and this compound as Add-on Therapy to Metformin in Patients of Type 2 Diabetes Mellitus: An open-label comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. tandfonline.com [tandfonline.com]
Comparative Efficacy of Remogliflozin on Weight Loss Versus Other SGLT2 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of remogliflozin on weight loss compared to other sodium-glucose cotransporter 2 (SGLT2) inhibitors. The information presented is supported by data from clinical trials and observational studies, with a focus on quantitative comparisons, experimental methodologies, and the underlying physiological mechanisms.
Executive Summary
SGLT2 inhibitors, as a class, have demonstrated a modest but consistent effect on weight loss in patients with type 2 diabetes. This effect is primarily attributed to the induction of glycosuria, leading to a net caloric deficit. This compound, a newer agent in this class, has shown comparable efficacy in weight reduction when compared to other established SGLT2 inhibitors such as dapagliflozin and canagliflozin. Head-to-head clinical trials and real-world evidence suggest that this compound's impact on body weight is non-inferior to that of its counterparts, providing a valuable therapeutic alternative.
Quantitative Data on Weight Loss
The following tables summarize the comparative effects of this compound and other SGLT2 inhibitors on body weight from key clinical studies.
Table 1: Head-to-Head Comparison of this compound and Dapagliflozin in a 24-Week Phase III Clinical Trial
| Treatment Group (in addition to Metformin) | Mean Change in Body Weight from Baseline at 12 Weeks (kg) | Mean Change in Body Weight from Baseline at 24 Weeks (kg) |
| This compound Etabonate 100 mg BID | Approx. -1.8 | Approx. -2.2 |
| This compound Etabonate 250 mg BID | Approx. -2.0 | Approx. -2.5 |
| Dapagliflozin 10 mg QD | Approx. -1.7 | Approx. -2.1 |
Data extracted from a graphical representation of the study results.[1]
Table 2: Real-World Observational Comparison of this compound and Canagliflozin over 12 Weeks
| Treatment Group (as add-on to Metformin + DPP-4i) | Mean Weight Loss (kg) | p-value |
| This compound 100 mg (N=60) | -1.38 | <0.001 |
| Canagliflozin 300 mg (N=60) | -0.88 | <0.001 |
This study reported statistically significant more weight loss in the this compound arm compared to the canagliflozin arm.[2]
Experimental Protocols
Key Experiment 1: Phase III, Randomized, Double-Blind, Active-Controlled Trial of this compound vs. Dapagliflozin
-
Objective: To evaluate the efficacy and safety of two dosing regimens of this compound etabonate (100 mg and 250 mg twice daily) compared with dapagliflozin 10 mg once daily in patients with type 2 diabetes inadequately controlled on metformin.[3][4][5]
-
Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group, multicenter study conducted in India.[4][5]
-
Participant Population: Patients with type 2 diabetes mellitus, aged 18-65 years, with HbA1c levels between 7% and 10%, who were on a stable dose of metformin (≥1500 mg/day).[4][5]
-
Intervention:
-
Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[4][5]
-
Secondary Endpoints: Included changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and body weight.[3][4][5]
-
Weight Measurement: Body weight was measured at baseline and at specified follow-up visits throughout the 24-week study period.
Key Experiment 2: Real-World Observational Study of this compound vs. Canagliflozin
-
Objective: To compare the real-world effectiveness of this compound to canagliflozin as add-on therapy in patients with inadequately controlled type 2 diabetes.[2]
-
Study Design: A real-world observational trial.[2]
-
Participant Population: 120 patients with uncontrolled type 2 diabetes (HbA1c >8%) who were on an optimum tolerable dose of metformin plus a DPP-4 inhibitor.[2]
-
Intervention:
-
Primary Endpoint: Change from baseline in HbA1c at 12 weeks.[2]
-
Secondary Endpoints: Included change in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and percent change in body weight.[2]
-
Weight Measurement: Body weight was assessed at baseline and at the 12-week follow-up.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SGLT2 Inhibitor-Mediated Weight Loss
SGLT2 inhibitors primarily induce weight loss by promoting the excretion of glucose in the urine, which results in a caloric deficit. This initial effect is further supported by a metabolic shift within the body. The reduction in glucose availability and subsequent decrease in insulin levels can lead to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) pathway. This signaling cascade promotes fatty acid oxidation and a shift towards a catabolic state, contributing to a reduction in fat mass.
Caption: SGLT2 inhibitor signaling pathway leading to weight loss.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of different SGLT2 inhibitors on weight loss.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 4. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiovascular Outcomes: Remogliflozin vs. Empagliflozin
A head-to-head comparison of the cardiovascular outcomes for remogliflozin and empagliflozin remains a critical gap in clinical research. While empagliflozin has robust data from a dedicated cardiovascular outcomes trial, this compound's evidence is primarily based on surrogate markers and smaller comparative studies. This guide provides a detailed comparison based on the available scientific literature to inform researchers, scientists, and drug development professionals.
Data on Cardiovascular Outcomes
Direct comparative data on major adverse cardiovascular events (MACE) between this compound and empagliflozin from a dedicated head-to-head trial is not available. Empagliflozin's cardiovascular benefits are well-established through the landmark EMPA-REG OUTCOME trial[1][2][3][4][5]. In contrast, data for this compound is limited to its effects on cardiovascular risk factors and a comparative study on heart failure biomarkers[6][7].
| Outcome | This compound Etabonate | Empagliflozin |
| Major Adverse Cardiovascular Events (3-point MACE) | Data not available from a dedicated cardiovascular outcome trial. | 14% reduction in 3-point MACE (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) vs. placebo (HR 0.86, 95% CI 0.74-0.99)[1][2][3]. |
| Cardiovascular Death | Data not available from a dedicated cardiovascular outcome trial. | 38% reduction vs. placebo (HR 0.62, 95% CI 0.49-0.77)[1][3]. |
| Hospitalization for Heart Failure | Data not available from a dedicated cardiovascular outcome trial. | 35% reduction vs. placebo (HR 0.65, 95% CI 0.50-0.85)[1][3]. |
| All-Cause Mortality | Data not available from a dedicated cardiovascular outcome trial. | 32% reduction vs. placebo[3]. |
| NT-proBNP Levels (in patients with T2DM and CHF) | Significant reduction from baseline to 24 weeks. No significant difference compared to empagliflozin[7]. | Significant reduction from baseline to 24 weeks. No significant difference compared to this compound[7]. |
Note: The REMIT-HF study, a prospective, multicenter, randomized trial, compared the effects of this compound and empagliflozin on biomarkers of heart failure in Indian patients with type 2 diabetes mellitus and chronic heart failure. The study found that both drugs significantly improved NT-proBNP levels, a key prognostic marker in heart failure, with no significant difference between the two agents[7].
Experimental Protocols
EMPA-REG OUTCOME Trial (Empagliflozin)
The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established atherosclerotic cardiovascular disease[3][5].
-
Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease[3][5].
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care[5].
-
Primary Outcome: The primary composite outcome was the time to first occurrence of a major adverse cardiovascular event (MACE), defined as death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke[2][3].
-
Key Secondary Outcome: The key secondary composite outcome was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina[4].
REMIT-HF Study (this compound vs. Empagliflozin)
The REMIT-HF study was a prospective, multicenter, active-controlled, double-arm, investigator-initiated, interventional study.
-
Patient Population: 250 adult patients with type 2 diabetes mellitus and comorbid congestive heart failure (left ventricular ejection fraction <40% and NT-proBNP >600 pg/mL)[7].
-
Intervention: Patients were allocated to receive either this compound or empagliflozin and were followed for 24 weeks[7].
-
Primary Endpoint: The primary endpoint was the mean percentage change from baseline in NT-proBNP level after 24 weeks of treatment[7].
Visualizing the Mechanisms and Trial Workflow
To better understand the context of these findings, the following diagrams illustrate the proposed signaling pathway for SGLT2 inhibitors and the general workflow of a cardiovascular outcomes trial.
Caption: Proposed signaling pathway of SGLT2 inhibitors on cardiovascular outcomes.
Caption: Workflow of a typical cardiovascular outcome clinical trial.
Conclusion
Empagliflozin has demonstrated significant benefits in reducing major adverse cardiovascular events, cardiovascular death, and hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease[1][2][3][4][5]. The evidence for this compound regarding hard cardiovascular outcomes is currently lacking. The REMIT-HF study suggests that this compound is comparable to empagliflozin in improving a key biomarker of heart failure, NT-proBNP[7]. However, this does not substitute for data on clinical cardiovascular events.
For the research and drug development community, these findings underscore the necessity for a dedicated cardiovascular outcome trial for this compound to definitively establish its position in the management of cardiovascular risk in patients with type 2 diabetes. Until such data is available, direct comparisons of cardiovascular outcomes between this compound and empagliflozin should be made with caution, acknowledging the disparity in the level of evidence.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Series: Cardiovascular outcome trials for diabetes drugs Empagliflozin and EMPA-REG OUTCOME | British Journal of Diabetes [bjd-abcd.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Are Two Gliflozins Different: A Prospective Multicenter Randomized Study to Assess Effect of this compound Compared With Empagliflozin on Biomarkers of Heart Failure in Indian Patients With Type 2 Diabetes Mellitus with Chronic Heart Failure (REMIT-HF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGLT1/SGLT2 Selectivity: Remogliflozin vs. Sotagliflozin
In the landscape of diabetes and cardiovascular disease treatment, inhibitors of the sodium-glucose cotransporters (SGLTs) have emerged as a cornerstone of therapy. Within this class, the selectivity for the two main isoforms, SGLT1 and SGLT2, dictates the pharmacological profile and clinical applications of each agent. This guide provides a detailed, data-driven comparison of the selectivity profiles of two notable SGLT inhibitors: remogliflozin, a highly selective SGLT2 inhibitor, and sotagliflozin, a dual SGLT1 and SGLT2 inhibitor.
Quantitative Comparison of Inhibitory Potency
The selectivity of a drug for its target is a critical determinant of its efficacy and side-effect profile. For SGLT inhibitors, this is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for SGLT2 versus SGLT1. A lower value indicates a higher potency of inhibition.
| Compound | SGLT1 Inhibition | SGLT2 Inhibition | Selectivity (SGLT1/SGLT2) |
| This compound | Ki: ~4520 nM | Ki: ~12.4 nM[1] | ~365-fold for SGLT2[1] |
| Sotagliflozin | IC50: 36 nM[2] | IC50: 1.8 nM[2] | 20-fold for SGLT2[2] |
Key Insights from the Data:
-
This compound demonstrates a pronounced selectivity for SGLT2, with an approximately 365-fold greater affinity for SGLT2 over SGLT1.[1] This high selectivity ensures that its primary mechanism of action is the inhibition of glucose reabsorption in the kidneys, with minimal impact on intestinal SGLT1.
-
Sotagliflozin , in contrast, is a dual inhibitor with potent activity against both SGLT1 and SGLT2.[2][3][4][5] While it is still more selective for SGLT2 (by about 20-fold), its significant inhibition of SGLT1 in the gastrointestinal tract contributes to its unique therapeutic effects, such as delayed intestinal glucose absorption.[2][3][4][5]
Visualizing Selectivity: A Comparative Diagram
The following diagram illustrates the differential targeting of SGLT1 and SGLT2 by this compound and sotagliflozin, reflecting their respective inhibitory potencies.
Caption: Comparative selectivity of this compound and sotagliflozin for SGLT1 and SGLT2.
Experimental Protocols for Determining SGLT Inhibition
The determination of IC50 and Ki values for SGLT inhibitors typically involves cell-based assays utilizing cell lines engineered to express the specific human SGLT transporter.
Objective: To quantify the inhibitory potency of test compounds on human SGLT1 and SGLT2 transporters.
Key Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[6][7] These cells are stably transfected to express either human SGLT1 or human SGLT2.[6][8]
-
Glucose Analog: A radiolabeled non-metabolizable glucose analog, such as 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG), or a fluorescent glucose analog, like 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake.[8][9][10]
-
Test Compounds: this compound and sotagliflozin dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Sodium-containing and sodium-free uptake buffers. SGLT-mediated transport is sodium-dependent.
Experimental Workflow:
Caption: Generalized workflow for an in vitro SGLT inhibition assay.
Detailed Steps:
-
Cell Seeding: The engineered cells (HEK293 or CHO expressing either hSGLT1 or hSGLT2) are seeded into 96-well plates and cultured until they form a confluent monolayer.
-
Pre-incubation: The cells are washed with a sodium-free buffer to remove any residual sodium. They are then pre-incubated with varying concentrations of the inhibitor (this compound or sotagliflozin) in a sodium-containing buffer.
-
Initiation of Uptake: The glucose uptake is initiated by adding the radiolabeled or fluorescent glucose analog to the wells.
-
Incubation: The plates are incubated for a specific period (e.g., 1-1.5 hours) at 37°C to allow for glucose transport into the cells.[10]
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold sodium-free buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of the glucose analog taken up is quantified. For radiolabeled analogs, this is done using a scintillation counter.[10] For fluorescent analogs, a fluorescence plate reader is used.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to determine the IC50 value, which is the concentration of the inhibitor that reduces the glucose uptake by 50%.
Conclusion
The selectivity profiles of this compound and sotagliflozin underscore their distinct therapeutic strategies. This compound's high selectivity for SGLT2 makes it a targeted inhibitor of renal glucose reabsorption. In contrast, sotagliflozin's dual inhibition of both SGLT1 and SGLT2 provides a broader mechanism of action that includes modulation of intestinal glucose absorption in addition to its renal effects. This detailed comparison, supported by quantitative data and experimental methodologies, provides a valuable resource for researchers and clinicians in the field of metabolic and cardiovascular drug development.
References
- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotagliflozin, a dual SGLT1 and SGLT2 Inhibitor: In the heart of the problem – ScienceOpen [scienceopen.com]
- 4. Sotagliflozin: a combined SGLT1/SGLT2 inhibitor to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sotagliflozin, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay: Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liqu... - ChEMBL [ebi.ac.uk]
Remogliflozin vs. Dapagliflozin: A Comparative Analysis of HbA1c Reduction in Type 2 Diabetes Mellitus
This guide provides a detailed comparison of the efficacy of remogliflozin etabonate and dapagliflozin, two selective sodium-glucose co-transporter-2 (SGLT2) inhibitors, in managing glycemic control in patients with type 2 diabetes mellitus (T2DM). The primary focus is on the reduction of glycated hemoglobin (HbA1c), a key indicator of long-term blood glucose levels.
Mechanism of Action: SGLT2 Inhibition
Both this compound and dapagliflozin share a common mechanism of action.[1][2] They selectively inhibit SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][3][] By blocking this transporter in the proximal renal tubules, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2][5][6][7] This mechanism not only aids in glycemic control but also offers additional benefits such as modest weight loss and a reduction in blood pressure.[1][2] this compound etabonate is a prodrug that is rapidly converted to its active form, this compound.[1]
Head-to-Head Efficacy on HbA1c: Clinical Trial Data
A 24-week, randomized, double-blind, active-controlled, phase III clinical trial was conducted in India to compare the efficacy and safety of this compound etabonate with dapagliflozin in T2DM patients with inadequate glycemic control on metformin monotherapy.[8][9]
Data Presentation
The following table summarizes the key findings regarding the change in HbA1c from baseline to week 24.
| Treatment Group | N (Completed Study) | Mean Change in HbA1c from Baseline (±SE) |
| This compound Etabonate 100 mg BID | 167 | -0.72% (±0.09) |
| This compound Etabonate 250 mg BID | 175 | -0.77% (±0.09) |
| Dapagliflozin 10 mg QD | 103 | -0.58% (±0.12) |
BID: twice daily; QD: once daily; SE: standard error.
The study demonstrated that both doses of this compound etabonate were non-inferior to dapagliflozin in reducing HbA1c levels at 24 weeks.[8][9][10]
Experimental Protocols
The pivotal phase III trial followed a rigorous methodology to ensure the validity of its findings.
Study Design
A 24-week, randomized, double-blind, double-dummy, active-controlled, three-arm, parallel-group, multicenter study.[8][9]
Patient Population
-
Inclusion Criteria: Patients aged 18 to 65 years diagnosed with T2DM, receiving a stable dose of metformin (≥1500 mg/day), and with HbA1c levels between 7% and 10%.[8][9]
-
Lead-in Period: A minimum of a 2-week open-label period where all patients received dietary and exercise counseling and continued their metformin regimen.[8]
Treatment Arms
Patients were randomized into one of three groups:[8][9]
-
This compound etabonate 100 mg twice daily + Placebo once daily
-
This compound etabonate 250 mg twice daily + Placebo once daily
-
Dapagliflozin 10 mg once daily + Placebo twice daily
Endpoints
-
Primary Endpoint: Mean change in HbA1c from baseline to week 24.[8][9]
-
Secondary Endpoints: Changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), body weight, blood pressure, and fasting lipids.[8][9]
Statistical Analysis
The primary efficacy analysis was based on a mixed-model repeated measure (MMRM) to compare the change in HbA1c levels from baseline to week 24.[8] The non-inferiority margin was set at 0.35%.[8]
Conclusion
The available clinical evidence from a head-to-head phase III trial demonstrates that this compound etabonate (at doses of 100 mg and 250 mg twice daily) is non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c levels in patients with type 2 diabetes mellitus who are inadequately controlled on metformin alone.[8][9][10][11] Both treatments were generally well-tolerated.[8][9] These findings suggest that this compound etabonate is a viable alternative to dapagliflozin for glycemic control in this patient population.
References
- 1. What is the mechanism of this compound etabonate? [synapse.patsnap.com]
- 2. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How does this compound etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 11. dovepress.com [dovepress.com]
Comparative Analysis of the Active Metabolites of SGLT2 Inhibitors
A comprehensive review of the metabolic pathways of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—empagliflozin, canagliflozin, dapagliflozin, and ertugliflozin—reveals a consistent pattern of extensive metabolism primarily resulting in pharmacologically inactive metabolites. The parent drug, in each case, is overwhelmingly responsible for the therapeutic effect of SGLT2 inhibition. Metabolism is largely a process of detoxification and preparation for excretion, rather than activation.
The primary route of metabolism for these SGLT2 inhibitors is glucuronidation, a phase II metabolic reaction, catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety to the drug molecule, significantly increasing its water solubility and facilitating its renal and biliary excretion. While minor oxidative metabolites are formed through cytochrome P450 (CYP) enzyme pathways, these also do not appear to contribute significantly to the overall pharmacological activity.
This guide provides a comparative analysis of the metabolism of these four prominent SGLT2 inhibitors, focusing on their metabolic pathways, the resulting metabolites, and their lack of significant biological activity. We also present in vitro potency data for the parent drugs to contextualize their primary role, alongside representative experimental protocols for assessing SGLT2 inhibition.
In Vitro Potency of Parent SGLT2 Inhibitors
The therapeutic action of SGLT2 inhibitors is a direct result of the potent and selective inhibition of the SGLT2 protein by the parent drug. The following table summarizes the in vitro potency of empagliflozin, canagliflozin, dapagliflozin, and ertugliflozin against human SGLT2 and their selectivity over SGLT1. The major glucuronide metabolites of these drugs are considered pharmacologically inactive.[1]
| Drug | IC50 for hSGLT2 (nM) | Selectivity for SGLT2 over SGLT1 | Reference |
| Empagliflozin | 3.1 | >2500-fold | [2] |
| Canagliflozin | 2.2 | >400-fold | [2][3] |
| Dapagliflozin | 1.1 (EC50) | >1200-fold | [2] |
| Ertugliflozin | 0.877 | >2200-fold | [3] |
Metabolic Pathways and Resulting Metabolites
The metabolic fate of these SGLT2 inhibitors is a crucial aspect of their pharmacological profile, leading to their inactivation and elimination.
Empagliflozin
Empagliflozin is primarily metabolized through glucuronidation by UGT2B7, UGT1A3, UGT1A8, and UGT1A9. This process results in three main glucuronide conjugates which are considered inactive. No major active metabolites of empagliflozin have been identified in human plasma.
Canagliflozin
The main metabolic pathway for canagliflozin is O-glucuronidation, primarily by UGT1A9 and UGT2B4, leading to the formation of two inactive O-glucuronide metabolites, M5 and M7. Oxidative metabolism via CYP3A4 is a minor pathway. The parent drug, canagliflozin, is the active moiety.[1]
Dapagliflozin
Dapagliflozin is extensively metabolized, with the major metabolite being the inactive dapagliflozin 3-O-glucuronide, formed via UGT1A9.[4] While other minor metabolites, including benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin, have been identified, their contribution to the overall pharmacological effect is not considered significant.[5]
Ertugliflozin
Ertugliflozin undergoes O-glucuronidation mediated by UGT1A9 and UGT2B7 to form two primary, pharmacologically inactive glucuronide metabolites.[6][7] A smaller portion of the drug is metabolized through CYP-mediated oxidation.[7]
Pharmacokinetic Parameters of Parent SGLT2 Inhibitors
The pharmacokinetic profiles of the parent SGLT2 inhibitors are key to understanding their duration of action and dosing regimens.
| Parameter | Empagliflozin | Canagliflozin | Dapagliflozin | Ertugliflozin |
| Time to Peak (Tmax) (hours) | ~1.5 | 1-2 | 1-2 (fasted) | 1 (fasted), 2 (fed) |
| Terminal Half-life (t1/2) (hours) | ~12.4 | 10.6-13.1 | ~12.9 | 11-18 |
| Oral Bioavailability (%) | ~78 | ~65 | ~78 | ~100 |
| Plasma Protein Binding (%) | ~86.2 | ~99 | ~91 | ~93.6 |
Experimental Protocols for SGLT2 Inhibition Assays
The in vitro potency of SGLT2 inhibitors is typically determined using cell-based assays that measure the uptake of a labeled glucose analog.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the human SGLT2 transporter.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.
-
Test compounds (SGLT2 inhibitors).
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[¹⁴C]glucose or α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG)) or a fluorescent glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)).[8]
-
Cell culture medium and reagents.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: HK-2 cells are cultured to confluence in appropriate multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound for a specified period.
-
Glucose Uptake Assay:
-
For radiolabeled assays, the cells are incubated with a solution containing the radiolabeled glucose analog for a defined time.
-
For fluorescent assays, cells are incubated with the fluorescent glucose analog.
-
-
Washing: The cells are washed with ice-cold buffer to remove the extracellular labeled glucose analog.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification:
-
For radiolabeled assays, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For fluorescent assays, the fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition of glucose uptake at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. ias.ac.in [ias.ac.in]
- 6. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Remogliflozin's Antihypertensive Profile: A Comparative Analysis with Other SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the impact of remogliflozin on blood pressure relative to other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors. The data presented is compiled from a range of clinical trials to offer a quantitative and methodological overview for research and development purposes.
Executive Summary
SGLT2 inhibitors, a class of oral hypoglycemic agents, have demonstrated a consistent and clinically significant effect on blood pressure reduction, independent of their glucose-lowering mechanism. This has positioned them as a valuable therapeutic option for type 2 diabetes patients with comorbid hypertension. This compound etabonate, a newer entrant in this class, has also shown favorable effects on blood pressure. This guide synthesizes the available clinical data to facilitate a comparative understanding of this compound's antihypertensive efficacy.
Data Presentation: Quantitative Comparison of Blood Pressure Reduction
The following table summarizes the mean changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in various clinical trials for this compound and other SGLT2 inhibitors. It is important to note that these values are derived from different studies with varying patient populations and methodologies, and direct head-to-head comparisons should be interpreted with caution unless specified.
| Drug | Dosage | Study Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Comparator |
| This compound Etabonate | 100 mg BID | 24 Weeks | -2.6 | -2.0 | Dapagliflozin 10 mg QD |
| 250 mg BID | 24 Weeks | -2.6 | -0.7 | Dapagliflozin 10 mg QD | |
| Dapagliflozin | 10 mg QD | 24 Weeks | -3.9 | -1.0 | Placebo |
| 10 mg QD | 12 Weeks | -4.28 | Not Reported | Placebo | |
| Canagliflozin | 100 mg QD | 6 Weeks | Numerical Reduction | Not Reported | Placebo |
| 300 mg QD | 6 Weeks | -5.0 | Not Reported | Placebo | |
| Empagliflozin | 10 mg QD | 12 Weeks | -3.44 | -1.36 | Placebo |
| 25 mg QD | 12 Weeks | -4.16 | -1.72 | Placebo |
Experimental Protocols
The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo- or active-controlled design. Below is a generalized methodology for the assessment of blood pressure in these studies.
Patient Population: Adult patients with type 2 diabetes mellitus, often with inadequately controlled glycemic levels despite background therapy (e.g., metformin). Many studies specifically enroll patients with a diagnosis of hypertension.
Treatment: Patients are randomized to receive the investigational SGLT2 inhibitor, a placebo, or an active comparator at a specified dosage and frequency for a predefined duration (typically ranging from 6 to 24 weeks).
Blood Pressure Measurement:
-
Office Blood Pressure: Seated blood pressure measurements are typically taken at baseline and at specified follow-up visits. Standardized procedures are followed, including a rest period before measurement and taking multiple readings to calculate an average.
-
Ambulatory Blood Pressure Monitoring (ABPM): Many studies employ 24-hour ABPM to provide a more comprehensive assessment of blood pressure changes throughout the day and night. The ABPM device is programmed to take readings at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night). This method is considered the gold standard for evaluating the efficacy of antihypertensive drugs.
Data Analysis: The primary endpoint for blood pressure assessment is typically the change from baseline in mean 24-hour, daytime, and nighttime SBP and DBP. Statistical analyses are performed to compare the effects of the SGLT2 inhibitor to the comparator group.
Mandatory Visualizations
Signaling Pathway for Blood Pressure Reduction by SGLT2 Inhibitors
Caption: Proposed mechanism of SGLT2 inhibitor-mediated blood pressure reduction.
Experimental Workflow for a Typical Clinical Trial
Caption: Generalized workflow of a clinical trial assessing antihypertensive effects.
Safety Operating Guide
Navigating the Safe Disposal of Remogliflozin in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of remogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Adherence to these guidelines will help ensure the protection of personnel and the environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is governed by a framework of federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is the responsibility of the waste generator to determine if a pharmaceutical waste is hazardous.[3]
**Step-by-Step Disposal Protocol for this compound
Step 1: Hazard Assessment and Waste Classification
Before disposal, it is crucial to assess the hazards of the this compound waste. According to available Safety Data Sheets (SDS), this compound etabonate is not classified as a hazardous substance.[4] One SDS suggests that small quantities may be disposed of with household waste; however, it also mandates that disposal must be made according to official regulations.[4] Another SDS for a related compound, this compound A, indicates it may cause damage to organs through prolonged or repeated exposure, highlighting the need for careful handling.[5]
Given the potential for regulatory oversight on all pharmaceutical waste, it is best practice to treat all but the most minute, incidental amounts of this compound as chemical waste to be disposed of through a licensed contractor.
Step 2: Segregation of Waste
Proper segregation is key to compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[4][5]
Step 3: Container Selection and Labeling
Use appropriate, leak-proof containers for waste collection. Containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date (the date the first drop of waste enters the container) must also be clearly marked.
Step 4: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general foot traffic. Ensure containers are kept closed except when adding waste.
Step 5: Arranging for Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. The EHS office will work with a licensed hazardous waste contractor to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]
Quantitative Data and Regulatory Summary
| Regulatory Aspect | Guideline | Citation |
| Governing Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State Environmental Agencies | [1][2] |
| Primary Legislation | Resource Conservation and Recovery Act (RCRA) | [1][6] |
| Hazardous Waste Classification | Waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. | [6] |
| Disposal of Non-Hazardous Pharmaceuticals | Should be disposed of in accordance with federal, state, and local regulations. Landfilling is generally discouraged; incineration is the preferred method. | [2][7] |
| Prohibited Disposal Methods | Do not flush down the toilet or drain unless specifically instructed by the manufacturer or FDA. | [4][5][8][9] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dea.gov [dea.gov]
- 9. oncolink.org [oncolink.org]
Comprehensive Safety and Handling Guide for Remogliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Remogliflozin in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure research environment.
Overview and Hazard Identification
This compound etabonate is a prodrug of this compound, an inhibitor of the sodium-glucose co-transporter 2 (SGLT2). While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[1][2]
Physicochemical Properties:
| Property | Value |
| Synonyms | GSK189075 |
| Formula | C₂₆H₃₈N₂O₉ |
| Molecular Weight | 522.59 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol and DMSO |
Source: MedChemExpress SDS, Cayman Chemical Product Information[2][3]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate PPE is mandatory to minimize exposure and ensure personal safety during handling.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or Goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Chemically resistant, disposable | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | - | Not required for normal handling of small quantities in a well-ventilated area.[1] A respirator may be considered if generating dust or aerosols. |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe and organized laboratory environment.
Experimental Workflow:
Step-by-Step Protocol:
-
Receiving and Storage :
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.[3]
-
-
Preparation and Handling :
-
Before handling, ensure you are in a well-ventilated area.
-
Always wear the appropriate PPE as detailed in the table above.
-
To prepare a stock solution, dissolve the solid compound in a suitable solvent such as methanol or DMSO.[3]
-
Avoid inhalation of any dust or aerosols that may be generated.
-
-
In Case of a Spill :
-
For small spills, mechanically pick up the solid material.[1]
-
Absorb solutions with an inert material (e.g., vermiculite, sand).
-
Clean the spill area thoroughly.
-
Collect all cleanup materials in a sealed container for proper disposal.
-
Emergency Procedures
In the event of an emergency, follow these first-aid and fire-fighting procedures.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. The product is generally not a skin irritant.[1] |
| Eye Contact | Rinse the eyes for several minutes with running water. If irritation persists, consult a doctor.[1] |
| Ingestion | If symptoms persist after ingestion, seek medical advice.[1] |
Fire-Fighting Measures:
| Aspect | Guideline |
| Suitable Extinguishing Media | Use extinguishing agents appropriate for the surrounding environment, such as dry chemical, carbon dioxide, water spray, or foam.[2][4] |
| Specific Hazards | No specific hazards arising from the substance have been identified.[1] |
| Protective Equipment | No special protective equipment is required for firefighters.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Disposal Protocol:
-
Segregation :
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled waste container.
-
-
Disposal of Unused Compound :
-
For smaller quantities, disposal with household waste may be permissible, but always check local regulations first.[1]
-
For larger quantities or if required by local regulations, arrange for disposal through a licensed hazardous material disposal company.[4]
-
Do not allow the compound to enter sewers or surface and ground water.[1][5]
-
-
Disposal of Contaminated Materials :
-
Place all contaminated disposables in a sealed bag or container.
-
Dispose of these materials in accordance with your institution's and local regulations for chemical waste.
-
-
Empty Containers :
-
Rinse empty containers thoroughly.
-
Dispose of the cleaned containers according to official regulations.[1]
-
By adhering to these safety and handling guidelines, researchers can work with this compound in a manner that is both safe and compliant, ensuring the integrity of their research and the protection of themselves and the environment.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
